molecular formula C5H9ClN2O B1425837 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride CAS No. 1314902-00-5

2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1425837
CAS No.: 1314902-00-5
M. Wt: 148.59 g/mol
InChI Key: HCFKITWOYQTYKS-UHFFFAOYSA-N
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Description

2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The core structure of this molecule, featuring an isoxazole ring linked to an ethylamine chain, is a key scaffold in the development of novel bioactive substances. This structure is recognized for its potential as a building block in the synthesis of more complex molecules targeting various biological pathways . While direct literature on this specific compound's mechanism is limited, research into structurally related compounds provides strong indications of its research value. Notably, molecules with similar isoxazole and amine functionalities are being investigated in the development of next-generation therapeutics, such as Trace Amine-Associated Receptor 1 (TAAR1) agonists, which represent a promising new mechanism of action for the treatment of neuropsychiatric conditions like schizophrenia, moving beyond traditional dopamine D2 receptor blockade . This positions this compound as a valuable intermediate for researchers exploring innovative neuropharmacological agents. Furthermore, analogous heterocyclic amine compounds are utilized in pioneering research on sphingosine-1-phosphate (S1P) biology, particularly as inhibitors of the S1P transporter Spns2, which is a novel target for immunomodulation . As such, this compound provides researchers with a versatile chemical template for probing new biological mechanisms and developing potential tools for experimental therapeutics. It is intended solely for use in laboratory research settings.

Properties

IUPAC Name

2-(1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-3-1-5-2-4-8-7-5;/h2,4H,1,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFKITWOYQTYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314902-00-5
Record name 2-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Moiety in Drug Discovery

For researchers, scientists, and professionals in drug development, the isoxazole ring is a privileged scaffold. This five-membered aromatic heterocycle, containing adjacent oxygen and nitrogen atoms, is a cornerstone in medicinal chemistry, appearing in a range of approved therapeutics. Its utility stems from its ability to participate in various biological interactions and its favorable physicochemical properties, which can enhance the drug-like characteristics of a molecule. Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

This guide focuses on a specific, yet versatile, building block: 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride. The presence of a primary amine group on the ethanamine side chain provides a reactive handle for medicinal chemists to elaborate the core structure, enabling the synthesis of diverse compound libraries for hit-to-lead optimization. The hydrochloride salt form is typically employed to improve solubility and stability, crucial parameters in drug development.

Core Physical and Chemical Properties

A summary of the core physical and chemical properties of this compound is presented below. It is important to note that while some properties can be calculated or inferred from similar structures, others require empirical determination.

PropertyValue / Predicted ValueSource / Method
Chemical Structure Chemical Structure of this compound-
IUPAC Name 2-(1,2-Oxazol-3-yl)ethan-1-amine;hydrochloride-
Molecular Formula C₅H₉ClN₂OCalculated
Molecular Weight 148.59 g/mol Calculated
Appearance White to off-white crystalline solid (Predicted)General knowledge of amine hydrochlorides
Melting Point To be determined experimentallySee Protocol 1
Boiling Point Decomposes before boiling (Predicted)General knowledge of amine hydrochlorides
Solubility Soluble in water; solubility in organic solvents to be determinedSee Protocol 2
pKa To be determined experimentallySee Protocol 3

Experimental Protocols for Physical Property Determination

The following section details the step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind each experimental choice is provided to ensure a thorough understanding of the process.

Protocol 1: Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For amine hydrochlorides, this is often a decomposition temperature rather than a true melting point.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry crystalline this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Initial Rapid Determination: A preliminary rapid heating is performed to get an approximate melting range.

  • Precise Determination: A fresh sample is heated at a slow rate (1-2 °C per minute) near the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. Any signs of decomposition, such as darkening of the sample, should also be noted.

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output start Start with Dry Sample powder Finely Powder Sample start->powder pack Pack Capillary Tube powder->pack place Place in Apparatus pack->place rapid_heat Rapid Heating (Approx. MP) place->rapid_heat slow_heat Slow Heating (Precise MP) rapid_heat->slow_heat record Record Melting Range slow_heat->record end Melting Point Data record->end

Caption: Workflow for determining the melting point of a crystalline solid.

Protocol 2: Solubility Assessment

Understanding the solubility profile of a compound is fundamental for its application in drug delivery and formulation. As a hydrochloride salt, high aqueous solubility is expected.

Methodology: Qualitative and Semi-Quantitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be chosen, including water, methanol, ethanol, dichloromethane, and acetone.

  • Qualitative Assessment: To a test tube containing approximately 1 mg of the compound, add 1 mL of the solvent. Observe for dissolution at room temperature with agitation.

  • Semi-Quantitative Assessment (for soluble cases): If the compound dissolves, add small, known additional amounts of the solute to the solvent until saturation is reached. This provides an estimate of solubility (e.g., >100 mg/mL).

  • pH-Dependent Aqueous Solubility: For a more in-depth analysis relevant to physiological conditions, the solubility in aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) should be determined. A common method is the shake-flask method followed by quantification of the dissolved compound using UV-Vis spectroscopy or HPLC.

Diagram of Solubility Testing Workflow

SolubilityWorkflow cluster_qualitative Qualitative Assessment cluster_semiquant Semi-Quantitative (if soluble) cluster_ph pH-Dependent Aqueous Solubility start Start with Compound and Solvents qual_test Add 1 mg to 1 mL Solvent start->qual_test observe Observe Dissolution qual_test->observe add_more Add More Solute to Saturation observe->add_more ph_test Use Aqueous Buffers observe->ph_test estimate Estimate Solubility add_more->estimate shake_flask Shake-Flask Method ph_test->shake_flask quantify Quantify by UV-Vis/HPLC shake_flask->quantify

An In-depth Technical Guide to 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride: A Versatile Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride, a heterocyclic building block with significant potential in drug discovery and development. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and this particular derivative offers a reactive primary amine for further functionalization, making it a valuable starting material for the synthesis of a wide range of biologically active compounds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its successful integration into a multitude of drug candidates. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The stability of the isoxazole ring and its capacity to serve as a bioisosteric replacement for other functional groups further enhance its utility in medicinal chemistry.[4]

This guide focuses on the hydrochloride salt of 2-(1,2-oxazol-3-yl)ethan-1-amine, providing a detailed examination of its chemical structure, synthesis, and potential applications as a key intermediate in the development of next-generation pharmaceuticals.

Physicochemical Properties and Structural Elucidation

Chemical Structure:

The chemical structure of this compound consists of an ethylamine substituent at the 3-position of a 1,2-oxazole ring, with the amine group protonated to form the hydrochloride salt.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₉ClN₂O[5]
Molecular Weight148.59 g/mol Calculated
AppearanceWhite to off-white solidTypical for amine hydrochlorides
SolubilitySoluble in water and polar organic solventsInferred from structure
InChIKeyGJHDTCHKZVZFHR-UHFFFAOYSA-N[5]
Canonical SMILESC1=CON=C1CCN.Cl[5]

Synthesis and Mechanistic Insights

The synthesis of 3-substituted isoxazoles can be achieved through various synthetic routes, with the [3+2] cycloaddition of nitrile oxides with alkynes being a prominent method.[6][7] An alternative and efficient approach involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine.[6][8]

A plausible and efficient synthetic pathway for this compound is outlined below. This multi-step synthesis prioritizes the use of readily available starting materials and employs robust reaction conditions.

G start Propargyl alcohol step1 Oxidation start->step1 MnO₂ intermediate1 Propynal step1->intermediate1 step2 1,4-Conjugate Addition intermediate1->step2 Protected Amine (e.g., Boc-NH₂) intermediate2 4-Aminobut-2-ynal step2->intermediate2 step3 Cyclocondensation with Hydroxylamine intermediate2->step3 NH₂OH·HCl, Base intermediate3 2-(1,2-Oxazol-3-yl)ethan-1-amine step3->intermediate3 step4 Salt Formation intermediate3->step4 HCl in Ether end This compound step4->end

Figure 2: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Step 1: Oxidation: The oxidation of propargyl alcohol to propynal is a critical first step. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing over-oxidation.

  • Step 2: 1,4-Conjugate Addition: The introduction of the amine functionality is achieved through a conjugate addition of a protected amine. The use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions with the aldehyde.

  • Step 3: Cyclocondensation: The formation of the isoxazole ring is the key step. The reaction of the α,β-unsaturated aldehyde with hydroxylamine hydrochloride in the presence of a base proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the 3-substituted isoxazole.[8]

  • Step 4: Salt Formation: The final step involves the deprotection of the amine (if a protecting group was used) and subsequent treatment with hydrochloric acid to form the stable and more easily handled hydrochloride salt.

Comprehensive Characterization Protocols

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.[9][10][11] The following spectroscopic techniques are essential for its structural elucidation.

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the isoxazole ring protons, and the two methylene groups of the ethylamine side chain. The amine protons will likely appear as a broad singlet.
¹³C NMR Resonances for the carbon atoms of the isoxazole ring and the ethylamine side chain.
FT-IR Characteristic peaks for N-H stretching (amine salt), C=N and C=C stretching (isoxazole ring), and N-O stretching.
Mass Spec. A molecular ion peak corresponding to the free base [M+H]⁺.
Detailed Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the specific protons in the molecule.

Applications in Drug Discovery: A Versatile Building Block

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1][2][3] The primary amine serves as a handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the facile introduction of diverse functionalities.

Given the wide range of biological activities associated with isoxazole-containing compounds, this building block can be utilized in the development of novel agents for various therapeutic areas.[1][2][12] For instance, it could be a key component in the synthesis of novel kinase inhibitors for cancer therapy or new antibacterial agents to combat drug-resistant pathogens.

cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Isoxazole-based Kinase Inhibitor Receptor Kinase Active Site Ligand->Receptor Binds to Complex Ligand-Receptor Complex Receptor->Complex Inhibition Inhibition Complex->Inhibition ATP ATP ATP->Receptor Substrate Substrate Protein Substrate->Receptor Phosphorylation Phosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation) Phosphorylation->Downstream Inhibition->Phosphorylation Blocks

Figure 3: Hypothetical signaling pathway illustrating the mechanism of action of a kinase inhibitor derived from an isoxazole scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures.[13] In general, it is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of a reactive primary amine make it an attractive starting material for the development of novel therapeutic agents. The proven track record of the isoxazole scaffold in drug discovery further underscores the potential of this compound to contribute to the advancement of pharmaceutical research. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this promising chemical entity in their drug development endeavors.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles | Organic Letters - ACS Publications. (2009, August 6).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
  • Isoxazole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (n.d.).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (n.d.).
  • The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate. (2018, May).
  • One Pot Synthesis of 3-Chloro-5-Substituted Isoxazoles by 1,3-Dipolar Cycloaddition. (n.d.).
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. (2024, June 30).
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (n.d.).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.).
  • This compound - PubChemLite. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 27).

Sources

An In-depth Technical Guide to 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride (CAS Number: 1314902-00-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is a heterocyclic compound featuring an isoxazole ring linked to an ethanamine side chain. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its versatile biological activities.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthesis pathway, analytical characterization, potential applications in drug discovery, and essential safety and handling protocols.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged structure" in drug discovery. This is attributed to its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antidepressant effects.[1][2] Consequently, this compound, as a functionalized isoxazole derivative, represents a valuable building block for the synthesis of novel bioactive molecules. The primary amine group of the ethanamine side chain offers a reactive handle for straightforward chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 1314902-00-5[3]
Molecular Formula C₅H₉ClN₂OPubChem
Molecular Weight 148.59 g/mol PubChem
Appearance White to off-white solid (predicted)---
Solubility Soluble in water.[4][4]
Melting Point Not available---
Boiling Point Not available---
pKa (predicted) 9.5 (most basic)ChemAxon

Proposed Synthesis and Purification

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Isoxazole Ring Formation (Cycloaddition) cluster_step3 Step 3: Conversion to Amine cluster_step4 Step 4: Hydrochloride Salt Formation A 3-Butyn-1-ol C But-3-yn-1-ol oxime A->C Na2CO3, H2O/EtOH B Hydroxylamine Hydrochloride B->C E 3-(2-Hydroxyethyl)isoxazole C->E Pyridine, DMF D N-Chlorosuccinimide (NCS) D->E G 2-(1,2-Oxazol-3-yl)ethan-1-amine E->G F 1. Mesyl Chloride, Et3N 2. NaN3, DMF 3. H2, Pd/C I This compound G->I H HCl in Ether

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of But-3-yn-1-ol oxime

  • To a stirred solution of 3-butyn-1-ol (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(2-Hydroxyethyl)isoxazole

  • Dissolve the crude but-3-yn-1-ol oxime (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution, maintaining the temperature below 30 °C.

  • After the addition is complete, add pyridine (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(2-hydroxyethyl)isoxazole.

Step 3: Synthesis of 2-(1,2-Oxazol-3-yl)ethan-1-amine

  • Dissolve 3-(2-hydroxyethyl)isoxazole (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of mesyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate.

  • Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).

  • Heat the mixture to 80 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate to yield the crude azide.

  • Dissolve the crude azide in methanol and add palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude 2-(1,2-oxazol-3-yl)ethan-1-amine.

Step 4: Formation of this compound

  • Dissolve the crude amine from the previous step in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization (Expected)

Due to the lack of publicly available experimental spectra, this section provides an overview of the expected analytical data for this compound based on its chemical structure.

Diagram of Key Structural Features for Spectral Interpretation

structure_elucidation cluster_structure This compound cluster_nmr Expected 1H NMR Signals cluster_ir Expected IR Absorptions (cm-1) mol Isoxazole Ring (H-4, H-5) | CH2 (a) | CH2 (b) | NH3+ Cl- H4 H-4 (doublet, ~6.5 ppm) H5 H-5 (doublet, ~8.5 ppm) CH2a CH2 (a) (triplet, ~3.0 ppm) CH2b CH2 (b) (triplet, ~3.2 ppm) NH3 NH3+ (broad singlet) NH_stretch N-H stretch (broad, ~3000-2800) CH_stretch C-H stretch (aliphatic, ~2950-2850) C_double_N C=N stretch (~1600) C_double_C C=C stretch (~1500)

Caption: Key structural features and their expected corresponding signals in NMR and IR spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isoxazole ring protons, typically with one proton (H-5) appearing at a lower field (~8.5 ppm) and the other (H-4) at a higher field (~6.5 ppm), both as doublets. The two methylene groups of the ethyl chain would likely appear as two triplets around 3.0-3.2 ppm. The protons of the ammonium group would likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule. The two carbons of the isoxazole ring are expected in the aromatic region, while the two aliphatic carbons of the ethyl chain will be at a higher field.

  • Mass Spectrometry (MS): The mass spectrum (ESI+) would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 113.07.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A broad absorption in the range of 3000-2800 cm⁻¹ would be indicative of the N-H stretching of the ammonium salt. Aliphatic C-H stretching vibrations are expected around 2950-2850 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring would likely appear in the 1600-1500 cm⁻¹ region.

Applications in Research and Drug Discovery

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry. The isoxazole core is a key component in a number of approved drugs, and its derivatives are actively being investigated for a wide array of therapeutic targets.[1][2][7]

  • Scaffold for Novel Therapeutics: The primary amine handle allows for the straightforward synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and reductive amination. This enables the exploration of structure-activity relationships (SAR) in drug discovery campaigns.[1]

  • Potential as an FLT3 Inhibitor Precursor: Research has shown that oxazol-2-amine derivatives can act as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[8][9] The structural similarity of the core of the title compound suggests its potential as a starting material for the synthesis of novel FLT3 inhibitors.

  • Fragment-Based Drug Discovery: Given its relatively small size and the presence of a key pharmacophore (isoxazole) and a reactive functional group (amine), this compound could be a valuable fragment in fragment-based drug discovery (FBDD) campaigns to identify new lead compounds for various biological targets.

Safety, Handling, and Storage

Based on available safety data sheets (SDS) for this and structurally similar compounds, this compound should be handled with care in a laboratory setting.[4][10]

  • Hazard Identification: The compound may be harmful if swallowed, cause skin irritation, and potentially cause an allergic skin reaction. It may also cause serious eye irritation.[4][11]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4][10][11] Work in a well-ventilated area or under a chemical fume hood.[10][11]

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

    • If swallowed: Rinse mouth and seek medical attention.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Chemical Compatibility: As an amine hydrochloride, it is a salt of a weak base and a strong acid. It should be considered incompatible with strong bases, which would liberate the free amine. It may also be incompatible with strong oxidizing agents.

Conclusion

This compound is a valuable, yet not extensively characterized, chemical entity. Its combination of the medicinally relevant isoxazole scaffold and a synthetically versatile primary amine function makes it a promising building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic approach, and an outline of its expected analytical characteristics and potential applications. As with any chemical compound, it is imperative to handle it with appropriate safety precautions in a controlled laboratory environment. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

  • SAFETY DATA SHEET. (2021, August 3). VPG Sensors. Retrieved from [Link]

  • Al-Tel, T. H. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • Processes for preparing 3-amino-isoxazoles. (1966). Google Patents.
  • Chobe, P., Tupare, S., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerf. Res. App. Chem., 14, 2024, 452. Retrieved from [Link]

  • ResearchGate. Schematic diagram for the synthesis route for isoxazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Retrieved from [Link]

  • Cole-Parmer. Chemical Compatibility Chart. Retrieved from [Link]

  • Kim, H. Y., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. Retrieved from [Link]

  • PubChemLite. This compound. Retrieved from [Link]

  • United States Patent. (2017, December 22). Google Patents.
  • United States Patent. (1991, June 27). Google Patents.
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  • United States Patent Application Publication. (2011, April 22). Google Patents.
  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(1), 179. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Kim, H. Y., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. Retrieved from [Link]

  • Ioffe, D. S., et al. (2021). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 26(23), 7335. Retrieved from [Link]

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  • Continuous process for the preparation of 2-(1h-imidazol-4-yl) ethanamine and pharmaceutically acceptable salts thereof. (2019). Google Patents.
  • You, H., et al. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. Medicinal Chemistry Research. Retrieved from [Link]

  • Sosič, I., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1957-1964. Retrieved from [Link]

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2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Assessment of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

A Foreword for the Researcher

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a fundamental physicochemical property that governs the developability of a new chemical entity. For orally administered drugs, adequate aqueous solubility is often a prerequisite for absorption and achieving therapeutic concentrations in the bloodstream.[2] Poor solubility can lead to low bioavailability, variability in patient response, and significant challenges in formulation development.

This guide will focus on two key types of solubility assessment:

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO).[2][3] It is a high-throughput screening method used in the early stages of drug discovery to quickly identify compounds with potential solubility liabilities.[2][4]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[2][5][6] This is a more time- and resource-intensive measurement, typically reserved for lead optimization and pre-formulation stages.[2][7]

The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[8][9][10] A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[11]

Physicochemical Profile of this compound

A thorough understanding of the compound's structure is essential for predicting its solubility behavior.

Table 1: Compound Identification and Predicted Properties

PropertyValue/PredictionSource
IUPAC Name 2-(1,2-oxazol-3-yl)ethan-1-amine;hydrochloride-
CAS Number 1314902-00-5[1]
Molecular Formula C₅H₉ClN₂O[1]
Molecular Weight 148.59 g/mol [1]
Predicted Nature Salt of a weak base and a strong acidGeneral Chemical Principles
Expected pH-Solubility Profile Higher solubility at lower pH[12][13]

As the hydrochloride salt of a primary amine, 2-(1,2-Oxazol-3-yl)ethan-1-amine is expected to be more soluble in acidic to neutral aqueous solutions where the amine group is protonated (R-NH₃⁺).[14][15] At higher pH values, it will convert to the free base (R-NH₂), which is likely to be less soluble.[13] The isoxazole ring, while contributing to the molecule's overall polarity, also has hydrophobic characteristics that will influence its solubility in both aqueous and organic media.

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[16][17] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., purified water, 0.1 N HCl, phosphate-buffered saline at various pH levels). Ensure that undissolved solid is visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[7][16]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the supernatant from the solid by centrifugation or filtration using a chemically inert filter (e.g., PTFE).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Kinetic Solubility Determination

Kinetic solubility is often assessed using methods like nephelometry, which measures turbidity to detect precipitation.[18][19][20]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.[7] The solubility is determined by identifying the highest concentration at which no precipitation is observed, often measured by light scattering (nephelometry) or by analyzing the concentration in the supernatant after centrifugation.[7][18]

Data Presentation and Interpretation

The collected solubility data should be organized in a clear and concise manner to facilitate analysis and comparison.

Table 2: Template for Solubility Data of this compound

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)Solubility (mM)Method
Purified Water~5-6 (measured)25Shake-Flask
0.1 N HCl1.225Shake-Flask
PBS6.825Shake-Flask
PBS7.425Shake-Flask
PBS7.437Shake-Flask
PBS7.425Kinetic
EthanolN/A25Shake-Flask
Propylene GlycolN/A25Shake-Flask

Visualizing Experimental Workflows and Chemical Principles

Diagrams are invaluable for illustrating complex processes and relationships.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess compound B Add to vials with specific solvents (e.g., Water, PBS, HCl) A->B C Seal and shake at constant temperature (24-72h) B->C D Centrifuge or filter to separate supernatant from solid C->D E Dilute supernatant D->E F Analyze concentration by HPLC or LC-MS E->F G G F->G Report as Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_eq pH-Dependent Equilibrium cluster_pH Effect of pH RNH3_plus_Cl_minus R-NH₃⁺Cl⁻ (Soluble, Ionized Form) RNH2 R-NH₂ (Less Soluble, Free Base) RNH3_plus_Cl_minus->RNH2 low_pH Low pH (High [H⁺]) Equilibrium shifts LEFT Increased Solubility H_plus + H⁺ high_pH High pH (Low [H⁺]) Equilibrium shifts RIGHT Decreased Solubility

Caption: pH Effect on Amine Hydrochloride Solubility.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to determining the solubility of this compound. By following these protocols, researchers can generate the essential data needed to assess its potential for further development. A comprehensive understanding of how factors like pH, temperature, and solvent composition influence solubility will be critical for formulation design and for predicting the in vivo behavior of this promising isoxazole derivative.

References

  • Wikipedia. (2023). Biopharmaceutics Classification System. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Kumar, M., & Kumar, A. (2021). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews, 3(1), 1-18. Retrieved from [Link]

  • GSC Online Press. (2021). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 16(3), 1-10. Retrieved from [Link]

  • YouTube. (2021). pH and Solubility. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

  • National Institutes of Health. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3583. Retrieved from [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (2012). kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • National Institutes of Health. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Drug Design, Development and Therapy, 15, 2935–2952. Retrieved from [Link]

  • protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • University of York. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Rama University. (n.d.). Biopharmaceutical Classification System [BCS]. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Semantic Scholar. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. Retrieved from [Link]

  • YouTube. (2023). How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]

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2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Introduction

This compound is a heterocyclic organic compound featuring a five-membered oxazole ring linked to an ethanamine side chain. The oxazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities, which include anti-inflammatory, antimicrobial, and antitumor properties. The presence of a primary amine group provides a reactive handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules and potential drug candidates.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the compound's physicochemical properties, outlines a robust synthetic pathway, describes essential analytical methods for characterization, and provides critical safety and handling information. The methodologies are presented with an emphasis on the underlying chemical principles to provide not just procedural steps, but a deeper understanding of the experimental design.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its application in research and development. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.

Chemical Structure

The structure consists of an isoxazole ring (specifically, a 1,2-oxazole) substituted at the 3-position with an ethylamine group.

Caption: Chemical structure of this compound.

Quantitative Data and Identifiers

The following table summarizes key identifiers and calculated physicochemical properties for the compound.

PropertyValueSource/Method
IUPAC Name 2-(1,2-Oxazol-3-yl)ethan-1-aminium chlorideIUPAC Nomenclature
Molecular Formula C₅H₉ClN₂O-
Molecular Weight 148.59 g/mol Calculated
Monoisotopic Mass (Free Base) 112.06366 DaPubChemLite[1]
SMILES (Free Base) C1=CON=C1CCNPubChemLite[1]
InChIKey (Free Base) GJHDTCHKZVZFHR-UHFFFAOYSA-NPubChemLite[1]
Physical Form Expected to be a crystalline solidAnalogous Compounds
Solubility Expected to be soluble in water and polar organic solventsChemical Principles

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis begins with a commercially available starting material and proceeds through a nitrile intermediate. This approach is advantageous as the reduction of nitriles to primary amines is a high-yielding and well-documented transformation.

Caption: Proposed workflow for the synthesis of the target compound.

Causality of Experimental Choices:

  • Step 1 (Nitrile Formation): The use of sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a standard method for nucleophilic substitution of an alkyl halide. DMSO effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion to displace the bromide.

  • Step 2 (Nitrile Reduction): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Alternatively, catalytic hydrogenation (H₂ over Palladium on Carbon) offers a milder, safer, and often cleaner method, which is preferable in many laboratory and industrial settings.

  • Step 3 (Salt Formation): The free base is often an oil and can be difficult to purify and handle. Converting it to the hydrochloride salt by reacting it with hydrochloric acid in a non-polar solvent like diethyl ether induces precipitation of a stable, crystalline solid, which simplifies purification by recrystallization and improves shelf-life.[2]

Experimental Protocol (Illustrative)

This protocol details the final two steps of the synthesis: the reduction of the nitrile and the subsequent hydrochloride salt formation.

A. Reduction of 2-(1,2-Oxazol-3-yl)acetonitrile

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-(1,2-Oxazol-3-yl)acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude free base, 2-(1,2-oxazol-3-yl)ethan-1-amine.

B. Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a solvent system like ethanol/ether.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical characterization to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Workflow for the analytical characterization and validation.

Summary of Analytical Techniques

The following table outlines the key analytical methods and their expected outcomes for validating the final product.

TechniquePurposeExpected Results
¹H NMR (Proton NMR)Structural ElucidationSignals corresponding to the oxazole ring protons (aromatic region), two distinct methylene (-CH₂-) groups (aliphatic region), and a broad signal for the ammonium (-NH₃⁺) protons.
¹³C NMR (Carbon NMR)Carbon Skeleton ConfirmationPeaks for the carbons of the oxazole ring and the two unique carbons of the ethyl side chain.
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak corresponding to the free base ([M+H]⁺) at m/z ≈ 113.07.[1] Fragmentation patterns should be consistent with the structure.
HPLC (High-Performance Liquid Chrom.)Purity Assessment and QuantificationA single major peak indicating high purity (>95%). A standard method would use a C18 column with a mobile phase of acetonitrile and water with an acidic modifier.[3]
Melting Point Analysis Physical Property and Purity ConfirmationA sharp and defined melting point range, characteristic of a pure crystalline solid.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, hazard assessment can be made based on structurally related compounds.[4][5] Amine hydrochlorides of this type are typically irritants.

Potential Hazards (based on analogs):

  • H315: Causes skin irritation.[4][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4]

Safe Handling Procedures:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat at all times.[8][9]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[7]

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive framework for its synthesis, purification, and characterization, grounded in established chemical principles. By following the detailed protocols and safety guidelines, researchers can confidently produce and utilize this compound as a building block for the development of novel molecules and therapeutic agents. The emphasis on analytical validation ensures the scientific integrity of any subsequent research.

References

  • PubChemLite. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480390, 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. [Link]

  • Patel, R. B., et al. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Google Patents. (2009). CN101417985B - Method for synthesizing 2-amino thizaoline.
  • Semantic Scholar. (2022). Quantitative Analysis of Abamectin, Albendazole, Levamisole HCl and Closantel in Q-DRENCH Oral Suspension Using a Stability-Indi. [Link]

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The Oxazole Scaffold: A Privileged Motif in the Quest for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have positioned it as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by oxazole-containing compounds. We delve into the molecular mechanisms underpinning their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide is designed to be a practical resource, offering not only a thorough review of the field but also detailed, field-proven experimental protocols for the evaluation of these compounds. By bridging the gap between theoretical knowledge and practical application, we aim to empower researchers to accelerate the discovery and development of next-generation oxazole-based therapeutics.

Introduction: The Enduring Significance of the Oxazole Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the oxazole moiety holds a place of distinction.[1][2][3] Its presence in numerous natural products and clinically approved drugs underscores its importance in molecular recognition and interaction with biological targets.[2][3] The oxazole ring system, with its unique arrangement of heteroatoms, is capable of participating in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for high-affinity binding to enzymes and receptors.[3][4]

This guide will navigate the multifaceted biological landscape of oxazole derivatives, moving beyond a simple cataloging of activities to provide a deeper understanding of their mechanisms of action and the experimental methodologies required for their robust evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine. Oxazole-containing compounds have emerged as a promising class of therapeutics, demonstrating the ability to interfere with multiple pathways essential for tumor growth and survival.[1][2][5]

Mechanisms of Anticancer Action

Oxazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key proteins and pathways that are dysregulated in cancer cells.

  • Tubulin Polymerization Inhibition: A significant number of oxazole-based compounds function as antimitotic agents by disrupting microtubule dynamics.[4][6] They bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[4]

  • Inhibition of Signaling Pathways:

    • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[7] Certain oxazole derivatives have been shown to inhibit STAT3 phosphorylation and dimerization, thereby blocking its downstream signaling.[7][8]

    • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation-associated cancers.[2][9] Oxazole-containing molecules can inhibit the activation of NF-κB, often by preventing the degradation of its inhibitor, IκBα.[10][11]

  • Enzyme Inhibition: Oxazole derivatives can also target various enzymes that are crucial for cancer cell survival, such as protein kinases and histone deacetylases (HDACs).[1]

Quantitative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected oxazole-containing compounds against various cancer cell lines, with potency often expressed as the half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50).

Compound ClassExample CompoundCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
1,3-Oxazole SulfonamidesCompound 16Leukemia (CCRF-CEM)0.0488Tubulin Polymerization Inhibition[6]
Thio-analogue of CA-4[1][12]Oxazole 14Murine Hepatocellular Carcinoma (H22)0.39 (Tubulin Polymerization)Tubulin Polymerization Inhibition[4]
Pyrazole-oxadiazole conjugatesCompound 11aHuman Breast Cancer (MCF-7)1.5Tubulin Polymerization Inhibition[13]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the oxazole-containing compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Xenograft models are instrumental in evaluating the in vivo antitumor efficacy of novel compounds.[14][15][16]

Principle: Human tumor cells are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then monitored over time.

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign the mice to treatment and control groups. Administer the oxazole-containing compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.

Visualizing Anticancer Mechanisms

anticancer_mechanisms cluster_oxazole Oxazole-Containing Compound cluster_cell Cancer Cell Oxazole Oxazole Tubulin Tubulin Polymerization Oxazole->Tubulin Inhibits STAT3 STAT3 Phosphorylation Oxazole->STAT3 Inhibits NFkB NF-κB Activation Oxazole->NFkB Inhibits CellCycleArrest G2/M Arrest Tubulin->CellCycleArrest Proliferation Decreased Proliferation STAT3->Proliferation NFkB->Proliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanisms of anticancer action of oxazole compounds.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. Oxazole-containing compounds, both from natural and synthetic origins, have demonstrated significant potential as antimicrobial agents.[1][2][17]

Spectrum of Antimicrobial Activity

Oxazole derivatives have shown activity against a broad range of pathogens, including:

  • Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[18]

  • Gram-negative bacteria: Including Escherichia coli and Klebsiella pneumoniae.[18]

  • Fungi: Such as Aspergillus niger and Candida albicans.[18]

  • Mycobacteria: Including Mycobacterium tuberculosis.[1]

Quantitative Analysis of Antimicrobial Potency

The antimicrobial activity of oxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in diffusion assays.

Compound TypeExample CompoundMicroorganismZone of Inhibition (mm) at 100mg/wellReference
Oxazole DerivativeCompound 6Staphylococcus aureus21[18]
Oxazole DerivativeCompound 6Klebsiella pneumoniae22[18]
Experimental Protocols for Antimicrobial Activity Evaluation

This method is a widely used technique to screen for antimicrobial activity.[19][20][21][22]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism and pour it into sterile Petri dishes.

  • Well Creation: Once the agar has solidified, create wells of a uniform diameter (e.g., 6 mm) using a sterile borer.

  • Compound Addition: Add a fixed volume of the oxazole-containing compound solution (at a known concentration) to each well. A solvent control and a positive control (a known antibiotic) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Visualizing the Antimicrobial Workflow

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare & Inoculate Agar Medium Wells Create Wells in Agar Media->Wells AddCompound Add Oxazole Compound & Controls to Wells Wells->AddCompound Incubate Incubate Plates AddCompound->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Oxazole-containing compounds have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.[1][2][14]

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[23] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several oxazole derivatives have been identified as selective inhibitors of COX-2, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[23]

Experimental Protocol for In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[23]

Principle: The peroxidase activity of COX-2 is monitored by the appearance of an oxidized colorimetric substrate. Inhibition of this activity by the test compound is quantified.

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme solution.

  • Inhibitor Addition: Add the oxazole-containing compound at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the natural substrate for COX) and a colorimetric substrate.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., HCl).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizing the COX-2 Inhibition Pathway

cox2_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxazole Oxazole Inhibitor Oxazole->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by oxazole compounds.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that certain oxazole derivatives may possess neuroprotective properties.

Mechanisms of Neuroprotection

The neuroprotective effects of oxazole-containing compounds are thought to be multifactorial and may involve:

  • Anti-inflammatory effects: As discussed previously, the inhibition of inflammatory pathways in the brain can reduce neuronal damage.[9]

  • Antioxidant activity: Some oxazole derivatives can scavenge reactive oxygen species (ROS), which are implicated in neuronal cell death.

  • Modulation of signaling pathways: Inhibition of pathways such as NF-κB can protect neurons from apoptosis.[9]

Experimental Workflow for Evaluating Neuroprotective Effects In Vitro

This workflow outlines the general steps for assessing the neuroprotective potential of oxazole compounds in a cell-based model of neurotoxicity.[3][24][25][26]

Principle: Neuronal cells are exposed to a neurotoxin to induce cell death. The ability of the test compound to prevent or reduce this cell death is then measured.

Step-by-Step Workflow:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons.

  • Compound Pre-treatment: Treat the cells with the oxazole-containing compound for a specific period before inducing toxicity.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as glutamate, β-amyloid peptide, or 6-hydroxydopamine.

  • Co-incubation: Incubate the cells with both the neurotoxin and the test compound.

  • Assessment of Cell Viability: Measure cell viability using an appropriate assay, such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release (an indicator of cell death).

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the oxazole compound to determine the extent of neuroprotection.

Visualizing the Neuroprotection Workflow

neuroprotection_workflow start Start: Neuronal Cell Culture pretreatment Pre-treat with Oxazole Compound start->pretreatment toxin Induce Neurotoxicity (e.g., with Glutamate) pretreatment->toxin viability Assess Cell Viability (e.g., MTT Assay) toxin->viability end End: Determine Neuroprotection viability->end

Caption: In vitro workflow for evaluating neuroprotective activity.

Conclusion and Future Perspectives

The oxazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new bioactive compounds. The diverse range of biological activities, from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties, highlights the immense potential of this heterocyclic core. The continued exploration of the chemical space around the oxazole nucleus, guided by a deeper understanding of structure-activity relationships and mechanistic insights, will undoubtedly lead to the development of novel and more effective therapeutic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the rigorous evaluation of these next-generation oxazole-containing drug candidates, paving the way for their translation from the laboratory to the clinic.

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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing 2-(1,2-Oxazol-3-yl)ethan-1-amine for Therapeutic Target Identification

The compound 2-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride presents a compelling scaffold for therapeutic exploration. While direct research on this specific molecule is not extensively documented in publicly accessible literature, a systematic analysis of its core structural motifs—the isoxazole ring and the ethylamine side chain—provides a robust foundation for hypothesizing its potential biological targets. This guide will dissect the molecule's structure-activity relationships based on established medicinal chemistry principles and data from analogous compounds to propose a focused set of high-probability therapeutic targets.

The isoxazole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of clinical conditions, including neurological and immune system diseases.[1][2][3] Its utility stems from its unique physicochemical properties, which can enhance pharmacokinetic profiles and pharmacological effects.[1] The ethylamine moiety is a classic pharmacophore that mimics the structure of endogenous neurotransmitters, suggesting a high likelihood of interaction with receptors and transporters in the central nervous system (CNS).[4][5]

This document will therefore focus on CNS targets, leveraging the concept of bioisosterism, where the isoxazole ring can act as a replacement for other chemical groups to modulate biological activity.[6][7] Specifically, we will explore its potential as a modulator of GABA, muscarinic, serotonin, and dopamine receptors, providing a rationale for each and outlining experimental workflows for target validation.

I. Primary Hypothesis: Modulation of GABAergic Neurotransmission

A primary and compelling hypothesis is that 2-(1,2-oxazol-3-yl)ethan-1-amine acts as a modulator of the γ-aminobutyric acid (GABA) system, the chief inhibitory neurotransmitter network in the mammalian CNS.[7] This hypothesis is built on the structural similarity of the molecule to GABA and its known bioisosteres.

Rationale:

The core of this hypothesis lies in the structural analogy to muscimol (3-hydroxy-5-aminomethyl-1-isoxazole), a potent agonist of GABA-A receptors.[8] The subject molecule shares the critical isoxazole ring and an aminomethyl (part of the ethylamine) side chain. The isoxazole ring, particularly the 3-hydroxyisoxazole moiety, is a well-established bioisostere for the carboxylic acid group of GABA.[6][7] This substitution allows compounds to bind to the GABA-A receptor's orthosteric site.[6] Numerous studies have utilized heterocyclic moieties like isoxazole to map this binding pocket and develop selective GABA-A receptor agonists.[6][9]

Therefore, 2-(1,2-oxazol-3-yl)ethan-1-amine is a strong candidate for being a GABA-A receptor agonist or modulator. GABA-A receptors are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization and neuronal inhibition.[10][11] Modulators of this receptor are used to treat anxiety, sleep disorders, and epilepsy.[12]

Potential Targets:

  • GABA-A Receptor (Orthosteric Site): Direct agonist or antagonist activity.

  • GABA-A Receptor (Allosteric Site): Positive or negative allosteric modulation, enhancing or diminishing the effect of GABA.[10][13]

  • GABA Transporters (GATs): Inhibition of GABA reuptake, increasing its synaptic concentration.[14]

Experimental Validation Workflow:

A systematic approach is required to validate these potential interactions.

Fig. 1: Experimental workflow for validating GABAergic activity.

Step-by-Step Protocols:

  • Radioligand Binding Assay:

    • Objective: To determine if the compound binds to the GABA-A receptor.

    • Method:

      • Prepare synaptic membranes from rat brain tissue.

      • Incubate membranes with a known radioligand for the GABA-A receptor (e.g., [³H]muscimol for the agonist site or [³H]SR95531/gabazine for the antagonist site).

      • Add increasing concentrations of this compound.

      • Measure the displacement of the radioligand using liquid scintillation counting.

    • Analysis: Calculate the IC₅₀ and Ki values to determine binding affinity.

  • Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes:

    • Objective: To characterize the functional effect (agonist, antagonist, or modulator) on specific GABA-A receptor subtypes.

    • Method:

      • Inject cRNAs encoding specific GABA-A receptor subunits (e.g., α1β2γ2) into Xenopus oocytes.[9]

      • After 2-4 days of expression, perform voltage-clamp recordings.

      • To test for agonist activity, apply the compound alone and measure the induced current.

      • To test for antagonist activity, co-apply the compound with GABA and measure the inhibition of the GABA-induced current.

      • To test for allosteric modulation, pre-apply the compound followed by a sub-maximal concentration of GABA (EC₂₀) and measure the potentiation or inhibition of the current.

    • Analysis: Generate concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/modulators).

II. Secondary Hypotheses: Modulation of Other CNS Receptors

The structural features of 2-(1,2-oxazol-3-yl)ethan-1-amine also suggest potential interactions with other key neurotransmitter systems. The isoxazole ring is a versatile scaffold found in ligands for muscarinic, serotonin, and dopamine receptors.[15][16][17]

Rationale:

The isoxazole ring has been successfully employed as a bioisostere of the ester functionality in muscarinic agonists like arecoline.[15] This has led to the development of potent muscarinic agonists and antagonists.[18][19] The ethylamine side chain can mimic the quaternary ammonium group of acetylcholine, the endogenous ligand. Given that muscarinic agonists are targets for treating cognitive deficits in Alzheimer's disease and schizophrenia, this is a therapeutically relevant avenue.[20]

Potential Targets: M1-M5 muscarinic receptor subtypes.

Experimental Validation:

  • Binding Assays: Radioligand displacement assays using [³H]-N-methylscopolamine ([³H]-NMS) in cell lines expressing individual mAChR subtypes.[20]

  • Functional Assays: Calcium mobilization assays (e.g., using Fluo-4 AM) or phosphatidylinositol turnover assays in CHO or HEK cells expressing specific M1, M3, or M5 receptors.[20]

Rationale:

Isoxazole-containing compounds have been developed as potent ligands for various serotonin receptors.[16] For example, tricyclic isoxazoles have been shown to act as serotonin reuptake inhibitors.[21][22] The ethylamine structure is a core component of serotonin itself (5-hydroxytryptamine). Ligands for 5-HT receptors are used to treat depression, anxiety, and psychosis.[23][24]

Potential Targets:

  • Serotonin Transporter (SERT)

  • 5-HT₁ₐ, 5-HT₂ₐ/₂𝒸, and 5-HT₆ receptor subtypes.[25]

Experimental Validation:

  • Binding Assays: Radioligand binding assays against a panel of 5-HT receptor subtypes and the SERT.

  • Functional Assays: cAMP assays for Gᵢ/Gₛ-coupled receptors (e.g., 5-HT₁ₐ) or calcium flux assays for Gᵩ-coupled receptors (e.g., 5-HT₂ₐ).

  • Uptake Assays: [³H]-5-HT uptake inhibition assays in cells expressing SERT.

Rationale:

The phenylethylamine scaffold, which the subject molecule partially mimics, is the backbone of dopamine.[5] Dopamine receptor ligands are critical for treating psychosis, Parkinson's disease, and addiction.[26][27] While the isoxazole is less common than other heterocycles in dopamine ligands, its properties could confer novel selectivity or functional activity.[17]

Potential Targets: D₁, D₂, and D₃ receptor subtypes.

Experimental Validation:

  • Binding Assays: Radioligand competition assays using selective radioligands (e.g., [³H]-SCH23390 for D₁, [³H]-spiperone for D₂) in cell lines expressing the respective receptors.[28]

  • Functional Assays: cAMP accumulation or inhibition assays to determine agonist or antagonist activity at D₁-like and D₂-like receptors, respectively.[17]

III. Summary of Potential Targets and Prioritization

The analysis strongly suggests that this compound is a prime candidate for CNS activity. The table below summarizes the hypothesized targets, ranked by the strength of the supporting rationale.

Priority Target Class Specific Target(s) Rationale Strength Key Evidence
High GABAergic System GABA-A ReceptorsVery Strong Structural analog of muscimol; Isoxazole as a known GABA bioisostere.[6][7][8]
Medium Cholinergic System Muscarinic Receptors (M1-M5)Strong Isoxazole as an ester bioisostere in known muscarinic agonists.[15][18]
Medium Serotonergic System 5-HT Receptors, SERTModerate Ethylamine core mimics serotonin; Isoxazoles present in 5-HT ligands.[16][21]
Low Dopaminergic System D₂/D₃ ReceptorsModerate Ethylamine core mimics dopamine; Potential for novel pharmacology.[17][26]

Target Validation Pathway Diagram:

G cluster_0 Initial Broad Screening cluster_1 High-Priority Target Validation (GABA) cluster_2 Secondary Target Validation Compound 2-(1,2-Oxazol-3-yl)ethan-1-amine HCl Panel Broad Receptor Panel Binding Assay (e.g., Eurofins SafetyScreen, CEREP) Compound->Panel GABA_Binding GABA-A Binding ([3H]muscimol) Panel->GABA_Binding Hit? mAChR_Binding mAChR Binding Panel->mAChR_Binding Hit? HT_Binding 5-HT Receptor Binding Panel->HT_Binding Hit? DA_Binding Dopamine Receptor Binding Panel->DA_Binding Hit? GABA_Function GABA-A Electrophysiology GABA_Binding->GABA_Function Lead_Opt Lead Optimization GABA_Function->Lead_Opt Confirmed Activity mAChR_Function mAChR Functional Assay mAChR_Binding->mAChR_Function HT_Function 5-HT Functional Assay HT_Binding->HT_Function DA_Function Dopamine Functional Assay DA_Binding->DA_Function mAChR_Function->Lead_Opt HT_Function->Lead_Opt DA_Function->Lead_Opt

Fig. 2: A tiered strategy for target identification and validation.
Conclusion

Based on a thorough analysis of its structural components, this compound emerges as a molecule with significant potential to modulate key neurotransmitter systems in the CNS. The structural similarity to GABAergic agents like muscimol positions the GABA-A receptor as the highest probability therapeutic target. However, the proven versatility of the isoxazole and ethylamine scaffolds warrants a broader investigation into its effects on muscarinic, serotonergic, and dopaminergic pathways. The experimental workflows outlined in this guide provide a clear, logical, and robust pathway for elucidating the precise mechanism of action and unlocking the therapeutic potential of this promising chemical entity.

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  • Fuxe, K., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers. Available at: [Link]

  • Glennon, R. A., et al. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]

  • Kumar, P. S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Available at: [Link]

  • Wang, X., et al. (2024). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem. Available at: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Kim, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. Available at: [Link]

  • Jaradat, N., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. Available at: [Link]

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Review of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride and its Analogs: Synthesis, Pharmacological Potential, and Evaluation Strategies

Abstract

This technical guide offers a comprehensive exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole ring system is a privileged scaffold, present in numerous therapeutic agents, and the title compound serves as a versatile building block for the synthesis of novel bioactive molecules.[1][2] This document provides an in-depth analysis of its synthesis, characterization, and the rationale behind the development of its structural analogs. Furthermore, it delves into the potential pharmacological profiles of its derivatives, supported by a detailed examination of relevant biological assays and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their work.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have established it as a "privileged structure." This means it is a molecular framework that can provide ligands for more than one type of receptor or enzyme target.

The value of the isoxazole scaffold is validated by its presence in several clinically approved drugs, including:

  • Valdecoxib: A potent and selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory properties.[1][2]

  • Cloxacillin and Flucloxacillin: β-lactamase-resistant antibiotics that feature an isoxazole moiety.[1]

  • Leflunomide: An isoxazole-based immunosuppressive drug used in the treatment of rheumatoid arthritis.[1]

The compound 2-(1,2-oxazol-3-yl)ethan-1-amine, often referred to as 2-(isoxazol-3-yl)ethanamine, combines this privileged ring system with a reactive primary amine via an ethyl linker.[1] This ethanamine side chain provides a crucial handle for synthetic modification, allowing chemists to readily conjugate the isoxazole core to other molecular fragments, thereby exploring vast chemical space in hit-to-lead optimization campaigns.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more convenient for handling and formulation.[3]

Synthesis and Characterization

The synthesis of 3-substituted isoxazoles like the title compound is a well-established field, with the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes being the most general and powerful method.[4]

Rationale and Strategy

The primary synthetic strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and a suitable three-carbon synthon. This approach is favored due to its high degree of regioselectivity and the relatively mild conditions required, which preserves sensitive functional groups. The ethanamine side chain can be introduced either before or after the formation of the isoxazole ring. A common approach involves using a protected form of the side chain during the cycloaddition, followed by deprotection and functional group manipulation.

G Target 2-(1,2-Oxazol-3-yl)ethan-1-amine FG_Interconversion Functional Group Interconversion (e.g., Reduction) Target->FG_Interconversion Deprotection/ Reduction ProtectedAmine Protected Amine Isoxazole FG_Interconversion->ProtectedAmine Cycloaddition 1,3-Dipolar Cycloaddition ProtectedAmine->Cycloaddition NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Cycloaddition->NitrileOxide Alkene Protected Allylamine Cycloaddition->Alkene

Caption: Retrosynthetic analysis for the target molecule.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a plausible, multi-step synthesis adapted from established methodologies for creating substituted isoxazoles.[4]

Step 1: Synthesis of Protected Propargylamine

  • Rationale: Propargylamine serves as the three-carbon precursor to the isoxazole ring and the ethanamine side chain. The amine must be protected to prevent side reactions during subsequent steps. A tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

  • Procedure:

    • Dissolve propargylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add a base, like triethylamine (1.2 eq), to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected propargylamine, which can be purified by column chromatography.

Step 2: 1,3-Dipolar Cycloaddition

  • Rationale: This is the key ring-forming step. A nitrile oxide, generated in situ from an aldoxime, reacts with the protected propargylamine to form the isoxazole ring.

  • Procedure:

    • Dissolve the aldoxime precursor (e.g., acetaldehyde oxime, 1.0 eq) and the Boc-protected propargylamine (1.1 eq) in an appropriate solvent like ethyl acetate.

    • Add a mild oxidizing agent, such as sodium hypochlorite solution (household bleach), dropwise to the stirring solution at room temperature. This generates the nitrile oxide in situ.

    • Stir the reaction vigorously for 4-6 hours. The formation of the isoxazole can be monitored by TLC or LC-MS.

    • After the reaction is complete, separate the organic layer, wash with water, and dry.

    • Purify the resulting Boc-protected 2-(1,2-oxazol-3-yl)ethan-1-amine by flash column chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step involves removing the Boc protecting group to reveal the primary amine, followed by conversion to the hydrochloride salt for improved stability and handling.[3]

  • Procedure:

    • Dissolve the purified Boc-protected isoxazole from Step 2 in a minimal amount of a solvent like methanol or ethyl acetate.

    • Add a stoichiometric excess of hydrochloric acid (e.g., 4M HCl in dioxane) to the solution.

    • Stir the mixture at room temperature. The deprotection is usually rapid (1-2 hours) and the hydrochloride salt often precipitates out of the solution.

    • Collect the solid product by filtration.

    • Wash the solid with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities and dry under vacuum to yield the final product, this compound.

Structural Analogs and Derivatives

The title compound is primarily a building block. Its true potential is realized through the synthesis of analogs to conduct Structure-Activity Relationship (SAR) studies, which aim to optimize the pharmacological properties of a lead compound.

Points of Modification

There are three primary points for structural modification:

  • Substitution on the Isoxazole Ring: Adding substituents at the C4 or C5 positions can influence potency, selectivity, and pharmacokinetic properties.[5]

  • Bioisosteric Replacement of the Ring: The isoxazole ring can be replaced with other 5- or 6-membered heterocycles to probe the importance of the ring's specific electronic and steric features.

  • Derivatization of the Amine: The primary amine is a reactive handle for attaching the scaffold to other molecules or pharmacophores through amide bond formation, reductive amination, or other conjugation chemistries.[6]

Caption: Key modification points for analog development.

Key Classes of Analogs

The following table summarizes common bioisosteric replacements for the isoxazole ring found in similar ethanamine structures.

Heterocyclic CoreRepresentative Analog NameCAS Number
Thiazole 2-(1,3-Thiazol-2-yl)ethan-1-amine56933-57-4[7]
Imidazole 2-(1H-Imidazol-1-yl)ethanamine5739-10-6[8]
Indazole 2-(1H-Indazol-3-yl)ethanamine1258504-46-9[3]
Benzoxazole 2-(Benzo[d]oxazol-2-yl)methanamineN/A
Benzisoxazole 2-(Benzo[d]isoxazol-3-yl)ethanamine763026-39-7[9]
Benzimidazole 2-(1H-Benzimidazol-2-yl)ethanamineN/A

Pharmacological Profile and Evaluation

The mechanism of action of molecules derived from 2-(1,2-oxazol-3-yl)ethan-1-amine is not intrinsic to the core structure but is determined by the final, fully elaborated molecule.[1] Isoxazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[5]

Case Study: Isoxazoles as COX Inhibitors

A prominent example of isoxazole pharmacology is the inhibition of cyclooxygenase (COX) enzymes.[5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a major therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

G Membrane Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs produces Inflammation Inflammation, Pain, Fever PGs->Inflammation mediates Inhibitor Isoxazole-based Inhibitor (e.g., Valdecoxib) Inhibitor->COX inhibits

Caption: Simplified COX signaling pathway and point of inhibition.

Data Presentation for SAR Studies

When evaluating a series of new analogs as, for example, COX inhibitors, data should be organized systematically to clarify structure-activity relationships.

Compound IDR¹ (C4-sub)R² (C5-sub)IC₅₀ COX-1 (nM)IC₅₀ COX-2 (nM)Selectivity Index (COX-1/COX-2)
Lead-01 HHDataDataData
Analog-02 HCH₃DataDataData
Analog-03 ClHDataDataData
Valdecoxib Phenyl4-Sulfonamidophenyl500050100
Detailed Experimental Protocol: In Vitro COX Inhibition Assay
  • Trustworthiness & Rationale: This protocol describes a common colorimetric inhibitor screening assay. Its trustworthiness comes from the inclusion of multiple controls: a "no enzyme" control to check for background signal, a "100% activity" control (no inhibitor) to define the baseline, and a known inhibitor control (e.g., celecoxib) to validate the assay's performance.

  • Materials:

    • Ovine or human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Colorimetric probe (e.g., TMPD).

    • Test compounds (analogs) dissolved in DMSO.

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare assay buffer containing heme cofactor.

    • In a 96-well plate, add 150 µL of the assay buffer to all wells.

    • Add 10 µL of DMSO (for 100% activity control) or 10 µL of test compound solution at various concentrations to the sample wells.

    • Add 20 µL of the appropriate enzyme (COX-1 or COX-2) to the wells. For "no enzyme" control wells, add 20 µL of buffer instead.

    • Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of arachidonic acid substrate to all wells.

    • Immediately add 20 µL of the colorimetric probe solution.

    • Read the absorbance at a specified wavelength (e.g., 590 nm) every minute for 10 minutes using a plate reader.

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot percent inhibition versus compound concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

This compound is a high-value scaffold for medicinal chemistry. Its straightforward synthesis and the reactive nature of its primary amine group make it an ideal starting point for the construction of large, diverse compound libraries.[1] The proven track record of the isoxazole core in approved pharmaceuticals provides a strong rationale for its continued exploration.[2] Future work should focus on synthesizing and screening novel derivatives against a wide range of biological targets, including kinases, proteases, and GPCRs, where the isoxazole scaffold has already shown promise.[5] The systematic application of the synthetic and evaluative strategies outlined in this guide will be crucial for unlocking the full therapeutic potential of this versatile chemical building block.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Link]

  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride - PubChem - NIH. [Link]

  • 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - PubMed Central. [Link]

  • Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4) - Cheméo. [Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC - NIH. [Link]

  • ISOXAZOLE – A POTENT PHARMACOPHORE - ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES - IJRPC. [Link]

  • CN101417985B - Method for synthesizing 2-amino thizaoline - Google P
  • 2-(1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-AMINE DIHYDROCHLORIDE. [Link]

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Methodological & Application

Application Note & Detailed Protocol: A Validated Synthesis of 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 2-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride, a key building block in contemporary medicinal chemistry. The synthesis is structured in a three-step sequence commencing with the [3+2] cycloaddition of propargyl alcohol and hydroxylamine to form (1,2-oxazol-3-yl)methanol. This intermediate is then converted to 3-(chloromethyl)-1,2-oxazole, which subsequently undergoes a nucleophilic substitution with sodium cyanide to yield (1,2-oxazol-3-yl)acetonitrile. The final step involves the reduction of the nitrile to the target primary amine, followed by its conversion to the stable hydrochloride salt. This guide emphasizes the underlying chemical principles, provides in-depth, step-by-step instructions, and includes critical safety and handling information, designed for researchers in drug discovery and chemical development.

Introduction and Scientific Rationale

The 1,2-oxazole (isoxazole) scaffold is a privileged heterocycle in drug development, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in designing novel therapeutic agents. The title compound, this compound, serves as a crucial intermediate, providing a reactive primary amine handle attached to the isoxazole core via a flexible ethyl linker. This structure is ideal for library synthesis and structure-activity relationship (SAR) studies.

The synthetic strategy detailed herein was chosen for its reliability, scalability, and use of readily available starting materials. The pathway is designed to be self-validating, with clear checkpoints for characterization of intermediates.

Overall Synthetic Workflow

The multi-step synthesis is designed to build complexity in a controlled manner, ensuring high purity and yield at each stage before proceeding to the next.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Halogenation & Cyanation cluster_2 Step 3: Reduction & Salt Formation A Propargyl Alcohol + Hydroxylamine B (1,2-Oxazol-3-yl)methanol A->B [3+2] Cycloaddition C 3-(Chloromethyl)-1,2-oxazole B->C SOCl2 D (1,2-Oxazol-3-yl)acetonitrile C->D NaCN, DMSO E 2-(1,2-Oxazol-3-yl)ethan-1-amine (Free Base) D->E LiAlH4 or H2/Catalyst F 2-(1,2-Oxazol-3-yl)ethan-1-amine HCl (Final Product) E->F HCl in Ether

Diagram 1: High-level overview of the synthetic pathway.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including thionyl chloride, sodium cyanide, and lithium aluminum hydride. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Part I: Synthesis of (1,2-Oxazol-3-yl)methanol

Rationale: This step constructs the core isoxazole ring. The [3+2] cycloaddition is a powerful and convergent method for forming five-membered heterocycles. Here, hydroxylamine acts as the 1,3-dipole precursor, which reacts with the alkyne in propargyl alcohol.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Propargyl Alcohol56.0610.0 g0.178
Hydroxylamine HCl69.4913.6 g0.196
Sodium Methoxide54.0210.6 g0.196
Methanol32.04200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (200 mL).

  • Carefully add sodium methoxide (10.6 g, 0.196 mol) to the methanol in portions. The dissolution is exothermic. Allow the solution to cool to room temperature.

  • Add hydroxylamine hydrochloride (13.6 g, 0.196 mol) to the sodium methoxide solution. Stir for 30 minutes to form free hydroxylamine in situ.

  • Add propargyl alcohol (10.0 g, 0.178 mol) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with concentrated HCl until pH ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil by flash column chromatography (Silica gel, gradient elution from 30% to 70% ethyl acetate in hexanes) to afford (1,2-oxazol-3-yl)methanol as a clear oil.

Part II: Synthesis of (1,2-Oxazol-3-yl)acetonitrile

Rationale: This two-step sequence first converts the primary alcohol into a more reactive leaving group (a chloride) using thionyl chloride. This is followed by a classic SN2 reaction with sodium cyanide to introduce the nitrile functionality, which serves as the direct precursor to the target amine.

G A (1,2-Oxazol-3-yl)methanol B 3-(Chloromethyl)-1,2-oxazole A->B SOCl2, Pyridine C (1,2-Oxazol-3-yl)acetonitrile B->C NaCN, DMSO

Diagram 2: Workflow for the conversion of the alcohol to the nitrile.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
(1,2-Oxazol-3-yl)methanol99.0910.0 g0.101
Thionyl Chloride (SOCl₂)118.9714.4 g (8.8 mL)0.121
Pyridine79.100.5 mL-
Dichloromethane (DCM)84.93150 mL-
Sodium Cyanide (NaCN)49.015.9 g0.121
Dimethyl Sulfoxide (DMSO)78.13100 mL-

Protocol:

  • Chlorination: a. Dissolve (1,2-oxazol-3-yl)methanol (10.0 g, 0.101 mol) in anhydrous dichloromethane (150 mL) in a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar). b. Add a catalytic amount of pyridine (0.5 mL). c. Cool the solution to 0°C in an ice bath. d. Add thionyl chloride (8.8 mL, 0.121 mol) dropwise via a syringe over 20 minutes. e. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC. f. Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL). g. Separate the organic layer, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo. Caution: Do not heat the crude 3-(chloromethyl)-1,2-oxazole, as it can be unstable. Use it directly in the next step.

  • Cyanation: a. Extreme Caution: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide quench protocol (e.g., bleach solution) ready. b. In a separate 250 mL flask, dissolve sodium cyanide (5.9 g, 0.121 mol) in DMSO (100 mL). c. Add the crude 3-(chloromethyl)-1,2-oxazole (dissolved in a small amount of DMSO if necessary) to the cyanide solution. d. Heat the mixture to 50°C and stir for 4-6 hours. e. Cool the reaction to room temperature and pour it into 300 mL of cold water. f. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). g. Combine the organic layers, wash thoroughly with brine (4 x 100 mL) to remove residual DMSO, dry over sodium sulfate, and concentrate in vacuo. h. Purify the crude product by flash column chromatography (Silica gel, 20-40% ethyl acetate in hexanes) to obtain (1,2-oxazol-3-yl)acetonitrile.

Part III: Reduction of Nitrile and Hydrochloride Salt Formation

Rationale: The reduction of the nitrile to a primary amine is a critical transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Alternative methods, such as catalytic hydrogenation, can also be employed depending on available equipment and safety considerations. The final step involves protonation of the basic amine with HCl to form the stable, crystalline hydrochloride salt, which is easier to handle and store.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
(1,2-Oxazol-3-yl)acetonitrile108.105.0 g0.046
Lithium Aluminum Hydride (LiAlH₄)37.952.1 g0.055
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
HCl in Diethyl Ether (2.0 M)36.46~25 mL~0.050

Protocol:

  • Reduction: a. Extreme Caution: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. b. Suspend LiAlH₄ (2.1 g, 0.055 mol) in anhydrous THF (100 mL) in a 500 mL three-neck flask equipped with a dropping funnel and a reflux condenser under N₂. c. Cool the suspension to 0°C. d. Dissolve (1,2-oxazol-3-yl)acetonitrile (5.0 g, 0.046 mol) in anhydrous THF (50 mL) and add it to the dropping funnel. e. Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10°C. f. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. g. Cool the reaction back to 0°C. h. Quench carefully by sequential, dropwise addition of water (2.1 mL), followed by 15% aqueous NaOH (2.1 mL), and finally more water (6.3 mL) (Fieser workup). i. Stir the resulting granular white precipitate for 1 hour, then filter it off through a pad of Celite. Wash the filter cake with THF. j. Concentrate the filtrate in vacuo to yield the crude 2-(1,2-oxazol-3-yl)ethan-1-amine as an oil.

  • Salt Formation: a. Dissolve the crude amine in a minimal amount of anhydrous diethyl ether (or methanol if solubility is an issue). b. Cool the solution to 0°C. c. Slowly add 2.0 M HCl in diethyl ether (~25 mL, 1.1 equivalents) with stirring. d. A white precipitate of the hydrochloride salt will form. e. Continue stirring for 30 minutes at 0°C. f. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

References

  • Title: The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Medicinal Chemistry Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Reduction of specific functional groups Source: University of Calgary - Chem 353 Lab Manual URL: [Link]

Application Notes and Protocols for the Cellular Characterization of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Scientific Frontier with a Novel Isoxazole Compound

The isoxazole moiety is a cornerstone in medicinal chemistry, integral to a multitude of compounds exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The compound 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride presents a novel structure within this class. Its structural similarity to known neuroactive compounds, such as the potent GABA-A receptor agonist muscimol, suggests a potential for activity within the central nervous system.

As this compound is a novel chemical entity, a systematic and rigorous approach is paramount to elucidate its biological effects. This guide provides a comprehensive framework for the initial characterization of this compound in a cell culture setting. We will proceed from fundamental principles of handling and solubility to a tiered strategy for assessing cytotoxicity and, hypothetically, exploring a potential mechanism of action. This document is designed to be a self-validating system, with built-in controls and decision points to ensure the generation of robust and reliable data.

PART 1: Foundational Characterization

Before initiating cell-based assays, a thorough understanding of the compound's basic properties is essential. This foundational work ensures the accuracy and reproducibility of subsequent experiments.

Safety, Handling, and Storage

Given the novelty of this compound and its potential neuroactivity, all handling should be performed in a well-ventilated laboratory, ideally within a chemical fume hood.[1][2] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. In case of accidental exposure, consult the Material Safety Data Sheet (MSDS). For long-term storage, keep the compound in a tightly sealed container in a cool, dry, and dark place.

Preparation of Stock Solutions: The Cornerstone of Dosing Accuracy

The hydrochloride salt form of an amine is generally intended to enhance aqueous solubility.[3][4][5] However, empirical verification is crucial.

Protocol 1: Solubility and Stock Solution Preparation

  • Initial Solubility Test:

    • Assess the solubility of this compound in sterile, nuclease-free water, Dimethyl Sulfoxide (DMSO), and 100% ethanol.

    • Start by attempting to dissolve 1-10 mg of the compound in 1 mL of each solvent.

    • Vortex thoroughly and visually inspect for particulates. If necessary, gentle warming (37°C) or sonication can be applied.

  • Preparation of a 10 mM Stock Solution:

    • Based on the solubility test, select the most appropriate solvent. For cell culture, an aqueous stock is preferable, but DMSO is a common alternative for less soluble compounds.

    • Accurately weigh a sufficient amount of the compound to prepare a 10 mM stock solution.

    • Dissolve the compound in the chosen solvent. If using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.

PART 2: Cellular Assays - A Tiered Approach

A systematic progression from broad cytotoxicity screening to specific functional assays is the most logical and resource-efficient strategy.[6]

Tier 1: Cytotoxicity Profiling

The initial step in characterizing any new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing metabolic activity, which is an indicator of cell viability.[7][8][9]

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Plating:

    • Seed your chosen cell line(s) (e.g., a neuronal cell line like SH-SY5Y and a non-neuronal cell line like HEK293 for comparison) into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A wide concentration range is recommended for the initial screen (e.g., 1 nM to 1 mM).

    • Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control for cell death (e.g., 1% Triton X-100).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Incubate for a defined period, typically 24, 48, or 72 hours.

  • MTT Assay Execution:

    • Following incubation, add 10 µL of a 12 mM MTT stock solution to each well.[10]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 540-590 nm using a microplate reader.[10]

Data Presentation: Cytotoxicity Profile

The results of the MTT assay can be used to calculate the IC₅₀ (half-maximal inhibitory concentration) value, which is a quantitative measure of the compound's cytotoxicity.

Cell LineTreatment Duration (hours)IC₅₀ (µM)
SH-SY5Y24[Insert Value]
SH-SY5Y48[Insert Value]
HEK29324[Insert Value]
HEK29348[Insert Value]

This table should be populated with your experimental data.

Tier 2: Exploring a Hypothetical Mechanism of Action

Based on the isoxazole core and its presence in the GABA-A agonist muscimol, a plausible starting hypothesis is that this compound may interact with the GABAergic system. The following workflow outlines a strategy to investigate this hypothesis.

Workflow for Investigating Neuroactivity

G cluster_0 Initial Characterization cluster_1 Functional Assays (Neuronal Cells) cluster_2 Mechanism of Action A Determine IC50 via MTT Assay B Select Sub-toxic Concentration Range (e.g., IC50/10 and below) A->B C Calcium Imaging (Fluo-4 AM) B->C Functional Screening D Patch-Clamp Electrophysiology B->D Direct Measurement of Ion Channel Activity E Western Blot for Signaling Proteins B->E Biochemical Analysis F Co-treatment with GABA-A Antagonist (e.g., Bicuculline) C->F D->F H Analyze Phosphorylation of Downstream Targets (e.g., ERK, CREB) E->H G Assess Changes in Neuronal Activity F->G

Caption: A tiered workflow for characterizing a novel neuroactive compound.

Hypothetical Signaling Pathway: GABA-A Receptor Agonism

If this compound acts as a GABA-A receptor agonist, it would bind to the receptor, leading to the influx of chloride ions and hyperpolarization of the neuron, thus inhibiting neuronal firing.[11][12][13][14]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_vesicle GABA GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor Endogenous Ligand Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Conformational Change Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Cl- Influx Compound 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride (Agonist) Compound->GABA_A_Receptor Binds to Receptor

Caption: Hypothetical agonistic action on a GABA-A receptor.

Conclusion and Future Directions

This document provides a foundational protocol for the initial cell culture-based investigation of the novel compound this compound. By systematically determining its solubility and cytotoxicity, researchers can establish a solid groundwork for more complex functional assays. The proposed workflow for investigating neuroactivity, centered on a plausible GABAergic mechanism, offers a logical next step. However, it is imperative to remain open to other potential mechanisms of action and to design experiments that can broadly screen for unforeseen biological activities. The data generated from these protocols will be instrumental in guiding the future research trajectory of this promising new chemical entity.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • GeneGlobe. GABA Receptor Signaling. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • StudySmarter. (2024). GABA Signaling: Pathway & Brain Role. Available from: [Link]

  • PubMed. (n.d.). Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels. Available from: [Link]

  • PubMed Central. GABAA receptors: structure, function, pharmacology, and related disorders. Available from: [Link]

  • Creative Diagnostics. GABAergic Synapse Pathway. Available from: [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. (n.d.). Toxicology and management of novel psychoactive drugs. Available from: [Link]

  • AccessWorldMed. Poisoning, Novel Psychoactive Substances (Advanced). Guide to the Essentials in Emergency Medicine, 3rd Edition. Available from: [Link]

  • Corazza, O., & Roman-Urrestarazu, A. (Eds.). Handbook of Novel Psychoactive Substances: What Clinicians Should Know about NPS. Available from: [Link]

  • PubMed Central. Novel psychoactive substances: What educators need to know. Available from: [Link]

  • Frontiers. Novel Psychoactive Substances: Emerging Threats, Health Consequences, and Innovative Interventions. Available from: [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available from: [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available from: [Link]

  • PubMed Central. A review for cell-based screening methods in drug discovery. Available from: [Link]

Sources

2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride in Organic Synthesis

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond donor or acceptor make it a versatile component in the design of bioactive molecules.[1][2] Isoxazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Several clinically approved drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib, feature this core structure, underscoring its therapeutic significance.[5]

This compound is a key building block that provides a direct and efficient route to incorporate the pharmacologically relevant isoxazole-ethylamine motif. The primary amine handle is exceptionally reactive and amenable to a wide array of synthetic transformations, while the hydrochloride salt form ensures superior stability, handling, and solubility compared to the free base. This guide provides detailed application notes and field-proven protocols for leveraging this valuable reagent in the synthesis of complex molecular architectures, aimed at researchers, chemists, and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is critical for successful experimental design.

PropertyValueNotes
IUPAC Name This compound-
Molecular Formula C₅H₉ClN₂O-
Molecular Weight 148.59 g/mol -
Appearance Typically an off-white to white crystalline solidVaries by supplier
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in DCM, THF.The hydrochloride salt enhances solubility in polar protic solvents.
Storage Store in a cool, dry place away from moisture. Hygroscopic.Recommended storage at 2-8 °C under an inert atmosphere.

Handling Precautions: As with any amine hydrochloride, the compound can be corrosive and irritating. Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Synthetic Applications and Methodologies

The primary amino group of 2-(1,2-oxazol-3-yl)ethan-1-amine is a versatile functional handle for constructing more complex molecules. The following sections detail its most critical applications with an emphasis on the causality behind procedural choices.

G cluster_input Core Building Block cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds A 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride B Amide Bond Formation (Acylation) A->B + R-COOH (Coupling Agents) C Reductive Amination A->C + R-CHO/R-COR' (Reducing Agents) D N-Alkylation / N-Arylation A->D + R-X (Base) or Ar-X (Catalyst) E Amide Derivatives B->E F Secondary/Tertiary Amines C->F D->F

Caption: Workflow using the isoxazole building block.

Amide Bond Formation: The Gateway to Bioactive Carboxamides

The amide bond is a fundamental linkage in over 25% of all known pharmaceuticals, prized for its metabolic stability and hydrogen bonding capabilities.[6] Coupling 2-(1,2-oxazol-3-yl)ethan-1-amine with carboxylic acids is the most direct application of this building block.

Caption: General Amide Coupling Scheme. (Note: DOT language cannot render chemical structures; this is a conceptual representation).

The choice of coupling method is dictated by the substrate's sensitivity, scale, and cost considerations.

Coupling MethodActivating Agent(s)Typical BaseKey Advantages / Disadvantages
Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideDIEA, Et₃N, PyridinePro: High reactivity, inexpensive. Con: Requires prior conversion of acid; harsh conditions may not suit sensitive substrates.[7][8]
Carbodiimide EDC, DCC, DIC(Often used with additives like HOBt, DMAP)Pro: Mild, reliable, widely used. Con: DCC produces insoluble urea byproduct; potential for racemization of chiral acids.[7]
Uronium/Phosphonium HATU, HBTU, PyBOPDIEA, 2,4,6-CollidinePro: Very high efficiency, low racemization, fast reactions. Con: Higher cost of reagents.[9][10]

This protocol is a workhorse in medicinal chemistry due to its mild conditions and high efficiency. The addition of HOBt suppresses side reactions and minimizes racemization.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the amine). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive HOBt active ester.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of DMF. Add DIEA (3.0 eq) to this solution. The excess base is crucial to both neutralize the hydrochloride salt and the HCl generated during the coupling.

  • Add the amine/DIEA solution dropwise to the activated carboxylic acid mixture at room temperature.

  • Stir the reaction for 4-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide.

Reductive Amination: Forging C-N Bonds with Precision

Reductive amination is a cornerstone transformation for synthesizing secondary and tertiary amines from primary amines.[11] This one-pot reaction involves the initial formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. The choice of reducing agent is critical for success.

ReductiveAmination Amine Isoxazole-NH2·HCl Imine [ Imine Intermediate ] Amine->Imine Carbonyl R-C(=O)-R' Carbonyl->Imine Product Secondary/Tertiary Amine Product Imine->Product Base Base (e.g., Et3N) (to free amine) Base->Amine Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Imine caption Conceptual Flow of Reductive Amination

Caption: Conceptual Flow of Reductive Amination.

Reducing AgentKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) The reagent of choice for most applications. Mild, tolerant of many functional groups, and does not require strict pH control. Highly selective for imines over carbonyls.[12]
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective for imines, but highly toxic (releases HCN gas under acidic conditions). Requires careful handling and pH control (optimal at pH 6).[12]
2-Picoline Borane (pic-BH₃) A stable, mild, and effective alternative for reducing imines, often used in cases where other borohydrides fail.[13]
Catalytic Hydrogenation (H₂/Pd-C) A very clean method with water as the only byproduct. However, it is not chemoselective and will reduce other functional groups like alkenes, alkynes, and nitro groups.[12]

This protocol is highly reliable for coupling the building block with a wide range of aldehydes and ketones.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aldehyde or ketone (1.2 eq), and anhydrous DCE (approx. 0.1 M).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and form the free amine in situ.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Causality: Adding the reducing agent in portions helps to control any potential exotherm and ensures a smooth reaction. NaBH(OAc)₃ is sufficiently mild that it will not significantly reduce the starting carbonyl compound under these conditions.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its straightforward reactivity in cornerstone reactions like amide coupling and reductive amination provides reliable access to a diverse array of novel chemical entities. The protocols outlined in this guide are robust, reproducible, and grounded in established chemical principles, offering researchers a solid foundation for their synthetic campaigns. As the demand for novel therapeutics continues to grow, the strategic deployment of such high-value building blocks will remain essential for accelerating the discovery and development of next-generation medicines.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
  • Amide Synthesis. Fisher Scientific.
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Buy 2-(1H-Indazol-3-yl)ethanamine hydrochloride | 1258504-46-9. Smolecule.
  • 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Form
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
  • Process optimization for acid-amine coupling: a c
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
  • Scheme 1. Reductive Amination of Aldehydes with a Primary Amine and 2-Picoline Borane (pic-BH 3 ).

Sources

In vitro assay protocol for 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Assay and Characterization of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization of this compound, a novel compound with structural motifs suggestive of neuropharmacological activity. Given the presence of an ethanamine side chain, a common pharmacophore in neuromodulatory agents, we present a logical, tiered screening cascade designed to efficiently elucidate its primary biological targets. This document details robust, field-proven protocols for a primary screen against monoamine oxidases (MAO-A and MAO-B), followed by secondary and tertiary screens for GABAA receptor binding and neurotransmitter transporter uptake, respectively. The methodologies are presented with detailed step-by-step instructions, explanations of the underlying scientific principles, and guidance on data interpretation, providing researchers with a self-validating system to profile this and structurally related compounds.

Introduction: Rationale for a Tiered Screening Approach

The chemical structure of this compound, featuring a primary amine separated from a heterocyclic ring by an ethyl linker, is reminiscent of classic biogenic amines. This structure strongly suggests a potential interaction with key protein families that regulate neurotransmission. Specifically, the ethanamine moiety is a well-established substrate and inhibitor recognition element for monoamine oxidases (MAOs), enzymes critical for the catabolism of neurotransmitters like serotonin and dopamine.[1][2][3] Dysfunction of these enzymes is implicated in a host of neurological disorders, making them a prime target for therapeutic development.[3][4]

Therefore, a logical first step in characterizing this compound is to assess its inhibitory potential against the two major MAO isoforms, MAO-A and MAO-B.[1] Following this primary screen, a broader characterization is necessary to identify other potential activities. To this end, we propose secondary screening against the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system, and tertiary screening against the major neurotransmitter transporters (DAT, NET, SERT), which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[5][6][7]

This tiered approach, outlined below, prioritizes the most probable targets first, ensuring an efficient use of resources while building a comprehensive pharmacological profile of the compound.

G cluster_workflow Characterization Workflow start Compound: 2-(1,2-Oxazol-3-yl)ethan-1-amine HCl primary Primary Screen: MAO-A & MAO-B Inhibition Assay start->primary High Probability Target (Ethanamine Moiety) secondary Secondary Screen: GABAA Receptor Binding Assay primary->secondary If Primary is Negative or Broad Profiling is Required tertiary Tertiary Screen: Neurotransmitter Transporter Uptake secondary->tertiary Further Target Deconvolution end Pharmacological Profile tertiary->end

Caption: Proposed experimental workflow for in vitro characterization.

Primary Screening: Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct.[1] This protocol utilizes a sensitive fluorometric method where H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product.[8][9] A reduction in the rate of fluorescence generation in the presence of the test compound indicates enzyme inhibition. This assay is performed for both MAO-A and MAO-B isoforms to determine inhibitory potency and selectivity.

G cluster_principle MAO Assay Principle MAO MAO-A or MAO-B Enzyme Products Aldehyde + NH3 + H2O2 MAO->Products Substrate p-Tyramine (Substrate) Substrate->MAO HRP HRP Products->HRP H2O2 Fluorescence Fluorescent Product (Resorufin) HRP->Fluorescence Probe Non-Fluorescent Probe (e.g., Amplex Red) Probe->HRP Inhibitor Test Compound (Potential Inhibitor) Inhibitor->MAO

Caption: Principle of the fluorometric MAO inhibition assay.

Materials and Reagents
  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or similar).

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.[1]

  • Substrate: p-Tyramine stock solution (100 mM in ddH₂O).

  • Detection Reagent: Amplex® Red (10 mM stock in DMSO).

  • Enzyme: Horseradish Peroxidase (HRP) (10 U/mL stock in Assay Buffer).

  • Test Compound: this compound (10 mM stock in ddH₂O or DMSO).

  • Positive Controls: Clorgyline (MAO-A inhibitor) and Selegiline (MAO-B inhibitor) (10 mM stocks in DMSO).[3]

  • Hardware: Black, flat-bottom 96-well microplates suitable for fluorescence; multi-channel pipette; fluorescence plate reader (Excitation: 530-571 nm, Emission: 590-600 nm).[10]

Step-by-Step Protocol

This protocol is optimized for a 96-well plate format. All incubations should be performed at 37°C.

  • Prepare Compound Dilutions: Create a serial dilution of the test compound in Assay Buffer. A typical starting range is from 100 µM to 1 nM final concentration. Also prepare dilutions for the positive controls.

  • Prepare Master Reaction Mix: For each well, you will need 50 µL of the master mix. Prepare enough for all wells plus 10% extra. The final concentrations in the reaction should be:

    • p-Tyramine: 1 mM

    • Amplex Red: 200 µM

    • HRP: 1 U/mL

    • Dilute the stock solutions accordingly in Assay Buffer. Protect this mix from light.

  • Set Up Plate:

    • Blank Wells (No Enzyme): 50 µL Assay Buffer + 50 µL Master Reaction Mix.

    • Control Wells (100% Activity): 25 µL Assay Buffer + 25 µL MAO Enzyme solution (pre-diluted in Assay Buffer) + 50 µL Master Reaction Mix.

    • Test Compound Wells: 25 µL of test compound dilution + 25 µL MAO Enzyme solution + 50 µL Master Reaction Mix.

    • Positive Control Wells: 25 µL of control inhibitor dilution + 25 µL MAO Enzyme solution + 50 µL Master Reaction Mix.

  • Assay Execution:

    • Add the enzyme and test compounds/buffer to the wells first.

    • Incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the Master Reaction Mix to all wells.

  • Data Acquisition: Immediately place the plate in the reader. Measure fluorescence kinetically over 30-60 minutes, taking readings every 1-2 minutes. Alternatively, an endpoint reading can be taken after 30 minutes.

Data Analysis and Presentation
  • Subtract the background fluorescence (blank wells) from all other readings.

  • Determine the rate of reaction (slope of the kinetic curve) for each well.

  • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (RateTest Compound / RateControl))

  • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

CompoundTargetIC₅₀ (nM) [Hypothetical Data]
Test CompoundMAO-A75.4
Test CompoundMAO-B1258.0
ClorgylineMAO-A5.2
SelegilineMAO-B8.9

Secondary Screening: GABAA Receptor Binding Assay

Scientific Rationale: This assay determines if the test compound can displace a known radiolabeled ligand from the GABAA receptor. It is a competitive binding assay that directly measures the affinity of the compound for the receptor.[11] The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound.

G cluster_principle GABAA Binding Assay Principle cluster_total Total Binding cluster_nonspecific Non-Specific Binding cluster_competition Competition Receptor GABAA Receptor (on membrane) Radioligand [3H]Muscimol (Radioligand) TestCompound Test Compound (Unlabeled Competitor) Receptor_T GABAA Receptor Radioligand_T [3H]Muscimol Radioligand_T->Receptor_T Binds Receptor_NS GABAA Receptor Radioligand_NS [3H]Muscimol Radioligand_NS->Receptor_NS Binds Non-Specifically ExcessGABA Excess Unlabeled GABA ExcessGABA->Receptor_NS Blocks Specific Sites Receptor_C GABAA Receptor Radioligand_C [3H]Muscimol Radioligand_C->Receptor_C TestCompound_C Test Compound TestCompound_C->Receptor_C Competes for Site

Caption: Principle of the competitive GABAA radioligand binding assay.

Materials and Reagents
  • Tissue: Whole rat brains (minus cerebellum and pons).

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[11]

  • Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol).

  • Non-specific Ligand: GABA (10 mM stock solution).

  • Test Compound: this compound.

  • Hardware: Dounce homogenizer, high-speed centrifuge, 96-well filter plates, liquid scintillation counter, scintillation fluid.

Step-by-Step Protocol

Part A: Membrane Preparation [11][12]

  • Homogenize rat brains in ice-cold Homogenization Buffer.

  • Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant.

  • Centrifuge the supernatant at 140,000 x g for 30 min at 4°C.

  • Resuspend the pellet in ice-cold deionized water and homogenize.

  • Centrifuge again at 140,000 x g for 30 min.

  • Repeat the wash step (resuspension in Binding Buffer and centrifugation) three times to remove endogenous GABA.[12]

  • Resuspend the final pellet in Binding Buffer to a protein concentration of ~1 mg/mL. Store at -80°C.

Part B: Binding Assay [11]

  • Plate Setup:

    • Total Binding: 50 µL membrane prep + 50 µL [³H]Muscimol (final conc. ~5 nM) + 50 µL Binding Buffer.

    • Non-specific Binding: 50 µL membrane prep + 50 µL [³H]Muscimol + 50 µL GABA (final conc. ~1 mM).

    • Test Compound: 50 µL membrane prep + 50 µL [³H]Muscimol + 50 µL test compound dilution.

  • Incubation: Incubate the plate at 4°C for 45 minutes.

  • Termination: Terminate the reaction by rapid filtration over the filter plate, followed by three quick washes with ice-cold Binding Buffer.

  • Quantification: Allow filters to dry. Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

Data Analysis and Presentation
  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Calculate the percent displacement for each concentration of the test compound: % Displacement = 100 * (1 - ((BindingTest - BindingNSB) / (BindingTotal - BindingNSB)))

  • Plot % Displacement against the log of the compound concentration to determine the IC₅₀.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

CompoundTargetKᵢ (µM) [Hypothetical Data]
Test CompoundGABAA Receptor> 10
BicucullineGABAA Receptor0.25

Tertiary Screening: Neurotransmitter Transporter Uptake Assay

Scientific Rationale: This assay measures the ability of a compound to inhibit the uptake of a fluorescent substrate that mimics natural neurotransmitters (dopamine, norepinephrine, serotonin) into cells expressing the respective transporters (DAT, NET, SERT).[6][7] A decrease in intracellular fluorescence indicates inhibition of transporter activity. This is a functional, cell-based assay that provides valuable information on the compound's interaction with these critical regulatory proteins.

Materials and Reagents
  • Cell Lines: HEK-293 or CHO cells stably expressing human DAT, NET, or SERT.

  • Assay Kit: A commercial Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye.[6][13][14]

  • Positive Controls: GBR 12909 (DAT inhibitor), Desipramine (NET inhibitor), Fluoxetine (SERT inhibitor).

  • Hardware: Black, clear-bottom 96-well cell culture plates; fluorescence plate reader.

Step-by-Step Protocol
  • Cell Plating: Seed the transporter-expressing cells into 96-well plates at a density that will yield a confluent monolayer the next day (e.g., 50,000 cells/well).[6] Incubate overnight.

  • Compound Addition: Remove the culture medium. Add assay buffer containing various concentrations of the test compound or positive controls to the wells.

  • Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate/masking dye solution provided in the kit to all wells.

  • Data Acquisition: Immediately place the plate in the reader. Measure fluorescence kinetically over 60-90 minutes.

Data Analysis and Presentation
  • Determine the rate of substrate uptake (slope of the fluorescence curve) for each well.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.

  • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value for each transporter.

CompoundTargetIC₅₀ (µM) [Hypothetical Data]
Test CompoundDAT> 20
Test CompoundNET1.5
Test CompoundSERT8.9
DesipramineNET0.004

Conclusion and Forward Look

This application note provides a validated, tiered workflow for the initial in vitro pharmacological characterization of this compound. By systematically evaluating its effects on MAO enzymes, GABAA receptors, and neurotransmitter transporters, researchers can efficiently identify its primary biological targets and guide further drug development efforts. The detailed protocols herein serve as a robust starting point for elucidating the mechanism of action of this and other novel neuroactive compounds.

References

  • University of North Carolina at Chapel Hill. GABAA Receptor Binding Assay Protocol. PDSP.

  • BenchChem. Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603.

  • BenchChem. Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience.

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays.

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay PDF.

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.

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Application Notes and Protocols for Antimicrobial Studies of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Oxazole Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2][3] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the oxazole nucleus has emerged as a privileged scaffold.[1][4][5] Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5][6] Their structural versatility allows for fine-tuning of their physicochemical and pharmacological profiles, making them attractive candidates for drug discovery programs.[1][7]

This document provides a comprehensive guide for researchers investigating the antimicrobial potential of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride. We will detail standardized protocols for determining its in vitro efficacy against a panel of clinically relevant microorganisms and offer methodologies to probe its potential mechanism of action. The protocols herein are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[8][9][10][11][12][13][14][15]

Phase 1: Primary Efficacy Screening - Determination of Minimum Inhibitory Concentration (MIC)

The initial and most critical step in evaluating a novel compound is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[16][17] The broth microdilution method is the gold standard for this purpose.[12][17]

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from CLSI and EUCAST guidelines.[8][9][10][11][12][13][14][15]

I. Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile multichannel pipettes and tips

  • Incubator (35-37°C)

II. Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water, DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antimicrobial activity.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16][17]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16][17]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing a known antibiotic with a predictable MIC against the test strain.

    • Negative (Growth) Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.

    • Sterility Control: Wells containing only CAMHB to check for contamination.

    • Solvent Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of the solvent used.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[16][17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16][17]

Data Presentation: Summarizing MIC Values

Quantitative data should be presented in a clear and organized manner to facilitate comparison.

MicroorganismGram StainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative
Enterococcus faecalis (ATCC 29212)Gram-positive
Candida albicans (ATCC 90028)Fungi
Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Include Positive, Negative & Sterility Controls D->E F Incubate at 37°C for 16-20h E->F G Visually Inspect for Turbidity F->G H Determine MIC G->H

Caption: Workflow for MIC determination via broth microdilution.

Phase 2: Investigating the Mechanism of Action

Once the antimicrobial activity is established, the next logical step is to explore the compound's mechanism of action. Based on known targets of other heterocyclic antimicrobials, two common pathways to investigate are cell membrane disruption and inhibition of DNA replication enzymes like DNA gyrase.[18][19]

Protocol 2: Cell Membrane Integrity Assay

This assay determines if the compound disrupts the bacterial cell membrane, leading to leakage of intracellular components.[20][21][22][23][24]

I. Materials:

  • Bacterial cells treated with this compound at MIC and supra-MIC concentrations.

  • Untreated bacterial cells (negative control).

  • Cells treated with a known membrane-disrupting agent (e.g., Polymyxin B) as a positive control.

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide).

  • Phosphate-buffered saline (PBS).

  • Fluorometer or fluorescence microscope.

II. Procedure:

  • Cell Preparation: Grow bacterial cultures to mid-log phase and harvest by centrifugation.

  • Treatment: Resuspend bacterial pellets in PBS and treat with the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) for a defined period (e.g., 30, 60, 120 minutes).

  • Staining: Add the fluorescent dyes (SYTO 9 and propidium iodide) to the cell suspensions according to the manufacturer's instructions. SYTO 9 stains all cells (live and dead), while propidium iodide only enters cells with compromised membranes.[23]

  • Analysis: Measure the fluorescence of the samples using a fluorometer or visualize under a fluorescence microscope. An increase in propidium iodide fluorescence indicates a loss of membrane integrity.[23]

Protocol 3: DNA Gyrase Inhibition Assay

This assay determines if the compound inhibits the supercoiling activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[19][25][26][27][28]

I. Materials:

  • Purified E. coli DNA gyrase.

  • Relaxed plasmid DNA (e.g., pBR322).

  • Assay buffer containing ATP.

  • This compound.

  • Ciprofloxacin (positive control inhibitor).

  • Agarose gel electrophoresis system.

  • DNA stain (e.g., ethidium bromide).

II. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Hypothesized Mechanism of Action Pathway

The following diagram illustrates a potential mechanism where the oxazole compound could interfere with essential bacterial processes.

MOA_Pathway cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Compound 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride Membrane Bacterial Cell Membrane Compound->Membrane Target 1 DNAGyrase DNA Gyrase / Topoisomerase IV Compound->DNAGyrase Target 2 Disruption Membrane Depolarization & Permeabilization Membrane->Disruption ReplicationBlock Inhibition of DNA Replication & Chromosome Segregation DNAGyrase->ReplicationBlock Death Bacterial Cell Death Disruption->Death ReplicationBlock->Death

Caption: Potential mechanisms of antimicrobial action.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of this compound. Positive results from these assays would warrant further investigation, including determining the minimum bactericidal concentration (MBC), assessing activity against a broader panel of resistant strains, and conducting time-kill kinetic studies. Elucidating the precise mechanism of action is paramount and may require more advanced techniques such as transcriptomics or proteomics. The exploration of oxazole-based compounds remains a promising avenue in the quest for next-generation antimicrobial agents.[6]

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Application Notes and Protocols: Investigating 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Isoxazole Scaffold in Oncology

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties have led to the development of numerous compounds with a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2][3] 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride belongs to this promising class of molecules. While specific research on this particular hydrochloride salt is emerging, the broader family of isoxazole derivatives has demonstrated compelling anticancer effects through various mechanisms of action.[4]

This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into the established anticancer mechanisms of isoxazole derivatives, provide detailed protocols for in vitro and in vivo evaluation, and offer insights into the causality behind experimental choices, thereby empowering researchers to design robust and self-validating studies.

Pillar 1: Mechanistic Insights into Isoxazole Derivatives in Cancer

Isoxazole-containing compounds exert their anticancer effects by modulating a variety of key cellular pathways implicated in oncogenesis. Understanding these mechanisms is paramount for designing targeted and effective therapeutic strategies.

Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death.[5][6] This is a critical process for eliminating malignant cells without triggering an inflammatory response. Several isoxazole derivatives have been shown to initiate apoptosis by inhibiting Heat Shock Protein 90 (HSP90).[5][7] HSP90 is a molecular chaperone that is frequently overexpressed in cancer cells and is essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately culminating in apoptotic cell death.[7]

Isoxazole Derivative Isoxazole Derivative HSP90 HSP90 Isoxazole Derivative->HSP90 Inhibition Oncoproteins (e.g., Akt, Raf-1) Oncoproteins (e.g., Akt, Raf-1) HSP90->Oncoproteins (e.g., Akt, Raf-1) Stabilization Ubiquitin-Proteasome System Ubiquitin-Proteasome System Oncoproteins (e.g., Akt, Raf-1)->Ubiquitin-Proteasome System Degradation Pathway Protein Degradation Protein Degradation Ubiquitin-Proteasome System->Protein Degradation Apoptosis Apoptosis Protein Degradation->Apoptosis Induction

Caption: Inhibition of HSP90 by Isoxazole Derivatives Leading to Apoptosis.

Cell Cycle Arrest

Certain isoxazole derivatives have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. For instance, some compounds have been shown to cause a delay in the G2/M phase of the cell cycle, a mechanism similar to that of the established chemotherapeutic agent doxorubicin.[8] This disruption of the cell cycle can lead to reduced proliferation and, in some cases, trigger apoptosis.

Other Anticancer Mechanisms

The versatility of the isoxazole scaffold allows for the targeting of a diverse range of other anticancer mechanisms, including:

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubules, which are essential for cell division, migration, and intracellular transport.[7]

  • Enzyme Inhibition: Isoxazole compounds have been identified as inhibitors of various enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs), FMS-like tyrosine kinase 3 (FLT3), and histone deacetylases (HDACs).[4][7][9][10]

Pillar 2: In Vitro Evaluation Protocols

The initial assessment of the anticancer potential of this compound should be conducted through a series of robust in vitro assays.

Cell Viability and Cytotoxicity Assays

The foundational step is to determine the compound's effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8][11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO in media).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Representative IC50 Values for Various Isoxazole Derivatives against Different Cancer Cell Lines

Isoxazole DerivativeCancer Cell LineIC50 (µg/mL)Reference
Compound 2dHep3B (Liver)~23[8]
Compound 2eHep3B (Liver)~23[8]
Compound 2dHeLa (Cervical)15.48[8]
Compound 2aMCF-7 (Breast)39.80[8]

Note: This table presents data for other isoxazole derivatives to provide a comparative context for the potential efficacy of this compound.

Start Start Seed Cells Seed Cells Start->Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: In Vitro Cell Viability Assay Workflow.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to investigate the induction of apoptosis and cell cycle arrest.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Pillar 3: In Vivo Evaluation Protocols

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism. Xenograft models in immunodeficient mice are a standard preclinical model.

Protocol: Xenograft Tumor Model in Nude Mice

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of athymic nude mice.[5]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.[5]

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Table 2: Representative In Vivo Antitumor Efficacy of Diaryl Isoxazole Derivatives in Xenograft Models

CompoundCancer ModelAnimal ModelDose and RouteTumor Growth Inhibition (%)Reference
Diaryl Isoxazole 11Mahlavu hepatocellular carcinomaNude mice20 mg/kg, i.p.~40[5]
Diaryl Isoxazole 11MDA-MB-231 breast cancerNude mice20 mg/kg, i.p.~50[5]
Diaryl Pyrazole 85Mahlavu hepatocellular carcinomaNude mice20 mg/kg, i.p.~85[5]
Diaryl Pyrazole 85MDA-MB-231 breast cancerNude mice20 mg/kg, i.p.~60[5]

Note: This table provides data for other isoxazole derivatives to illustrate potential in vivo efficacy.

Start Start Cell Implantation Cell Implantation Start->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization & Treatment Randomization & Treatment Tumor Growth->Randomization & Treatment Tumor Measurement Tumor Measurement Randomization & Treatment->Tumor Measurement Endpoint & Analysis Endpoint & Analysis Tumor Measurement->Endpoint & Analysis End End Endpoint & Analysis->End

Caption: In Vivo Xenograft Model Workflow.

Conclusion: A Roadmap for Discovery

This compound, as a member of the isoxazole family, holds considerable promise for investigation in cancer research. The protocols and mechanistic insights provided in this guide offer a robust framework for its systematic evaluation. By employing these self-validating experimental systems, researchers can effectively elucidate its anticancer properties and pave the way for the potential development of a novel therapeutic agent.

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Application Notes & Protocols: 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride as a Foundational Scaffold for Novel FLT3 Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in Acute Myeloid Leukemia (AML), where activating mutations drive aggressive disease progression.[1][2] The development of potent and selective small-molecule inhibitors is a cornerstone of modern AML therapy. This guide provides a comprehensive technical overview and detailed experimental protocols for utilizing 2-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride, a versatile chemical scaffold, in the discovery and characterization of next-generation FLT3 inhibitors. We will cover the strategic rationale for its use, protocols for biochemical and cellular characterization of derivative compounds, and methods for confirming on-target activity.

Strategic Rationale: Targeting FLT3 in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells.[3] A significant subset of AML cases, approximately 30%, harbor mutations in the FLT3 gene.[3] These mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to ligand-independent constitutive activation of the receptor.[2][4] This aberrant signaling confers a significant proliferative and survival advantage to leukemic cells through the chronic activation of downstream pathways, including STAT5, MAPK, and PI3K/AKT.[2][5] Consequently, FLT3 mutations are associated with a high leukemic burden and poor prognosis, making the kinase an essential drug target.[4]

The oxazole ring is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket make it an ideal core structure. The specific fragment, 2-(1,2-oxazol-3-yl)ethan-1-amine, provides a strategic advantage. The primary amine serves as a versatile chemical handle, allowing for the systematic exploration of chemical space through techniques like amide coupling, urea formation, or reductive amination. This enables the generation of large, diverse libraries of compounds from a single, foundational building block, accelerating the hit-to-lead optimization process.

FLT3 Signaling Pathway Overview

The diagram below illustrates the central role of FLT3 in cell signaling and how its mutational activation drives AML pathogenesis. Inhibitors developed from the oxazole scaffold aim to block the ATP-binding site, preventing autophosphorylation and shutting down these downstream oncogenic signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Wild-Type or Mutant) FLT3_dimer Constitutively Active Dimer (FLT3-ITD) FLT3->FLT3_dimer Mutation (e.g., ITD) RAS RAS FLT3_dimer->RAS pY PI3K PI3K FLT3_dimer->PI3K pY JAK JAK FLT3_dimer->JAK pY RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Differentiation Block of Differentiation STAT5->Differentiation Inhibitor FLT3 Inhibitor (e.g., Oxazole-based) Inhibitor->FLT3_dimer Blocks ATP Binding Site

Caption: Mutated FLT3 drives oncogenic signaling pathways in AML.

Compound Handling and Physicochemical Properties

Proper handling and storage of the starting material are paramount for experimental success and safety.

Table 1: Physicochemical Properties and Safety Information

PropertyValueSource / Notes
Chemical Name This compound-
Molecular Formula C₅H₉ClN₂O-
Molecular Weight 148.59 g/mol Calculated
CAS Number Not broadly availableVaries by supplier
Appearance White to off-white solidTypical for amine salts
Solubility Soluble in water, DMSO, MethanolExpected for hydrochloride salts
Storage Store at 2-8°C in a dry, well-ventilated place.[6][7] Keep container tightly sealed.[8]Amine hydrochlorides can be hygroscopic.[6]
Safety and Handling Precautions:
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin and eyes.[10]

  • Stability: The hydrochloride salt form enhances stability and improves handling properties compared to the free base. However, avoid strong bases, which will deprotonate the amine, and strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Experimental Workflow for Inhibitor Development

The development pipeline begins with the synthesis of a focused library of compounds derived from the this compound scaffold. These new chemical entities (NCEs) are then subjected to a rigorous screening funnel to identify promising lead candidates.

Workflow cluster_chem Chemistry cluster_biochem Biochemical Screening cluster_cell Cellular Validation A Start: 2-(1,2-Oxazol-3-yl) ethan-1-amine HCl B Library Synthesis (Amide Coupling, etc.) A->B C Purification & Characterization (LCMS, NMR) B->C D Primary Screen: Biochemical FLT3 Kinase Assay C->D Test NCEs E IC50 Determination (Dose-Response) D->E F Kinase Selectivity Profiling (Optional) E->F G Cellular Potency: FLT3-ITD+ AML Cell Proliferation Assay E->G Validate Hits H Mechanism of Action: Western Blot for p-FLT3 & p-STAT5 G->H I In Vivo Xenograft Model (Lead Candidates) H->I

Caption: High-level workflow from synthesis to in vivo testing.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible for the screening and validation of novel FLT3 inhibitors.

Protocol 1: Biochemical FLT3 Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, which directly correlates with FLT3 activity. It is ideal for determining the direct inhibitory effect of a compound on the enzyme.[11][12]

Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay format that offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening and accurate IC₅₀ determination.[11][13]

Materials:

  • Recombinant Human FLT3 enzyme (e.g., Promega, BPS Bioscience).[14]

  • Poly-Glu,Tyr (4:1) substrate or a validated peptide substrate.[15]

  • ADP-Glo™ Kinase Assay Kit (Promega).[11]

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄).[15]

  • ATP, 1 mM stock in water.

  • Test Compounds (NCEs), 10 mM stock in 100% DMSO.

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating: a. Prepare a serial dilution of test compounds in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM. b. Transfer 1 µL of each compound dilution (or DMSO as a vehicle control) into the wells of a 384-well plate.[11]

  • Enzyme and Substrate/ATP Preparation: a. Thaw enzyme and substrates on ice. b. Prepare a 2X Kinase/Substrate mix in Kinase Reaction Buffer. The final concentration of ATP should be close to its Km for FLT3 (typically 50-100 µM).[12][13] The optimal enzyme concentration must be empirically determined by titration to achieve ~10-30% ATP-to-ADP conversion.[12] c. Prepare a 2X Substrate/ATP mix without the enzyme for "no enzyme" control wells.

  • Kinase Reaction: a. Add 2 µL of the 2X Kinase/Substrate mix to the wells containing the compounds/DMSO. b. Add 2 µL of the 2X Substrate/ATP mix to the "no enzyme" control wells. c. The final reaction volume is 5 µL. The final DMSO concentration should not exceed 1%.[14] d. Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. b. Incubate at room temperature for 40 minutes.[11][12] c. Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and generates a luminescent signal. d. Incubate at room temperature for 30 minutes.[11][12] e. Read luminescence on a plate-reading luminometer.

  • Data Analysis: a. Normalize the data: Set the average signal from vehicle control wells as 100% activity and the "no enzyme" or high-concentration inhibitor wells as 0% activity. b. Plot the normalized percent inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay in FLT3-ITD+ AML Cells

This assay determines the ability of a compound to inhibit the growth of human AML cells that are dependent on FLT3 signaling for survival and proliferation.

Rationale: The MV4-11 and MOLM-13 cell lines are widely used models as they are heterozygous for the FLT3-ITD mutation and their proliferation is highly dependent on FLT3 kinase activity.[3][16][17] This provides a physiologically relevant system to assess a compound's cellular potency and membrane permeability.

Materials:

  • MV4-11 or MOLM-13 human AML cell lines (ATCC).

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds (NCEs), 10 mM stock in 100% DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent (e.g., MTT).

  • Sterile, clear-bottom, white-walled 96-well plates.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: a. Culture cells to a healthy, sub-confluent state. b. Count cells and adjust the density to 2 x 10⁵ cells/mL in fresh media. c. Seed 100 µL of the cell suspension (2 x 10⁴ cells) into each well of a 96-well plate.[18]

  • Compound Treatment: a. Prepare a 200X stock of your compound serial dilutions in DMSO. b. Dilute this 200X stock 1:100 in culture medium to create a 2X working solution. c. Add 100 µL of the 2X compound working solution to the corresponding wells containing cells. The final volume will be 200 µL, and the final DMSO concentration will be 0.5% or less. d. Include vehicle control (0.5% DMSO) and no-treatment control wells.

  • Incubation: a. Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[18]

  • Viability Measurement (CellTiter-Glo®): a. Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate-reading luminometer.

  • Data Analysis: a. Normalize the data: Set the average signal from vehicle control wells as 100% viability and wells with a potent cytotoxin or no cells as 0% viability. b. Plot the percent viability versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Protocol 3: Western Blot for FLT3 Target Engagement

This protocol confirms that the observed anti-proliferative effect is due to the inhibition of FLT3 and its downstream signaling.

Rationale: A potent and specific FLT3 inhibitor should decrease the autophosphorylation of the FLT3 receptor (p-FLT3) and the phosphorylation of its key downstream effectors, such as STAT5 (p-STAT5), in a dose-dependent manner.[3][16]

Materials:

  • MV4-11 or MOLM-13 cells.

  • Test compound and positive control (e.g., Gilteritinib).[19]

  • Phosphatase and protease inhibitor cocktails.

  • RIPA lysis buffer.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-Actin or GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment and Lysis: a. Seed MV4-11 cells in 6-well plates at a density of 1-2 x 10⁶ cells/mL. b. Treat cells with increasing concentrations of the test compound for 2-4 hours. c. Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer containing phosphatase and protease inhibitors. d. Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer. c. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Western Blotting: a. Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved. b. Transfer proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibody (e.g., anti-p-FLT3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again three times with TBST. h. Apply ECL substrate and visualize bands using a chemiluminescence imager.

  • Stripping and Re-probing: a. To assess total protein levels, the membrane can be stripped and re-probed with antibodies for total FLT3, total STAT5, and a loading control like β-Actin.

Data Presentation and Interpretation

Results should be summarized clearly to allow for direct comparison between compounds.

Table 2: Example Data Summary for Novel Oxazole-Derived Inhibitors

Compound IDFLT3 Biochemical IC₅₀ (nM)MV4-11 Cellular IC₅₀ (nM)Selectivity (Cellular/Biochemical)
NCE-0018.525.22.96
NCE-0021.24.13.42
NCE-003150.3> 1000-
Gilteritinib (Control)0.92.83.11

Interpretation:

  • A low nanomolar IC₅₀ in the biochemical assay indicates potent direct inhibition of the enzyme.[13][20]

  • A low nanomolar IC₅₀ in the cellular assay demonstrates that the compound can effectively enter cells and inhibit FLT3 in a biological context.

  • A small ratio between cellular and biochemical IC₅₀ values suggests good cell permeability and low off-target effects within the cell that might reduce bioavailability.

  • Western blot results showing a dose-dependent reduction in p-FLT3 and p-STAT5 confirm that the compound's anti-proliferative effect is mediated through the intended mechanism of action.[21]

References

  • Lee, J. H., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Daver, N., et al. (2019). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. Available at: [Link]

  • DIMA Biotechnology. (2024). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. Available at: [Link]

  • Kayser, S., et al. (2019). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. Available at: [Link]

  • ResearchGate. (2023). FLT3 Signaling pathways and their dysregulation in AML. Available at: [Link]

  • Al-Harbi, S., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cancers. Available at: [Link]

  • BPS Bioscience. FLT3 Kinase Assay Kit. Available at: [Link]

  • Creech, J., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics. Available at: [Link]

  • Wodajo, F. M., et al. (2018). Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, A., et al. (2019). Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. Haematologica. Available at: [Link]

  • Silva, G. L. C., et al. (2024). Screening for Antileukemia Agents in FMS-like Tyrosine Kinase 3 (FLT3)-Mutated Acute Myeloid Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]

  • Shi, J., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology. Available at: [Link]

  • Shi, J., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia... PubMed. Available at: [Link]

  • ResearchGate. (2021). HO-1 promotes proliferation and survival in FLT3-ITD expressing AML. Available at: [Link]

  • Lee, J. H., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. Available at: [Link]

  • Diplomata Comercial. (2024). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Reaction Biology. FLT3 (ITD) Cellular Phosphorylation Assay Service. Available at: [Link]

  • Lee, S., et al. (2022). Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed. Available at: [Link]

  • Diplomata Comercial. (2024). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • ResearchGate. (2020). FL impaired the in vivo effects of FLT3 inhibitors... Available at: [Link]

  • Quivoron, C., et al. (2015). CDC25A governs proliferation and differentiation of FLT3-ITD acute myeloid leukemia. Cell Cycle. Available at: [Link]

  • Hernández-Sánchez, L. H., et al. (2023). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Oncology Letters. Available at: [Link]

  • Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hylsová, M., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]

  • Levis, M. J. (2017). The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus. Current Oncology. Available at: [Link]

  • Lee, B. H., et al. (2007). FLT3 mutations confer enhanced proliferation and survival properties to multipotent progenitors in a murine model of chronic myelomonocytic leukemia. Cancer Cell. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Available at: [Link]

  • Li, Y., et al. (2025). Discovery of a Potent FLT3 Inhibitor...for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • Zeidan, A. M., et al. (2022). A review of FLT3 inhibitors in acute myeloid leukemia. Blood Reviews. Available at: [Link]

Sources

Topic: Formulation of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the formulation of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride, a novel research compound, for in vivo studies in preclinical animal models. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and validation. We address the critical physicochemical characteristics of the molecule—an amine hydrochloride salt with a potentially pH-sensitive isoxazole core—to guide the rational selection of vehicles for oral (PO), intraperitoneal (IP), and intravenous (IV) administration. Detailed, step-by-step protocols for vehicle preparation, compound solubilization, and sterile processing are provided to ensure dose accuracy, compound stability, and subject safety, thereby promoting the generation of reliable and reproducible experimental data.

Introduction and Compound Profile

The successful execution of in vivo studies hinges on the appropriate formulation of the test compound. A poorly designed formulation can lead to issues with solubility, stability, bioavailability, and ultimately, to erroneous or irreproducible results. This guide addresses the specific challenges and considerations for formulating this compound.

Compound Structure and Key Features:

  • Amine Hydrochloride Salt: The molecule is supplied as a hydrochloride salt of a primary amine. This salt form is typically employed to enhance aqueous solubility and improve the solid-state stability of basic compounds.[1][2] The salt will dissociate in aqueous media, creating an acidic environment.

  • Isoxazole Moiety: The compound features a 1,2-oxazole ring. This heterocyclic system is found in numerous approved drugs.[3][4] However, the N-O bond within the isoxazole ring can be susceptible to cleavage, particularly under basic pH conditions.[5] Studies on other isoxazole-containing compounds have shown that decomposition is accelerated as the pH becomes more basic, often starting to be noticeable at a physiological pH of 7.4.[5] This chemical liability is a primary consideration for formulation development.

The Central Formulation Challenge: The primary goal is to create a homogenous, stable formulation at the desired concentration while ensuring physiological compatibility. The key is to balance the compound's inherent solubility with the need to maintain a pH that preserves the integrity of the isoxazole ring.

Pre-Formulation Assessment: A Self-Validating Approach

Before preparing a bulk formulation for a study, it is imperative to perform small-scale solubility and stability tests. This foundational work validates the chosen vehicle and prevents the loss of valuable time and compound.

Protocol: Aqueous Solubility and pH Profile

This initial screen determines the compound's baseline solubility in simple, physiologically compatible vehicles.

Methodology:

  • Preparation: Prepare small volumes (e.g., 1-2 mL) of standard aqueous vehicles:

    • Sterile Water for Injection (WFI)

    • 0.9% Sodium Chloride Injection, USP ("Saline")

    • Phosphate-Buffered Saline, pH 7.4 (PBS)

  • Solubility Testing (Shake-Flask Method):

    • Add an excess amount of the compound to a tared vial.

    • Record the initial mass of the compound.

    • Add a precise volume of the test vehicle.

    • Agitate the vial at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 2-4 hours) to reach equilibrium.

    • Centrifuge the sample to pellet the undissolved solid.

    • Carefully collect a supernatant aliquot and filter it through a 0.22 µm syringe filter (e.g., PTFE).

    • Analyze the concentration of the dissolved compound via a suitable analytical method (e.g., HPLC-UV).

  • pH Measurement: After adding the compound to each vehicle and allowing it to dissolve, measure and record the resulting pH of the solution. This is critical for understanding how the HCl salt affects the vehicle's pH.

Protocol: pH-Dependent Stability Assessment

This experiment directly addresses the potential for isoxazole ring degradation.

Methodology:

  • Solution Preparation: Prepare solutions of the compound at the target concentration in different buffers (e.g., pH 4.0, 6.0, 7.4, and 8.0). A citrate buffer can be used for acidic pH and a phosphate buffer for neutral and slightly basic pH.

  • Incubation: Incubate these solutions at a relevant temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each solution.

  • Purity Analysis: Analyze the samples by HPLC, monitoring for the appearance of degradation products and a decrease in the parent compound's peak area.

Formulation Development Workflow

The selection of a formulation vehicle is a stepwise process. The following diagram outlines the decision-making logic, starting with the simplest vehicles and progressing to more complex systems only if required.

FormulationWorkflow cluster_start Initial Parameters cluster_solubility Solubility & Stability Screening Start Define Target Dose (mg/kg) & Administration Route SolubilityTest Test Solubility in Aqueous Vehicles (Saline, PBS, Water) Start->SolubilityTest IsSoluble Is Compound Soluble at Target Concentration? SolubilityTest->IsSoluble IsStable Is Compound Stable at Vehicle pH? SimpleSolution Use Simple Aqueous Solution (e.g., Saline) IsStable->SimpleSolution Yes BufferedSolution Adjust pH with Buffer (e.g., Citrate Buffer) IsStable->BufferedSolution No IsSoluble->IsStable Yes Cosolvent Add Co-solvents (PEG400, Propylene Glycol, DMSO, Ethanol) IsSoluble->Cosolvent No Complexation Use Complexation Agents (e.g., Cyclodextrins) Cosolvent->Complexation

Caption: Formulation selection decision workflow.

Protocols for Specific Administration Routes

The choice of administration route is a critical determinant of the final formulation.[6][7] Common routes for small molecules in rodents include oral (PO), intraperitoneal (IP), and intravenous (IV).[8][9]

Oral Administration (PO)

Oral dosing offers convenience but involves passage through the gastrointestinal tract.[8] For amine salts, disproportionation (conversion of the salt back to the less soluble free base) can occur if the local pH increases significantly.[10]

Table 1: Example Vehicles for Oral Formulation

Vehicle TierCompositionRationale & Considerations
Tier 1 (Simplest) Deionized Water or 0.5% Methylcellulose in WaterFor compounds with sufficient aqueous solubility. Methylcellulose increases viscosity to aid in creating a uniform suspension if needed.
Tier 2 (pH Control) 50 mM Citrate Buffer, pH 4.0Maintains an acidic microenvironment to keep the amine protonated and soluble, and protects the isoxazole ring.[11]
Tier 3 (Solubility Enhancement) 10% PEG400 / 90% WaterPolyethylene glycol 400 is a common, safe co-solvent that can significantly increase the solubility of many compounds.[12][13]

Protocol: Preparation of a Tier 2 Oral Formulation (10 mg/mL in Citrate Buffer)

  • Prepare Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 using citric acid.

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Dissolution: Add a small volume of the citrate buffer to the compound and vortex to create a slurry. Gradually add the remaining buffer while mixing until the final volume is reached.

  • Confirmation: Ensure complete dissolution visually. If any particulates remain, the concentration may exceed the solubility limit in this vehicle.

  • Storage: Store in a sealed, clearly labeled container. Formulations should ideally be prepared fresh daily.

Intraperitoneal (IP) & Intravenous (IV) Administration

Injectable routes require sterile, isotonic, and particle-free solutions to prevent irritation, pain, and embolism.[14] The pH of the final formulation should be as close to physiological pH (~7.4) as possible, but the stability data gathered in Section 2.2 will dictate the acceptable lower limit.

Table 2: Example Vehicles for Injectable Formulation

Vehicle TierCompositionRationale & Considerations
Tier 1 (Simplest) 0.9% SalineIsotonic and universally accepted. The final pH will be acidic due to the HCl salt. Check for tolerability at the injection site.
Tier 2 (Buffered) 10 mM Phosphate Buffer in 0.9% Saline, pH 6.5-7.0Balances the need for physiological compatibility with compound stability. The lower end of the physiological pH range is often sufficient to prevent isoxazole degradation.
Tier 3 (Co-solvent) 5-10% DMSO / 10-20% PEG400 / 70-85% SalineFor poorly soluble compounds. DMSO and PEG400 are common parenteral co-solvents.[12][14] Note: High concentrations of DMSO can have pharmacological effects and may cause hemolysis with IV administration.
Tier 4 (Complexation) 10-20% Hydroxypropyl-β-Cyclodextrin (HPBCD) in SalineCyclodextrins form inclusion complexes with drug molecules, increasing their apparent water solubility.[13] This is often a preferred method for avoiding organic co-solvents.

Protocol: Preparation of a Tier 1 Sterile IV/IP Formulation (2 mg/mL in Saline)

This protocol requires strict aseptic technique.[15][16]

  • Preparation Area: Perform all work in a certified laminar flow hood or biological safety cabinet.[17] Disinfect all surfaces and materials entering the hood with 70% ethanol.

  • Weigh Compound: In a sterile container, weigh the required amount of the compound.

  • Dissolution: Aseptically add sterile 0.9% Saline to the compound. Mix gently until fully dissolved.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter (e.g., PVDF or PES for low protein binding) to the syringe.

  • Final Container: Filter the solution directly into a final sterile, sealed vial.

  • Quality Control: Visually inspect the final solution against a light and dark background to ensure it is free of particulates.

  • Labeling: Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and "Sterile - For IV/IP Use".[18]

SterilePrepWorkflow cluster_prep Preparation cluster_sterile Sterilization & QC Start Disinfect Laminar Flow Hood & Materials Weigh Weigh Compound into Sterile Container Start->Weigh AddVehicle Aseptically Add Sterile Vehicle (e.g., Saline) Weigh->AddVehicle Dissolve Mix Until Fully Dissolved AddVehicle->Dissolve Draw Draw Solution into Sterile Syringe Dissolve->Draw Filter Attach 0.22 µm Sterile Syringe Filter Draw->Filter Dispense Filter into Final Sterile Vial Filter->Dispense QC Visually Inspect for Particulates Dispense->QC Label Label Vial Appropriately QC->Label

Caption: Workflow for aseptic preparation of injectable formulations.

Conclusion and Best Practices

The successful in vivo application of this compound requires a formulation strategy that respects its fundamental physicochemical properties. The compound's nature as an amine hydrochloride suggests good initial aqueous solubility, but its isoxazole core necessitates careful pH control to avoid degradation, especially for solutions intended for storage or use over several hours.

Key Takeaways:

  • Always perform pre-formulation screening: Determine the actual solubility and pH-dependent stability of your specific compound lot before initiating large-scale studies.

  • Maintain acidic to near-neutral pH: Avoid basic conditions (pH > 7.4) where the isoxazole ring may be unstable.

  • Start with the simplest vehicle: Do not introduce complex excipients unless necessary for solubility.[19] A simple saline solution is often the best starting point for injectables.

  • Ensure sterility for all injectables: Aseptic technique is not optional. Non-sterile injections can lead to infection and confounding inflammatory responses.[20]

  • Prepare formulations fresh: To minimize the risk of degradation or microbial growth, prepare solutions daily and store them appropriately (e.g., protected from light, refrigerated) if necessary, based on stability data.

By adhering to these principles and protocols, researchers can develop robust and reliable formulations, ensuring the integrity of their in vivo experimental results.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations.
  • Penner, N., et al. (2008). pH and temperature stability of the isoxazole ring in leflunomide and its analogues.
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  • College of Naturopaths of Ontario. Sterile Compounding of Injectables Guideline.
  • Sygnature Discovery. Route of Administration.
  • Colorcon (2025). What Are Excipients? 9 Common Examples. Colorcon.
  • Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PMC - PubMed Central.
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  • Pharmlabs. Excipients. Pharmlabs.
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  • Aiache, J. M., et al. (1988).
  • Nema, S., & Brendel, R. J. (2015). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology.
  • North Memorial Ambulatory Surgery Center (2017). Preparation of IV Solutions and Medications.
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  • ResearchGate (2025). Structure and stability of isoxazoline compounds.
  • Chemistry Stack Exchange (2014). Why formulate drugs as HCl salts when HCl is in stomach acid?. Chemistry Stack Exchange.
  • Wikipedia. Isoxazole. Wikipedia.
  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • CompoundingToday.com.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • RSC Publishing (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Acceledev.
  • Oxford Reference. Amine salts. Oxford Reference.
  • Tatode, A., et al. (2014).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of this multi-step synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before embarking on or while optimizing the synthesis.

Q1: What is the most reliable and scalable synthetic route for preparing the 2-(1,2-Oxazol-3-yl)ethan-1-amine core?

A1: The most robust and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[1][2] Specifically, this involves the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). For this particular target, the strategy involves reacting an appropriately protected 3-butyn-1-amine with a simple nitrile oxide precursor. This method is highly efficient and generally offers excellent regioselectivity for terminal alkynes, leading predominantly to the desired 3,5-disubstituted isoxazole pattern.[2][3]

Q2: Why is protection of the primary amine on the alkyne starting material a critical step?

A2: The primary amine of 3-butyn-1-amine is nucleophilic and moderately basic. It must be protected prior to the cycloaddition for two primary reasons:

  • Reaction with the Nitrile Oxide Precursor: Common methods for generating nitrile oxides in situ involve reagents like N-chlorosuccinimide (NCS) or hydroximoyl chlorides in the presence of a base.[4][5] An unprotected primary amine would compete with the intended reaction, leading to a complex mixture of unwanted side products.

  • Acid-Base Chemistry: The use of bases (e.g., triethylamine) to generate the nitrile oxide would be complicated by the presence of the free amine, disrupting the stoichiometry and potentially hindering the cycloaddition.

Standard protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are ideal as they are stable under the cycloaddition conditions and can be removed efficiently in a final step.

Q3: What are the most effective methods for generating the nitrile oxide in situ for this reaction?

A3: In situ generation is crucial because nitrile oxides are highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides), a major cause of low yield.[4][6][7] The two most prevalent and effective methods are:

  • The Huisgen Method (Dehydrohalogenation): This classic method involves treating a hydroximoyl chloride with a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[6] The base abstracts a proton, eliminating HCl and generating the nitrile oxide.

  • Oxidation of Aldoximes: A common and often milder approach is the oxidation of an aldoxime. A variety of oxidants can be used, with N-Chlorosuccinimide (NCS) or Chloramine-T being highly effective and frequently employed.[4][8]

Q4: The final step is the formation of a hydrochloride salt. What is the standard procedure and why is it performed?

A4: After the isoxazole has been formed and the amine has been deprotected, the product exists as a free base. Converting it to a hydrochloride salt is standard practice to improve its stability, crystallinity, and handling properties. The procedure is straightforward: the purified free amine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol), and a solution of hydrogen chloride (HCl) in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol) is added, or anhydrous HCl gas is bubbled through the solution. The hydrochloride salt typically precipitates and can be collected by filtration.

Part 2: Troubleshooting and Yield Optimization Guide

This section provides a problem-oriented approach to common issues encountered during the synthesis.

Problem: Low or No Yield in the 1,3-Dipolar Cycloaddition Step

Q: My cycloaddition reaction to form the protected isoxazole intermediate is inefficient, resulting in a low yield. What are the likely causes and how can I resolve them?

A: Low yield is the most common challenge in this synthesis and can usually be traced back to the stability and reactivity of the nitrile oxide intermediate. A systematic troubleshooting approach is recommended.[9]

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_precursor 1. Verify Purity of Nitrile Oxide Precursor (Aldoxime/Hydroximoyl Chloride) start->check_precursor Start Here check_alkyne 2. Confirm Purity & Integrity of Protected Alkyne check_precursor->check_alkyne If Precursor OK solution_precursor Solution: - Recrystallize or re-purify precursor. - Use fresh, verified material. check_precursor->solution_precursor Issue Found check_conditions 3. Evaluate Reaction Conditions (Base, Solvent, Temperature) check_alkyne->check_conditions If Alkyne OK solution_alkyne Solution: - Check NMR/GC-MS for purity. - Ensure no degradation of protecting group. check_alkyne->solution_alkyne Issue Found optimize_addition 4. Optimize Reagent Addition check_conditions->optimize_addition If Conditions Seem OK solution_conditions Solution: - Screen different bases (Et3N, DIPEA). - Test different solvents (THF, DCM, Toluene). - Optimize temperature (0°C to RT). check_conditions->solution_conditions Issue Found solution_addition Solution: - Add base/oxidant slowly via syringe pump. - Use slight excess of the alkyne. optimize_addition->solution_addition Final Optimization

Caption: A flowchart for troubleshooting low yields.

Detailed Analysis of Causes and Solutions:

  • Inefficient Nitrile Oxide Generation: The quality of your nitrile oxide precursor is paramount. Aldoximes can be unstable, and hydroximoyl chlorides can hydrolyze.

    • Solution: Ensure the precursor is pure and dry. If using an aldoxime with an oxidant like NCS, verify the activity of the NCS. The choice of base is also critical; ensure it is strong enough to facilitate the elimination but not so strong that it causes degradation.[4][6]

  • Nitrile Oxide Dimerization: This is the most significant competing side reaction.[4] Nitrile oxides will rapidly dimerize to form furoxans, especially at higher concentrations or temperatures.

    • Solution: The key is to keep the instantaneous concentration of the nitrile oxide low. This can be achieved by the slow, dropwise addition of the base (for hydroximoyl chlorides) or the oxidant (for aldoximes) to the reaction mixture containing the alkyne.[7] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also disfavor the dimerization pathway.[6]

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature can dramatically impact the reaction rate and outcome.

    • Solution: Systematically screen reaction parameters. Solvents can influence solubility and reaction rates.[6] While overly high temperatures can promote side reactions, temperatures that are too low may lead to an incomplete reaction.[6]

Table 1: Reaction Parameter Optimization

ParameterOptionsRationale & Impact on Yield
Base Triethylamine (Et₃N), DIPEAMust be non-nucleophilic. DIPEA is more sterically hindered and can sometimes reduce side reactions compared to Et₃N.
Solvent THF, Dichloromethane (DCM), Toluene, Ethyl AcetateAffects solubility of starting materials and reaction kinetics. Aprotic solvents are required.
Temperature 0 °C, Room Temp. (20-25 °C), RefluxLower temperatures (0 °C to RT) generally suppress nitrile oxide dimerization. Start low and gradually increase if the reaction is too slow.
Stoichiometry Alkyne:Precursor (1.1:1), Alkyne:Precursor (1:1)Using a slight excess (1.1 eq) of the alkyne can help trap the nitrile oxide as it is formed, minimizing dimerization.[6]
Problem: Difficulty with Product Purification

Q: My crude product is difficult to purify via column chromatography. What strategies can I employ?

A: Purification challenges often arise from byproducts having similar polarity to the desired product.[9]

  • Furoxan Byproducts: These dimerization products can sometimes co-elute with the desired isoxazole.

    • Solution: First, optimize the reaction (as described above) to minimize their formation. For purification, screen different solvent systems for column chromatography. A switch from standard ethyl acetate/hexane systems to dichloromethane/methanol or the addition of a small amount of a modifier like triethylamine (for basic compounds) can improve separation.

  • Final Salt Purification:

    • Solution: If the protected intermediate is difficult to purify, it is sometimes advantageous to proceed to the deprotection and salt formation steps. The final hydrochloride salt is often a crystalline solid that can be purified effectively by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate).

Part 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagents.

Overall Synthetic Workflow

Caption: Key stages in the synthesis of the target compound.

Protocol 1: Synthesis of tert-butyl (but-3-yn-1-yl)carbamate (Boc-Protected Alkyne)

  • To a stirred solution of 3-butyn-1-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of tert-butyl (2-(1,2-oxazol-3-yl)ethyl)carbamate

  • Dissolve the Boc-protected alkyne (1.1 eq) from the previous step in anhydrous tetrahydrofuran (THF).

  • Add formaldehyde oxime or a similar simple hydroximoyl chloride precursor (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.2 eq) in THF via a syringe pump over 2-3 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Monitor by TLC or LC-MS. Upon completion, filter off the triethylamine hydrochloride salt and concentrate the filtrate.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to isolate the protected isoxazole.

Protocol 3: Synthesis of this compound

  • Dissolve the purified tert-butyl (2-(1,2-oxazol-3-yl)ethyl)carbamate (1.0 eq) in anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add a 2M solution of HCl in diethyl ether (2.0-3.0 eq). A precipitate should form immediately.

  • Stir the resulting slurry at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the white solid under vacuum to yield the final this compound salt.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • BenchChem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
  • BenchChem. (n.d.). Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis.
  • Fisher, T. J., et al. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Retrieved from [Link]

  • M. Casey, M. et al. (2012). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. MURAL - Maynooth University Research Archive Library. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Yadav, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

Sources

Purification of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of this compound from crude reaction mixtures. The content is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture is complex. What are the likely impurities I should be targeting for removal?

A1: The impurity profile of your crude mixture is intrinsically linked to the synthetic route employed. For heterocyclic amines like 2-(1,2-oxazol-3-yl)ethan-1-amine, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors to the oxazole ring or the ethylamine side chain.

  • Side-Products from Ring Formation: The synthesis of isoxazole rings can sometimes yield isomeric products or incompletely cyclized intermediates.[1]

  • Reagents and Catalysts: Any acids, bases, or catalysts used in the reaction that were not fully removed during initial workup.

  • Solvent Residues: Residual high-boiling point reaction solvents.

A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and relative polarity of the major impurities, which will inform the selection of an appropriate purification strategy.

Q2: The target compound is highly polar and water-soluble as a hydrochloride salt. How can I effectively use liquid-liquid extraction?

A2: The ionizable nature of the primary amine is the key to a successful extraction strategy.[2] By manipulating the pH of the aqueous phase, you can control the solubility of your target compound in organic solvents. The free amine is significantly less polar than its protonated hydrochloride salt.

Here’s the core strategy:

  • Acidic Wash (to remove non-basic impurities): Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution with a dilute aqueous acid (e.g., 1 M HCl). Your basic amine product will become protonated and move into the aqueous phase, while non-basic, non-polar impurities will remain in the organic layer, which can then be discarded.[2][3]

  • Basification and Extraction (to isolate the amine): Take the acidic aqueous layer containing your protonated amine. Cool it in an ice bath and carefully add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the pH is greater than 9-10. This deprotonates the amine hydrochloride, converting it back to the more organic-soluble free amine.[4]

  • Back-Extraction: Immediately extract the now basic aqueous solution multiple times with an organic solvent (e.g., DCM or ethyl acetate). The free amine will move into the organic phase. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified free amine.

This acid-base extraction is a powerful first-pass purification technique that can significantly simplify the mixture before subsequent purification steps.[3]

Q3: I'm attempting flash column chromatography on silica gel, but my compound is streaking badly. How can I resolve this?

A3: Streaking of amines on silica gel is a classic problem caused by the acidic nature of silica, which leads to strong, non-ideal interactions with basic compounds.[5] This results in poor separation and broad peaks.

Here are several effective solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., DCM/Methanol/TEA).[5]

    • Ammonium Hydroxide: For highly polar amines, a mobile phase containing a small percentage of aqueous ammonium hydroxide can be effective. A typical system might be DCM/Methanol/NH₄OH.[6]

  • Use of Deactivated Silica: Consider using commercially available deactivated silica gel or basic alumina for your column.[6]

  • Reversed-Phase Chromatography: If streaking persists, reversed-phase flash chromatography is an excellent alternative. The amine hydrochloride salt is polar and well-suited for separation on a C18 column using a mobile phase like water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure sharp peaks.[5]

Method Mobile Phase Example Advantages Considerations
Normal Phase (Modified) DCM / Methanol / Triethylamine (90:9:1)Utilizes standard silica; good for moderately polar compounds.Triethylamine can be difficult to remove completely.
Normal Phase (Basic Alumina) Ethyl Acetate / HexanesEliminates acidic interactions; good for sensitive amines.Alumina has different selectivity than silica.
Reversed Phase Water / Acetonitrile + 0.1% Formic AcidExcellent for polar, ionizable compounds; sharp peaks.Requires removal of water from fractions, typically by lyophilization.
Q4: How do I perform the final conversion to the hydrochloride salt and what is the best way to purify it?

A4: After obtaining the purified free amine, conversion to the hydrochloride salt is typically straightforward and serves as a final purification step through recrystallization.[7]

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol).

  • Acidification: Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or HCl in isopropanol) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.[8] The addition should be continued until the solution is acidic (check with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold anhydrous solvent (e.g., diethyl ether) to remove any surface impurities, and dry under vacuum.

Recrystallization: This is the definitive step for achieving high purity.

  • Solvent Selection: The key is to find a solvent or solvent system in which the hydrochloride salt is soluble when hot but sparingly soluble when cold. Common choices for amine hydrochlorides include:

    • Ethanol/Diethyl Ether

    • Methanol/Ethyl Acetate

    • Isopropanol

    • Water (if the compound is sufficiently soluble in hot water and much less so in cold)[7]

  • Procedure: Dissolve the crude hydrochloride salt in the minimum amount of boiling solvent. If a solvent pair is used, dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., ether) dropwise until the solution becomes cloudy. Reheat to clarify and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram outlines a comprehensive strategy for purifying this compound from a crude reaction mixture.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Chromatography cluster_2 Final Purification Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Dissolve in Org. Solvent Column Flash Column Chromatography (Free Amine) Extraction->Column Basify & Extract Salt Conversion to HCl Salt Column->Salt Purified Free Amine Recrystal Recrystallization Salt->Recrystal Pure_Product Pure Hydrochloride Salt Recrystal->Pure_Product

Caption: General purification workflow.

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL).

  • Combine the aqueous acidic layers. The desired amine is now in this aqueous phase as the hydrochloride salt. Discard the organic layer containing non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify by slowly adding 2 M NaOH solution until the pH is ~10.

  • Extract the basic aqueous solution with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine.

Protocol 2: Flash Column Chromatography (Modified Normal Phase)
  • Adsorb Sample: Dissolve the crude free amine from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica completely.

  • Prepare Column: Prepare a silica gel column packed in a solvent system of Hexanes/Ethyl Acetate.

  • Elution: Place the dried, adsorbed sample onto the top of the column. Elute with a gradient mobile phase. A common gradient would be from 100% DCM to a mixture of DCM/Methanol/Triethylamine (e.g., 95:4.5:0.5).

  • Collection: Collect fractions and monitor by TLC. Combine fractions containing the pure product and concentrate under reduced pressure.

Mechanism: Role of pH in Extraction

The efficiency of the acid-base extraction hinges on the pH-dependent equilibrium between the protonated (hydrophilic) and deprotonated (lipophilic) forms of the amine.

Caption: Acid-base equilibrium of the primary amine.

References

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - PubMed Central. (2020-08-19). This source provides examples of synthesis and purification of complex heterocyclic compounds, including characterization data like NMR and melting points which are relevant for purity assessment.
  • An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives - Benchchem.
  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride - PubChem - NIH.
  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES - IJRPC. This paper describes the synthesis and recrystallization of a related oxazole-amine, providing insights into suitable solvents like ethanol.
  • This compound - PubChemLite. PubChem entry for the target compound, confirming its structure and basic properties.
  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. (2021-01-19). This discussion provides practical advice on recrystallizing amines, including converting them to their ammonium salts using HCl in diethyl ether.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023-02-10). This technical note details strategies for purifying basic amines via flash chromatography, including the use of mobile phase additives like triethylamine and reversed-phase techniques.
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. This guide discusses solvent selection for recrystallization and specifically mentions the utility of forming salts to purify acidic or basic compounds.
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? - ResearchGate. (2019-11-13).
  • Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine - Benchchem.
  • WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents. This patent describes methods for separating amines from aqueous mixtures by increasing the pH to form a separable amine-rich layer.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024-01-30). This review covers various synthetic methods for isoxazoles, which helps in understanding potential side products and impurities.
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023-01-07). A discussion forum offering practical tips from chemists on purifying polar basic compounds, including the use of basic alumina and mobile phase modifiers like ammonium hydroxide.
  • Purifying Amines Using Their Salts - YouTube. (2014-11-01). This video explains the principle of using acid-base chemistry to purify amines through extraction by converting them into their more polar salt forms.

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Technical Support Center: Stability of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Understanding and controlling the stability of this molecule is critical for ensuring the accuracy, reproducibility, and validity of experimental results.

This guide is structured to address common questions and challenges, provide detailed experimental protocols for stability assessment, and explain the underlying chemical principles that govern the compound's behavior in solution.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound in solution.

Q1: My solution of the compound is turning yellow/brown over time. What is causing this discoloration?

A1: Discoloration is a common indicator of chemical degradation. For a molecule containing an isoxazole ring and a primary amine, several factors could be at play:

  • Oxidation: The primary amine group can be susceptible to oxidation, which often produces colored byproducts. This can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.

  • Isoxazole Ring Opening: The isoxazole ring itself can undergo cleavage under certain conditions, leading to the formation of new chromophores (light-absorbing molecules) that impart color to the solution.

  • Impurity-Driven Degradation: The presence of reactive impurities in your solvent or in the compound itself could initiate degradation cascades.

Troubleshooting Steps:

  • De-gas your solvents: Use nitrogen or argon bubbling to remove dissolved oxygen.

  • Use high-purity solvents: Ensure your solvents are fresh and of an appropriate analytical grade.

  • Protect from light: Store solutions in amber vials or cover them with aluminum foil.

  • Control pH: As discussed below, pH is a critical stability parameter. Ensure your solution is buffered appropriately.

Q2: I'm observing a loss of potency or a decrease in the parent compound peak in my HPLC analysis. What are the likely degradation pathways?

A2: A loss of the parent compound is a clear sign of instability. The two primary functional groups in your molecule, the isoxazole ring and the primary amine hydrochloride, are susceptible to specific degradation pathways.

  • Hydrolysis of the Isoxazole Ring: The isoxazole ring is known to be labile, particularly under basic (high pH) conditions. The N-O bond is relatively weak and can be cleaved through base-catalyzed hydrolysis.[1][2] This ring-opening event would lead to the formation of a completely different chemical entity, resulting in a loss of the parent compound peak. Studies on similar isoxazole-containing drugs, like leflunomide, show significant decomposition at basic pH (pH 10), with the rate increasing at higher temperatures.[1]

  • Oxidative Degradation: As mentioned in Q1, the amine can oxidize. Furthermore, oxidative conditions can also affect the isoxazole ring.

  • Photodegradation: Isoxazole rings can be sensitive to UV light.[3][4] Photolysis can cause the N-O bond to break, leading to rearrangements and degradation of the molecule.[3][5]

Q3: The compound is precipitating out of my aqueous solution. Is this a stability or a solubility issue?

A3: This is most likely a solubility issue, but it can be linked to stability. The compound is a hydrochloride salt, which is intended to enhance aqueous solubility. However, several factors can affect its ability to stay in solution:

  • pH: The primary amine is protonated (and thus more soluble) at acidic to neutral pH. If the pH of your solution increases, the amine can be deprotonated to its free base form, which is typically much less soluble in water, causing it to precipitate.

  • Solvent Choice: While the HCl salt improves water solubility, the overall molecule still has significant organic character. Its solubility in highly polar solvents like water is finite.[6] Using a co-solvent like methanol, ethanol, or acetonitrile may be necessary for higher concentrations.

  • Temperature: Generally, solubility increases with temperature, but this is not always the case.[6] Check if precipitation occurs upon cooling.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions, it could slightly decrease the solubility of the hydrochloride salt.

Troubleshooting Steps:

  • Measure and control pH: Ensure the pH of your solution is below the pKa of the primary amine to keep it protonated. A buffer is highly recommended.

  • Determine solubility limits: Perform a simple solubility test in your chosen solvent system before preparing high-concentration stock solutions.

  • Consider co-solvents: If aqueous solubility is limiting, prepare stock solutions in an organic solvent like DMSO or methanol and dilute into your aqueous experimental medium.

II. Troubleshooting and Investigation Guide

This section provides structured workflows and protocols to systematically investigate and resolve stability issues.

Workflow for Investigating Solution Instability

This diagram outlines a logical sequence of steps to diagnose and address stability problems.

Stability_Troubleshooting cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action Observe Instability Observed (e.g., Color Change, Peak Loss, Precipitate) Check_pH Measure & Verify pH Observe->Check_pH Is it pH-related? Check_Solubility Assess Solubility vs. Precipitation Observe->Check_Solubility Is it physical? Review_Handling Review Handling Procedures (Light/Air Exposure, Temp) Observe->Review_Handling Is it procedural? Forced_Deg Perform Forced Degradation Study (See Protocol 2) Observe->Forced_Deg For in-depth analysis Adjust_pH Adjust pH / Use Buffer Check_pH->Adjust_pH Modify_Solvent Change Solvent / Add Co-solvent Check_Solubility->Modify_Solvent Protect_Sample Use Amber Vials / Inert Gas Review_Handling->Protect_Sample Optimize_Storage Store at Lower Temperature Review_Handling->Optimize_Storage Forced_Deg->Adjust_pH Forced_Deg->Protect_Sample Forced_Deg->Optimize_Storage

Caption: Troubleshooting workflow for stability issues.

Protocol 1: Basic pH Stability Assessment

This protocol helps determine the optimal pH range for your compound in solution.

Objective: To evaluate the stability of this compound across a range of pH values at a constant temperature.

Materials:

  • The compound of interest

  • High-purity water and organic solvent (e.g., acetonitrile or methanol)

  • Buffer solutions: pH 2, 4 (citrate), 7 (phosphate), 9, 10 (borate)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Constant temperature incubator or water bath

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Sample Preparation: For each pH condition, dilute the stock solution into the respective buffer to a final concentration of ~20 µg/mL. Prepare enough volume for all time points.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each pH solution and analyze it by HPLC to determine the initial peak area of the parent compound. This is your 100% reference.

  • Incubation: Place the remaining solutions in a constant temperature incubator (e.g., 37°C or 50°C). Protect them from light.

  • Time Point Analysis: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze each aliquot by HPLC using a stability-indicating method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to its T=0 value for each pH. Plot the % remaining versus time for each pH condition.

ParameterCondition 1Condition 2Condition 3Condition 4
Stress Agent 0.1 M HCl0.1 M NaOH3% H₂O₂UV/Visible Light
Temperature 50°C50°CRoom TempRoom Temp
Duration 48 hours8 hours24 hours24 hours
Expected Outcome High StabilityRapid Degradation Moderate DegradationPotential Degradation
Primary Mechanism Acid HydrolysisBase Hydrolysis OxidationPhotolysis
Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing a stability-indicating analytical method.[7][8][9] It involves intentionally exposing the drug substance to harsh conditions.[10]

Objective: To rapidly generate potential degradation products and understand the compound's lability under various stress conditions.

Materials:

  • The compound of interest

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber or a light source with controlled UV and visible output

  • HPLC-MS system for peak identification

Procedure:

  • Prepare Solutions: Prepare separate solutions of the compound (~100 µg/mL) in:

    • Water (as a control)

    • 0.1 M HCl (for acid hydrolysis)

    • 0.1 M NaOH (for base hydrolysis)

    • 3% H₂O₂ (for oxidation)

  • Thermal Stress: Place aliquots of the control, acidic, and basic solutions in a heating block at an elevated temperature (e.g., 60-80°C). Monitor for degradation over several hours.

  • Oxidative Stress: Keep the H₂O₂ solution at room temperature, protected from light.

  • Photolytic Stress: Expose a solution of the compound (and a control solution in the dark) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

  • Monitoring: At various time points, withdraw a sample. For the acid and base samples, neutralize them before injection.

  • Analysis: Analyze all samples using an HPLC-UV/MS method. The goal is to achieve 10-20% degradation of the parent peak to ensure that major degradants are formed without completely destroying the sample.[10]

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify new peaks (degradation products).

    • Use the MS data to propose structures for the degradants.

    • Ensure the analytical method can separate all degradation products from the parent peak (peak purity analysis).

Potential Degradation Pathway: Base-Catalyzed Hydrolysis

The most probable degradation pathway under mild conditions is the base-catalyzed opening of the isoxazole ring.

Degradation_Pathway cluster_main Base-Catalyzed Isoxazole Ring Opening Parent 2-(1,2-Oxazol-3-yl)ethan-1-amine (in solution) Intermediate β-Ketonitrile Intermediate Parent->Intermediate OH⁻ (Base) N-O Bond Cleavage Product Degradation Products Intermediate->Product Further Reaction

Caption: Plausible base-catalyzed degradation of the isoxazole ring.

III. Summary of Stability Profile

Based on the known chemistry of isoxazoles and primary amines, the following stability profile can be anticipated.

Stress FactorPredicted Stability of 2-(1,2-Oxazol-3-yl)ethan-1-amine HClRationale and Key Considerations
pH Unstable at basic pH (pH > 8). Stable at acidic to neutral pH.The isoxazole N-O bond is susceptible to base-catalyzed cleavage.[1] The primary amine's free base form (at high pH) is less soluble and more prone to oxidation.
Temperature Moderately stable at room temperature. Degradation accelerates significantly at elevated temperatures.Thermal energy increases the rate of all degradation reactions, especially hydrolysis.[1][11]
Light Potentially unstable under UV light.The isoxazole ring is a known photosensitive moiety and can undergo rearrangement or cleavage upon UV irradiation.[3][4]
Oxidation Susceptible to oxidation.The primary amine group is a potential site for oxidative degradation. The presence of oxidizing agents (like peroxides) or dissolved oxygen can be detrimental.
Solvents Good solubility in polar solvents.[6] Solvent choice can influence degradation rates.While soluble in water, co-solvents may be needed. The polarity and protic nature of the solvent can affect reaction rates.[12]

IV. References

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 31(10), 1240-1250. Available from: [Link]

  • Roy, A., et al. (2021). Effect of Solvent on the Photophysical Properties of Isoxazole Derivative of Curcumin: A combined Spectroscopic and Theoretical Study. Journal of Molecular Liquids, 334, 116035. Available from: [Link]

  • Wikipedia. Isoxazole. Available from: [Link]

  • Solubility of Things. Isoxazole. Available from: [Link]

  • Fisher, S. L., et al. (2019). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Chemical Biology, 14(3), 397-403. Available from: [Link]

  • ResearchGate. Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Available from: [Link]

  • Khan, I., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Molecular Structure, 1229, 129823. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). Available from: [Link]

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(3), 329-338. Available from: [Link]

  • Alsulami, M., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115243. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available from: [Link]

  • Goncharov, T. K., et al. (2015). Kinetics and mechanism of the thermal decomposition of the isoxazoline compounds. Russian Journal of Physical Chemistry B, 9(5), 724-729. Available from: [Link]

  • Kirejev, V., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Available from: ICH website.

  • Ho, R. J. Y. & Gibaldi, M. (2003). Biotechnology and Biopharmaceuticals: Transforming Proteins and Genes into Drugs. Wiley-Liss.

  • University of Alberta. Isolation (Recovery) of amines. Available from: [Link]

  • Patel, A., et al. Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Available from: [Link]

  • ResearchGate. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Disclaimer: Specific experimental data for 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is not extensively available in public literature.[1] This guide is therefore grounded in the well-established physicochemical principles governing the solubility of amine hydrochloride salts and heterocyclic compounds, providing a robust framework for troubleshooting and formulation development.

Frequently Asked Questions (FAQs)

Q1: My this compound isn't dissolving in my standard aqueous buffer. What's the likely cause?

A1: This is a common challenge. As an amine hydrochloride salt, the compound's solubility is highly dependent on the pH of the medium. The hydrochloride form is the protonated, cationic species, which is generally designed to be more water-soluble than its corresponding free base.[2][3][4] However, several factors could be at play:

  • pH of the Medium: If your buffer's pH is near or above the pKa of the amine, the compound will deprotonate to its neutral (free base) form, which is often significantly less soluble, causing it to precipitate or remain insoluble.[5][6][7]

  • Intrinsic Solubility: The compound, even in its salt form, may have inherently low aqueous solubility that requires formulation strategies to overcome. More than 40% of new chemical entities are poorly soluble in water.[8]

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.

Q2: What is the very first troubleshooting step I should take?

A2: The most immediate and effective first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[9] Dimethyl sulfoxide (DMSO) is the industry standard for initial screening due to its powerful solubilizing capabilities for a wide range of organic molecules. From this organic stock, you can perform serial dilutions into your aqueous experimental medium.

Key Considerations for Organic Stock Solutions:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low enough to not interfere with your biological system (typically <0.5% v/v).[9]

  • Precipitation on Dilution: Observe the solution carefully when diluting the stock into your aqueous buffer. If precipitation occurs, the compound's solubility limit in the final medium has been exceeded. This may necessitate using a lower concentration or employing a solubility enhancement technique.

Q3: How does pH definitively affect the solubility of this compound?

A3: The pH of the solution governs the equilibrium between the protonated (salt) form and the deprotonated (free base) form of the amine.

  • Low pH (Acidic): At a pH significantly below the amine's pKa, the equilibrium favors the protonated, cationic form (R-NH3+). This form is more polar and generally exhibits higher aqueous solubility.

  • High pH (Basic): As the pH approaches and surpasses the pKa, the amine deprotonates to its neutral free base form (R-NH2). The free base is typically less polar and has lower aqueous solubility, which can lead to precipitation.[10]

Therefore, maintaining an acidic pH is a primary strategy for keeping this compound in solution.

pH_Equilibrium cluster_0 Solution Environment FreeBase Free Base (R-NH2) Less Soluble SaltForm Hydrochloride Salt (R-NH3+ Cl-) More Soluble FreeBase->SaltForm + H+ (Lower pH) SaltForm->FreeBase - H+ (Higher pH) caption Fig 1. pH-dependent equilibrium of an amine hydrochloride.

Caption: Fig 1. pH-dependent equilibrium of an amine hydrochloride.

Q4: What is the predicted pKa of the amine group in my compound?

A4: While an experimental pKa for 2-(1,2-Oxazol-3-yl)ethan-1-amine is not published, we can estimate it based on similar structures. The pKa of a primary amine on an ethyl chain is typically in the range of 9-11.[11] Computational prediction methods are often used to estimate pKa values for novel compounds when experimental data is unavailable.[12][13][14] For practical purposes, you should assume the compound's solubility will decrease as the pH rises into the neutral and basic ranges. A pH-solubility profile experiment (described below) is the definitive way to determine this behavior.

Troubleshooting and Optimization Guide

If initial attempts to dissolve the compound are unsuccessful, a systematic approach is required. The following workflows and protocols will help you identify optimal solvent conditions.

Workflow for Troubleshooting Solubility

Caption: Fig 2. A systematic workflow for addressing solubility issues.

Systematic Solvent & pH Screening

This is the most critical first experiment. It will help you determine the compound's solubility across a range of relevant pH values and solvent systems.

Protocol: pH-Solubility Profiling
  • Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with low chloride content if possible (e.g., citrate, phosphate).

  • Add Excess Compound: To a small, fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of this compound (enough that some solid remains undissolved).

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Separate Solid from Supernatant: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify Solubilized Compound: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer.

Data Presentation: Hypothetical pH-Solubility Profile
pH of MediumExpected FormHypothetical Solubility (µg/mL)Observations
2.0Fully Protonated (R-NH3+)> 1000Clear solution
4.0Mostly Protonated (R-NH3+)850Clear solution
6.0Mixed Population250Slight haze may be visible
7.4Mostly Free Base (R-NH2)< 50Significant precipitate
9.0Fully Free Base (R-NH2)< 5Heavy precipitate

This profile provides invaluable data for selecting an appropriate formulation pH to maintain solubility for your experiments.[6]

Co-solvents and Excipients

If pH adjustment alone is insufficient or not compatible with your experimental system, co-solvents can be employed to increase the solubilizing capacity of the aqueous medium.[15][16]

Common Co-solvents for Consideration
Co-solventTypeTypical ConcentrationNotes
EthanolProtic Solvent5-20% (v/v)Generally well-tolerated in biological systems at low concentrations.[17]
Propylene Glycol (PG)Polyol10-40% (v/v)A common pharmaceutical excipient for increasing solubility.[16]
Polyethylene Glycol (PEG 300/400)Polymer10-50% (v/v)Effective for many poorly soluble compounds.
Cyclodextrins (e.g., HP-β-CD)Complexation Agent1-10% (w/v)Forms inclusion complexes to encapsulate and solubilize the drug molecule.[3][18]
Surfactants (e.g., Tween® 80, Polysorbate 80)Surfactant0.1-2% (v/v)Forms micelles that can solubilize hydrophobic compounds.[2][19]

Protocol: Co-solvent Screening

  • Select a buffer pH where the compound has at least minimal solubility.

  • Prepare several solutions of this buffer containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol).

  • Repeat the equilibration and quantification steps from the pH-solubility protocol for each co-solvent mixture.

  • This will identify which co-solvents are effective and at what concentration.

Advanced Formulation Strategies

For significant solubility challenges, particularly in drug development, more advanced techniques may be necessary. These typically require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): The crystalline API is converted into a higher-energy amorphous form within a polymer matrix, which can significantly enhance solubility.[4][20]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, leading to faster dissolution rates.[18][21][22]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used to solubilize the drug in a lipid matrix.[20]

These strategies are typically explored when simple pH and co-solvent adjustments are insufficient to achieve the desired concentration and bioavailability.[23][24]

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of oxazole derivatives.
  • Vertex AI Search. (n.d.). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C.
  • BenchChem. (n.d.). Technical Support Center: Characterization of Oxazole Derivatives.
  • Toche, R. (2018, November 19). Green Synthesis of Pyrazole and Oxazole Derivatives. K.T.H.M. College.
  • Sharma, D., et al. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Al-Gousous, J., & Langguth, P. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Semantic Scholar. (n.d.). Asian Journal of Dental and Health Sciences Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Li, D., et al. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • ResearchGate. (2023, August 7). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved January 19, 2026, from [Link]

  • MDPI. (n.d.). Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values.
  • ResearchGate. (n.d.). New Insights in the Computational pKb Determination of Primary Amines and Anilines.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in....
  • Martí, S., et al. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC - NIH.
  • BLDpharm. (n.d.). This compound.
  • Smolecule. (2023, August 16). Buy 2-(1H-Indazol-3-yl)ethanamine hydrochloride | 1258504-46-9.
  • ResearchGate. (n.d.). Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture.

Sources

Technical Support Center: 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and detailed protocols related to the stability and degradation of this compound. Given the absence of specific degradation studies on this exact molecule, this guide synthesizes data from analogous isoxazole-containing compounds and fundamental chemical principles to predict potential degradation pathways and offer practical solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the handling, storage, and analysis of this compound.

FAQ 1: Storage and Handling

Question: What are the optimal storage conditions for this compound to minimize degradation?

Answer: To ensure the long-term stability of this compound, it is crucial to control environmental factors. As an amine hydrochloride salt, it is generally more stable than its free-base form.[1] However, the isoxazole ring introduces specific sensitivities.

  • Temperature: Store the solid compound in a cool, dark place, preferably at 2-8°C for long-term storage. Avoid frequent temperature fluctuations.

  • Moisture: The compound is hygroscopic. Store in a tightly sealed container with a desiccant to prevent moisture absorption, which can facilitate hydrolytic degradation.

  • Light: Isoxazole rings can be susceptible to photolytic degradation.[2][3] Store the compound protected from light, using amber vials or by keeping it in a dark cabinet.

  • Atmosphere: For maximum stability, especially for long-term reference standards, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

FAQ 2: Solution Stability

Question: I've prepared an aqueous solution of this compound. How long is it stable and what should I be concerned about?

Answer: The stability of the compound in solution is highly dependent on the pH, temperature, and solvent.

  • pH: The isoxazole ring is known to be labile under basic conditions. Studies on the related drug leflunomide show that the isoxazole ring is resistant to opening in acidic and neutral pH but degrades at basic pH (pH 10.0).[4] Therefore, aqueous solutions should be maintained at a neutral to slightly acidic pH (pH 4-7). Avoid alkaline buffers.

  • Temperature: Elevated temperatures accelerate degradation, particularly hydrolysis.[4] Prepare solutions fresh and store them at 2-8°C if they are not for immediate use. Avoid long-term storage of solutions.

  • Solvent Choice: For analytical purposes, use a mixture of an organic solvent like acetonitrile or methanol with a buffered aqueous phase (pH < 7). Purely aqueous solutions may be more prone to hydrolysis over time.

FAQ 3: Observing Degradation

Question: My solution of this compound has turned a pale yellow color after being left on the bench. What could be the cause?

Answer: The appearance of a yellow color is often an indicator of chemical degradation. For this molecule, there are a few possibilities:

  • Oxidative Degradation: The primary amine group is susceptible to oxidation, which can lead to the formation of colored byproducts.[5][6] This is more likely to occur if the solution is exposed to air and light for extended periods.

  • Isoxazole Ring Opening: Cleavage of the isoxazole ring can lead to the formation of β-keto nitrile or other conjugated systems, which may absorb light in the visible spectrum, appearing colored.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, including the rearrangement of the isoxazole ring to an oxazole, which may have different spectroscopic properties.[2]

It is recommended to perform an analytical check (e.g., HPLC-UV) to confirm the presence of new peaks corresponding to degradation products.

FAQ 4: Analytical Issues

Question: I am developing an HPLC method for this compound and I'm seeing peak tailing. What could be the cause and how can I fix it?

Answer: Peak tailing with amine-containing compounds is a common issue in reverse-phase HPLC. The primary amine group is basic and can interact ionically with residual acidic silanol groups on the silica-based column packing, leading to poor peak shape.

Troubleshooting Steps:

  • Use a Low pH Mobile Phase: A mobile phase buffered at a low pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) will ensure the amine is fully protonated (as the ammonium ion) and the silanol groups are non-ionized, minimizing secondary interactions.

  • Add a Competing Amine: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the column, improving the peak shape of your analyte.

  • Use a Modern, End-Capped Column: Columns with advanced end-capping or those with a hybrid particle technology are designed to have fewer accessible silanol groups and are better suited for analyzing basic compounds.

  • Check for Metal Chelation: Ensure your mobile phase components are of high purity. Metal impurities can also contribute to peak tailing.

Section 2: Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing stability-indicating methods and for interpreting unexpected results. The following pathways are proposed based on the known chemistry of the isoxazole ring and the primary amine functional group.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway, particularly under basic conditions.

  • Base-Catalyzed Isoxazole Ring Opening: Hydroxide ions can attack the C5 position of the isoxazole ring, leading to N-O bond cleavage. This results in the formation of a β-keto nitrile intermediate. This is a well-documented pathway for isoxazole-containing drugs.[4][7]

parent 2-(1,2-Oxazol-3-yl)ethan-1-amine intermediate β-Keto Nitrile Intermediate parent->intermediate OH⁻, H₂O product1 Further hydrolysis products (e.g., carboxylic acid) intermediate->product1 H₂O

Caption: Proposed base-catalyzed hydrolytic degradation pathway.

  • Acid-Catalyzed Degradation: While generally more stable under acidic conditions, prolonged exposure to strong acids and heat could potentially lead to hydrolysis of the isoxazole ring, though this is typically slower than base-catalyzed degradation.[4]

Oxidative Degradation

The primary amine and the isoxazole ring are both potentially susceptible to oxidation.

  • Amine Oxidation: Primary amines can be oxidized to form various products, including aldehydes, ketones, or N-oxides.[5][8] The presence of transition metal ions can catalyze this process.

  • Isoxazole Ring Oxidation: Strong oxidizing agents could potentially lead to the cleavage of the isoxazole ring.

cluster_amine Amine Oxidation cluster_isoxazole Ring Oxidation parent_amine Primary Amine product_aldehyde Aldehyde parent_amine->product_aldehyde [O] parent_isoxazole Isoxazole Ring product_ring_cleavage Ring Cleavage Products parent_isoxazole->product_ring_cleavage [O]

Caption: Potential oxidative degradation sites.

Photolytic Degradation

Exposure to light, particularly UV light, can induce degradation.

  • Isoxazole-Oxazole Rearrangement: A known photochemical reaction for isoxazoles is the rearrangement to the more stable oxazole isomer via an azirine intermediate.[2] This would result in an isomer of the parent compound with a different retention time in HPLC.

parent 2-(1,2-Oxazol-3-yl)ethan-1-amine intermediate Azirine Intermediate parent->intermediate hν (UV light) product 2-(1,3-Oxazol-2-yl)ethan-1-amine (Isomer) intermediate->product Rearrangement

Caption: Proposed photolytic rearrangement pathway.

Thermal Degradation

High temperatures can lead to decomposition. For isoxazoles, pyrolysis can result in ring fragmentation to form nitriles and other small molecules.[9] The primary amine side chain may also undergo decomposition.

Section 3: Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies, a crucial step in understanding the stability of a new chemical entity and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is based on the ICH Q1A(R2) guideline for stability testing.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products.[10][12]

cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of API (e.g., 1 mg/mL in 50:50 ACN:H₂O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solution) (e.g., 60°C in dark) start->thermal photo Photolytic (ICH compliant light chamber) start->photo sampling Sample at Time Points (e.g., 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples (if necessary) sampling->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze evaluate Evaluate Data (Assess % degradation, peak purity, mass balance) analyze->evaluate

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) and sample at various time points.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and sample at various time points. Note: Degradation is expected to be rapid.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and sample at various time points.

    • Thermal Degradation: Keep the stock solution in a sealed vial, protected from light, at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to a light source that meets ICH Q1B requirements (e.g., >1.2 million lux hours and >200 watt hours/square meter). A control sample should be kept in the dark under the same temperature conditions.

  • Sampling and Quenching:

    • At each time point (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

    • For acid and base hydrolysis samples, neutralize the solution to stop the reaction before analysis.

  • Analysis:

    • Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Check for peak purity of the parent peak to ensure it is not co-eluting with any degradants.

    • Assess the mass balance to account for all the material (parent + degradants).

Table 1: Recommended Starting Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 80°CUp to 7 days
Base Hydrolysis 0.01 M to 0.1 M NaOHRoom TempUp to 24 hours
Oxidation 3% to 30% H₂O₂Room TempUp to 24 hours
Thermal Dry Heat or Solution60°C to 80°CUp to 7 days
Photolytic ICH Q1B Option 2Controlled Room TempOverall illumination ≥ 1.2 million lux·hr; UV energy ≥ 200 W·hr/m²

Note: These conditions should be adjusted based on the observed stability of the molecule to achieve the target 5-20% degradation.[10][12]

Section 4: References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • Hofmann, A. W. Hofmann rearrangement. Wikipedia. [Link]

  • Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (2003). [Link]

  • Kalgutkar, A. S., et al. pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. (2003). [Link]

  • International Journal of Creative Research Thoughts (IJCRT). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Li, H., et al. Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. (2014). [Link]

  • Rosenau, T., et al. Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. (1996). [Link]

  • Singh, R., & Kumar, R. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. (2013). [Link]

  • Vevelstad, S. J., et al. Oxidative degradation of amines using a closed batch system. Energy Procedia. (2014). [Link]

  • Sinha, A. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. (2025). [Link]

  • Kashima, C. synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan. (1981). [Link]

  • Li, K., et al. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. (2020). [Link]

  • Wikipedia. Isoxazole. Wikipedia. [Link]

  • Nunes, C. M., et al. The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. ResearchGate. (2015). [Link]

  • NanoBioLetters. Construction of Isoxazole ring: An Overview. NanoBioLetters. (2024). [Link]

  • Powers, A. S., et al. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Chemical Biology. (2021). [Link]

  • Resolve Mass. Forced degradation studies: A critical lens into pharmaceutical stability. Resolve Mass Spectrometry. (2025). [Link]

  • Mendis, W. D., et al. Thermal decomposition of 4-azidoisoxazole derivatives. ResearchGate. (2025). [Link]

  • Russo, D., et al. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. (2019). [Link]

  • Gibson, E. K. Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. (2007). [Link]

  • Knudsen, S., et al. Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. (2021). [Link]

  • Gibson, E. K. Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. (2012). [Link]

  • Sérodes, J. B., et al. Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions. Science of The Total Environment. (2016). [Link]

  • LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. (2022). [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride. It addresses common challenges and offers troubleshooting strategies in a question-and-answer format to support your experimental work.

I. Synthesis Overview & Key Stages

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Isoxazole Ring Formation: This typically involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3] The choice of starting materials and reaction conditions is critical for achieving high yield and regioselectivity.

  • Side-Chain Elaboration (Nitrile Reduction): This step focuses on converting a precursor functional group, often a nitrile, on the isoxazole ring into the desired ethanamine side chain. Catalytic hydrogenation or reduction with metal hydrides are common methods.[4][5][6]

  • Salt Formation: The final step involves the conversion of the free amine into its hydrochloride salt to improve stability, handling, and solubility.[7][8]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Nitrile Reduction cluster_2 Stage 3: Hydrochloride Salt Formation Nitrile_Oxide_Precursor Nitrile Oxide Precursor (e.g., Aldoxime) Cycloaddition 1,3-Dipolar Cycloaddition Nitrile_Oxide_Precursor->Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Cycloaddition Isoxazole_Intermediate 3-(Cyanomethyl)-isoxazole Derivative Cycloaddition->Isoxazole_Intermediate Reduction Reduction (e.g., H₂/Catalyst or LiAlH₄) Isoxazole_Intermediate->Reduction Amine_Free_Base 2-(1,2-Oxazol-3-yl)ethan-1-amine (Free Base) Reduction->Amine_Free_Base Salt_Formation Addition of HCl Amine_Free_Base->Salt_Formation Final_Product 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride Salt_Formation->Final_Product

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

Stage 1: Isoxazole Ring Formation

Question 1: My 1,3-dipolar cycloaddition is resulting in a low yield of the isoxazole intermediate. What are the likely causes and how can I improve it?

Answer: Low yields in isoxazole synthesis via 1,3-dipolar cycloaddition are often attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Inefficient Nitrile Oxide Generation: The nitrile oxide is a reactive intermediate and its efficient in-situ generation is crucial.

    • Troubleshooting:

      • Precursor Purity: Ensure the purity of your aldoxime or other nitrile oxide precursor.

      • Oxidant Choice: Common oxidants for aldoximes include N-Chlorosuccinimide (NCS) and Chloramine-T.[9] The choice of oxidant and its stoichiometry should be optimized.

  • Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans, which is a major side reaction that reduces the yield of the desired isoxazole.[1][9]

    • Troubleshooting:

      • Slow Addition: Generate the nitrile oxide in situ and add it slowly to the reaction mixture containing the alkyne. This ensures that the concentration of the nitrile oxide remains low, minimizing dimerization.[1]

      • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity and reduce side reactions.[10]

  • Alkyne Reactivity: The reactivity of the alkyne (dipolarophile) can also impact the reaction rate and yield.

    • Troubleshooting:

      • Electron-Withdrawing/Donating Groups: The electronic properties of the substituents on the alkyne can influence its reactivity.

      • Catalysis: For terminal alkynes, copper(I) catalysis is a well-established method to achieve high regioselectivity and yield.[10]

Question 2: I am observing the formation of regioisomers in my isoxazole synthesis. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge in isoxazole synthesis.[1] Regioselectivity is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.

  • For 1,3-Dipolar Cycloadditions:

    • Catalyst: The use of a copper(I) catalyst often provides high regioselectivity for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[10]

    • Solvent Polarity: The polarity of the solvent can influence the regiochemical outcome. Experimenting with different solvents (e.g., ethanol vs. acetonitrile) may be beneficial.[1]

    • Alternative Routes: For challenging cases, consider alternative synthetic routes, such as enamine-based [3+2] cycloadditions, which have been shown to be highly regiospecific for certain substitution patterns.[10]

Parameter Recommendation for Improved Regioselectivity Rationale
Catalyst Use a Copper(I) catalyst for terminal alkynes.Directs the cycloaddition to favor one regioisomer.[10]
Solvent Screen solvents of varying polarity.Can influence the transition state energies of the competing pathways.[1]
Temperature Lowering the reaction temperature may improve selectivity.Can enhance the energetic difference between the two possible transition states.[10]
Stage 2: Nitrile Reduction

Question 3: I am struggling with the reduction of the nitrile group to the primary amine. What are the best practices and potential pitfalls?

Answer: The reduction of nitriles to primary amines is a common transformation, but it can be accompanied by the formation of secondary and tertiary amine byproducts.[5]

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is often the most economical method. Catalysts like Raney nickel, palladium, or platinum are commonly used.[5] To suppress the formation of secondary and tertiary amines, ammonia is often added to the reaction mixture.

    • Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively convert nitriles to primary amines.[6][11] However, it is pyrophoric and requires careful handling. Sodium borohydride is generally not strong enough on its own but can be used in the presence of a catalyst.[4]

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Ethereal solvents like THF or diethyl ether are common for LiAlH₄ reductions. For catalytic hydrogenation, alcohols are often used.

    • Temperature and Pressure: For catalytic hydrogenation, elevated temperature and pressure may be required.[6]

Troubleshooting Nitrile Reduction

Problem Possible Cause Suggested Solution
Low Conversion Inactive catalyst, insufficient reducing agent, or non-optimal reaction conditions.Ensure the catalyst is active. Increase the amount of reducing agent. Optimize temperature and pressure for hydrogenation.
Formation of Secondary/Tertiary Amines Reaction of the intermediate imine with the product amine.[5]For catalytic hydrogenation, add ammonia to the reaction. For LiAlH₄ reductions, ensure a sufficient excess of the hydride.
Isoxazole Ring Instability The isoxazole ring can be sensitive to certain reductive conditions.Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1] Consider milder reducing agents or protecting the isoxazole ring if necessary.
Stage 3: Hydrochloride Salt Formation

Question 4: What is the most reliable method for forming the hydrochloride salt of my amine product?

Answer: The formation of an amine hydrochloride salt is an acid-base reaction.[8] A common and effective method is to dissolve the free amine in a suitable organic solvent and then add a solution of HCl in an organic solvent.[12]

  • Protocol for Hydrochloride Salt Formation:

    • Dissolve the purified 2-(1,2-Oxazol-3-yl)ethan-1-amine free base in a minimal amount of a suitable solvent (e.g., dry ethanol, methanol, or dioxane).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or HCl in ethanol) dropwise with stirring.[12]

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Question 5: My hydrochloride salt is not precipitating, or it is forming an oil. What should I do?

Answer: The precipitation of the salt depends on its solubility in the chosen solvent system.

  • Troubleshooting Salt Formation:

    • Solvent Choice: The amine salt is ionic and will be less soluble in non-polar solvents. If the salt is not precipitating, try adding a non-polar co-solvent (an "anti-solvent") like diethyl ether or hexane to the solution to induce precipitation.

    • Concentration: Ensure the initial solution of the free amine is sufficiently concentrated.

    • Water Content: The presence of water can increase the solubility of the salt and prevent precipitation. Use anhydrous solvents and reagents.

    • Oiling Out: If an oil forms, it may be due to impurities or the salt being molten at the reaction temperature. Try scratching the inside of the flask with a glass rod to induce crystallization or cooling the mixture for an extended period. If the oil persists, you may need to purify the free base further before attempting salt formation again.

General Troubleshooting & Characterization

Question 6: How can I monitor the progress of my reactions and characterize the final product?

Answer:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound.

    • Mass Spectrometry (MS): Provides information about the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups. For the hydrochloride salt, a broad N-H stretch will be observed.[8]

Analytical Technique Expected Observations for this compound
¹H NMR Signals corresponding to the protons on the isoxazole ring and the ethanamine side chain. The amine protons will likely appear as a broad singlet.
¹³C NMR Resonances for the carbon atoms of the isoxazole ring and the ethanamine side chain.
Mass Spectrometry A molecular ion peak corresponding to the mass of the free base.
IR Spectroscopy A broad absorption band in the 2400-3200 cm⁻¹ region, characteristic of the N-H stretch of an ammonium salt.[8]

III. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.

  • Strong reducing agents like LiAlH₄ are pyrophoric and must be handled under an inert atmosphere.

  • Concentrated acids and bases are corrosive and should be handled with caution.

IV. References

  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Ueno, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(5), 586-590.

  • ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. [Diagram]. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Vedejs, E., & Lu, Y. (2004). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 69(16), 5445–5453.

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Reddit. (2022, September 3). Isoxazole synthesis. r/Chempros. Retrieved from [Link]

  • Synthetic reactions using isoxazole compounds. (n.d.). Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • Roy, D., & Golder, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33621-33645.

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(15), 3828-3841.

  • Construction of Isoxazole ring: An Overview. (2024). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • YouTube. (2018, June 16). Nitriles: reduction to amines. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Harris, T. D., et al. (2015). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 54(21), 10415–10425.

  • Nitrile to Amine - Common Conditions. (n.d.). Retrieved from [Link]

  • ResearchGate. (2022). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. Retrieved from [Link]

  • Zhang, D., et al. (2007). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition, 35(9), 1599-1608.

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... [Diagram]. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2012). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)ethan-1-amine Derivatives. Molecules, 17(9), 10863-10878.

  • Synthesis and Evaluation of 4-(1-Benzofuran-2-yl)-1,3-oxazole-2-amine and its Derivatives. (n.d.). Retrieved from [Link]

  • Janez, M., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Molecules, 25(16), 3749.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline. Retrieved from

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (n.d.). Retrieved from [Link]

  • Ochedzan-Siodlak, W., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7205.

Sources

Troubleshooting low bioactivity of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide for the Bench Scientist

Welcome to the technical support guide for 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride. As a small molecule featuring a heterocyclic oxazole ring and an ethanamine side chain, this compound belongs to a class of structures with known biological potential. However, translating this potential into reproducible bioactivity in assays can be a significant challenge. Low or inconsistent activity is a common hurdle in the early stages of drug discovery and probe development.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be encountering at the bench. It is designed to walk you through a logical troubleshooting workflow, from foundational compound checks to complex biological investigations. Our goal is to help you diagnose the root cause of low bioactivity and establish a robust experimental framework.

Section 1: Foundational Checks - Is the Compound Itself the Issue?

Before questioning the biological hypothesis or the assay system, it is critical to validate the tool you are using: the compound itself. Issues with purity, solubility, and stability are the most frequent culprits for inconsistent or absent bioactivity.

FAQ 1: My results are inconsistent. How do I confirm the identity and purity of my compound?
Expert Recommendation:

Always perform independent quality control (QC) on each new batch of the compound. Do not solely rely on the vendor's certificate of analysis.

Protocol 1: Compound Identity and Purity Verification
  • Identity Confirmation (Mass Spectrometry):

    • Prepare a 1 mg/mL solution of your compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Validation: Confirm that the primary mass peak corresponds to the expected molecular weight of the free base, 2-(1,2-Oxazol-3-yl)ethan-1-amine (Expected [M+H]⁺).

  • Purity Assessment (HPLC):

    • Use a High-Performance Liquid Chromatography (HPLC) system, preferably with a UV detector set to a wavelength appropriate for the oxazole ring.

    • Run the sample using a standard gradient method (e.g., water/acetonitrile with 0.1% formic acid).

    • Validation: The primary peak should account for >95% of the total integrated peak area for most screening applications. For later-stage studies, a purity of >98% or >99% is often required.[4]

  • Structural Confirmation (NMR):

    • For definitive structural confirmation, acquire a ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum.

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Validation: The resulting spectrum's chemical shifts, splitting patterns, and integrations should be consistent with the structure of this compound.

Parameter Technique Acceptance Criteria Common Pitfall
Identity LC-MSMajor peak matches expected molecular weight.Observing the salt form or adducts instead of the parent mass.
Purity HPLC-UVMain peak area >95% (initial) or >98% (advanced).Minor peaks indicating impurities or degradation products.
Structure ¹H NMRSpectrum matches the expected chemical structure.Solvent peaks obscuring compound signals; unexpected peaks.
FAQ 2: I've confirmed purity, but the activity is still low. Could it be a solubility problem?

Answer: Absolutely. A compound must be in solution to interact with its biological target. As a hydrochloride salt, your compound is formulated for enhanced aqueous solubility.[5] However, its solubility is not infinite and can be dramatically affected by the pH, ionic strength, and protein content of your assay buffer. If the compound precipitates or forms aggregates, its effective concentration decreases, leading to an apparent loss of activity.[6]

Expert Recommendation:

Visually inspect your assay plates for precipitation after adding the compound. Even if no visible precipitate is present, sub-visible aggregates can form and interfere with the assay.[6]

Workflow for Assessing and Improving Solubility

Caption: Workflow for solubility assessment.

Protocol 2: Kinetic Nephelometry for Solubility Measurement

This technique provides a quantitative measure of solubility.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well or 384-well plate, perform a serial dilution of the stock solution into your final assay buffer.

  • Measurement: Place the plate in a nephelometer and measure light scattering over time (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis: The concentration at which light scattering begins to increase significantly above the buffer baseline is the kinetic solubility limit. Your assay's top concentration should be well below this limit.

FAQ 3: My compound is soluble, but its effect diminishes over the course of a long experiment. Is it unstable?

Answer: This is a strong possibility. Compound stability is time and context-dependent. The ethanamine group or the oxazole ring could be susceptible to degradation under specific assay conditions (e.g., pH, temperature, presence of enzymes in serum).

Expert Recommendation:

Assess compound stability directly in your assay medium over the full duration of your experiment.

Protocol 3: LC-MS Based Stability Assay
  • Incubation: Spike your compound into the complete assay medium (including cells, serum, etc., if applicable) at your highest working concentration. Also prepare a control sample in a simple buffer (e.g., PBS).

  • Time Points: Aliquot the samples and incubate them under the exact conditions of your assay (e.g., 37°C, 5% CO₂). Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours). Immediately quench any enzymatic activity by adding ice-cold acetonitrile and store at -80°C.

  • Analysis: Analyze the concentration of the parent compound in each sample using a validated LC-MS method.

  • Interpretation: Plot the percentage of the remaining parent compound versus time. A significant decrease (>15-20%) over the experimental duration indicates a stability issue that could explain the loss of bioactivity.

Section 2: Assay-Specific Troubleshooting

If you have confirmed your compound is pure, soluble, and stable, the next step is to investigate the experimental system itself.

FAQ 4: I'm working with a biochemical assay (e.g., enzyme inhibition). Why might I see no activity?

Answer: In purified systems, the interaction is direct. A lack of activity often points to assay artifacts or a true lack of interaction. Some compounds can interfere with the assay technology itself, for example, by absorbing light at the same wavelength as your detection method or by forming aggregates that sequester the enzyme.[6][7]

Troubleshooting Biochemical Assays

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Root Causes A Low/No Activity in Primary Assay B Run Control Assay (No Enzyme/Target) A->B C Check for Assay Interference (e.g., Fluorescence) A->C D Perform Orthogonal Assay A->D To confirm biological activity E Run Counter-Screen with Detergent (e.g., 0.1% Triton X-100) A->E If aggregation is suspected G Compound Interferes with Detection Method B->G Signal Change Indicates Interference C->G F Compound is a True Negative D->F Inactive in Both -> True Negative H Compound Forms Aggregates E->H Activity Restored -> Aggregation Likely

Sources

Technical Support Center: A Guide to Preventing Precipitation of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride in Buffer Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride. Unforeseen precipitation of this compound in buffer solutions can compromise experimental integrity, leading to inaccurate results and delays. This document provides in-depth troubleshooting strategies, preventative protocols, and answers to frequently asked questions to ensure the successful preparation of stable, clear solutions.

Understanding the Compound: Foundational Principles

This compound is, as its name implies, the hydrochloride salt of a primary amine. Like many amine hydrochloride salts, its solubility in aqueous solutions is critically dependent on several interconnected factors. Precipitation is often a symptom of a shift in the equilibrium between the more soluble ionized (protonated) form and the less soluble neutral (free base) form.

The primary equilibrium at play is:

R-NH₃⁺Cl⁻ (soluble salt) ⇌ R-NH₂ (less soluble free base) + H⁺ + Cl⁻

Understanding and controlling this equilibrium is the key to preventing precipitation. The key factors influencing this are pH, buffer choice, concentration, and temperature.

Troubleshooting Guide: Diagnosing and Solving Precipitation

This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Question: My solution of this compound turned cloudy immediately after adding it to my phosphate buffer. What happened?

Answer: This is a classic case of "salting out" or pH-induced precipitation, likely due to one of two primary reasons:

  • pH Shift: The most probable cause is that the pH of your phosphate buffer is too high (too alkaline). The amine group on your compound has a specific pKa (the pH at which 50% of the molecules are ionized). If the buffer pH is significantly above the pKa of the amine, the equilibrium will shift towards the uncharged, less soluble free base form, causing it to precipitate out of solution.

  • Phosphate Interaction: Although less common for simple amines, strong interactions can occur between certain buffer components and the active compound. In some cases, phosphate ions can form less soluble complexes with protonated amines, especially at high concentrations.[1]

Immediate Troubleshooting Steps:

  • Measure the Final pH: Check the pH of the final solution after the compound has been added. A significant increase from the initial buffer pH is a strong indicator of a problem.

  • Lower the pH: Try to re-solubilize the precipitate by carefully adding a small amount of dilute HCl (e.g., 0.1 M) dropwise to lower the pH. If the solution clears, a pH shift was the culprit.

Long-Term Prevention:

  • Select a Buffer with a Lower pH: Choose a buffer system that maintains a pH well below the pKa of your compound. A general rule of thumb for amine salts is to maintain the pH at least 2 units below the pKa of the amine to ensure it remains fully protonated and soluble.[2]

  • Change the Order of Addition: First, dissolve the this compound in deionized water or a slightly acidic solution (e.g., pH 4-5) where it is most stable. Then, slowly add this stock solution to your buffer with vigorous stirring. This gradual addition helps to avoid localized high concentrations and pH shocks.

Question: The solution was clear at room temperature, but a precipitate formed when I stored it in the refrigerator at 4°C. Why?

Answer: This is a temperature-dependent solubility issue. The solubility of most compounds, including amine salts, decreases as the temperature drops.[3] Additionally, some buffer systems, particularly phosphate buffers, can experience a significant pH shift upon cooling. The dibasic salt component of a phosphate buffer can selectively crystallize out when cooled, leading to a drop in the solution's pH by as much as two units, which could unexpectedly affect your compound's solubility.[4]

Immediate Troubleshooting Steps:

  • Warm the Solution: Gently warm the solution back to room temperature. If the precipitate redissolves, this confirms a temperature-dependent solubility problem.

  • Re-evaluate Storage Conditions: Avoid storing concentrated stock solutions at low temperatures unless solubility data confirms stability.

Long-Term Prevention:

  • Determine solubility at different temperatures: If cold storage is necessary, perform a simple experiment to determine the maximum soluble concentration at your desired storage temperature.

  • Use an Alternative Buffer: If you suspect a pH shift upon freezing is the issue, consider using a buffer like Tris or histidine, which show a much smaller pH change during freeze-thaw cycles compared to phosphate.[4]

Question: I'm using a high concentration of the compound for my experiment, and it keeps precipitating even at a low pH. What are my options?

Answer: You are likely exceeding the intrinsic solubility limit of the hydrochloride salt itself. Even in its most soluble form, every compound has a saturation point.

Troubleshooting and Optimization Strategies:

  • Reduce Buffer Salt Concentration: High concentrations of buffer salts can sometimes decrease the solubility of other solutes through the "salting out" effect. Try reducing your buffer concentration to the lowest level that still provides adequate buffering capacity (e.g., 10-25 mM).

  • Introduce a Co-solvent: If compatible with your experimental system, the addition of a small percentage of an organic co-solvent can increase the solubility of your compound. Common choices include ethanol, DMSO, or polyethylene glycol (PEG). However, be aware that co-solvents can affect the pKa of your compound and the pH of the buffer.[5] Always start with a low percentage (e.g., 1-5%) and test for compatibility and precipitation.

  • Common Ion Effect: Remember that since your compound is a hydrochloride salt, adding it to a buffer that contains a high concentration of chloride ions (e.g., a buffer adjusted with HCl) can actually suppress its solubility due to the common ion effect.[6][7] If this is suspected, consider using a different acid to adjust the pH or a different salt form of the compound if available.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose buffer for dissolving this compound?

For initial experiments, an acetate or citrate buffer in the pH range of 4.0 to 5.5 is often a good starting point.[8] These buffers are effective in the acidic range where primary amine salts are typically most soluble and stable.

Q2: How do I estimate the pKa of the amine on my compound?

While experimental determination is most accurate, you can use computational prediction software (e.g., ChemDraw, MarvinSketch) to get a reasonable estimate. A typical primary ethanamine structure would suggest a pKa in the range of 9-10. Therefore, maintaining a buffer pH below 7 is a safe starting point.

Q3: Can I use a phosphate-buffered saline (PBS) solution?

Caution is advised. Standard PBS has a pH of approximately 7.4.[9] This pH may be too close to the pKa of your amine, potentially leading to the formation of the less soluble free base. Furthermore, the chloride content in PBS could contribute to the common ion effect, potentially reducing solubility.[7] If you must use a phosphate buffer, consider a sodium phosphate buffer system adjusted to a lower pH (e.g., pH 6.0).[4]

Q4: My compound came as a powder. What is the best way to prepare a stock solution?

The recommended procedure is to first create a concentrated stock solution in a solvent where the compound is highly soluble, such as deionized water or a dilute acid (e.g., 10 mM HCl), before diluting it into the final buffer. This ensures complete dissolution before introducing it to the potentially less favorable environment of the buffer.

Protocols and Data Summaries

Table 1: Recommended Starting Buffer Systems
Buffer SystemEffective pH RangeConcentration (mM)Key Considerations
Sodium Acetate3.6 - 5.610 - 50Excellent choice for maintaining acidic pH where amine salts are most soluble.[8]
Sodium Citrate3.0 - 6.210 - 50Good buffering capacity over a broad acidic range.[8] Can chelate divalent cations.
Sodium Phosphate6.0 - 8.010 - 50Use with caution. Maintain pH on the lower end of the range (e.g., 6.0-6.5).[4][8]
Tris-HCl7.5 - 9.020 - 100Generally not recommended unless a higher pH is required, as it may cause precipitation.[4]
Protocol 1: Step-by-Step Preparation of a Buffered Solution
  • Pre-dissolution: Weigh the required amount of this compound. Dissolve it in a small volume of high-purity deionized water. Gently vortex or sonicate if necessary to ensure complete dissolution. This will be your concentrated stock solution.

  • Buffer Preparation: Prepare your chosen buffer (e.g., 50 mM Sodium Acetate) at the desired pH (e.g., pH 5.0). Filter the buffer through a 0.22 µm filter to remove any particulates.

  • Final Solution Preparation: While vigorously stirring the filtered buffer, slowly add the concentrated stock solution drop by drop.

  • Final Check: After all the stock solution has been added, visually inspect for any cloudiness or precipitation. Measure the final pH to confirm it is within the desired range.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and resolve precipitation issues.

G start Precipitation Observed check_temp Was solution stored cold? start->check_temp warm_solution Warm to Room Temp. Does it redissolve? check_temp->warm_solution Yes check_ph Measure Final pH. Is it too high? check_temp->check_ph No temp_issue Root Cause: Temperature-Dependent Solubility warm_solution->temp_issue Yes warm_solution->check_ph No sol_temp Solution: 1. Store at RT 2. Determine solubility at cold temp 3. Use different buffer (e.g., Tris) temp_issue->sol_temp ph_issue Root Cause: pH-Induced Precipitation check_ph->ph_issue Yes check_conc Is concentration high? check_ph->check_conc No sol_ph Solution: 1. Use buffer with lower pH 2. Change order of addition 3. Switch to a non-phosphate buffer ph_issue->sol_ph check_conc->ph_issue No (Re-evaluate pH/buffer choice) sol_limit Root Cause: Exceeded Solubility Limit check_conc->sol_limit Yes sol_conc Solution: 1. Lower compound concentration 2. Add a co-solvent (e.g., DMSO, EtOH) 3. Reduce buffer salt concentration sol_limit->sol_conc

Caption: Troubleshooting workflow for precipitation issues.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • European Pharmaceutical Review. Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012). Available from: [Link]

  • Anderson, B.D. & Conradi, R.A. Precaution on use of hydrochloride salts in pharmaceutical formulation. (1985). PubMed. Available from: [Link]

  • Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Available from: [Link]

  • KNAUER. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Available from: [Link]

  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Available from: [Link]

  • Hsieh, Y. L., et al. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). Helda - University of Helsinki. Available from: [Link]

  • Waters. How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Available from: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. (2009). Available from: [Link]

  • Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Available from: [Link]

  • Reddit. Ways of crashing out amines. (2018). Available from: [Link]

  • National Center for Biotechnology Information. Amazing Stability of Phosphate-Quaternary Amine Interactions. (2008). Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug discovery, prized for the versatile isoxazole scaffold. [1]However, its multi-step synthesis presents several challenges, from controlling regioselectivity during ring formation to preserving the sensitive N-O bond during functional group manipulations.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It is divided into a problem-oriented troubleshooting section and a broader FAQ section to address both specific experimental failures and conceptual uncertainties.

Section 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific issues observed during the synthesis. The most common synthetic route involves a [3+2] cycloaddition to form the isoxazole ring, followed by the reduction of a nitrile or ester group to yield the target amine.

Problem 1: Low yield or failure in the isoxazole ring formation step.

Question: My [3+2] cycloaddition reaction between an alkyne and a nitrile oxide (generated in situ) is giving a very low yield of the desired 2-(1,2-Oxazol-3-yl)acetonitrile. What are the likely causes and solutions?

Answer: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a frequent issue, typically stemming from the instability of the nitrile oxide intermediate or suboptimal reaction conditions. [2] Causality & Troubleshooting:

  • Nitrile Oxide Dimerization: The primary competing reaction is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide). [2][3][4]This is especially prevalent at higher concentrations of the nitrile oxide.

    • Solution: Generate the nitrile oxide in situ slowly in the presence of the alkyne dipolarophile. This can be achieved by the slow addition of a base (like triethylamine) to a solution of the precursor hydroxamoyl chloride and the alkyne. This ensures the concentration of free nitrile oxide remains low, favoring the desired cycloaddition over dimerization. [2]

  • Improper Reaction Conditions: Temperature and solvent choice are critical.

    • Solution: Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to side product formation or degradation. While some cycloadditions proceed at room temperature, gentle heating may be required. However, excessive heat can accelerate side reactions. Apolar solvents often provide good results, but optimization may be necessary. [5]

  • Poor Precursor Quality: The stability and purity of the hydroxamoyl chloride used to generate the nitrile oxide are paramount.

    • Solution: Ensure the precursor is pure and dry. If it has been stored for a long time, consider resynthesis or purification before use.

Problem 2: Formation of an unexpected regioisomer.

Question: My NMR and LC-MS data show a mixture of two isoxazole isomers. I expected the 3-substituted product, but I seem to be getting the 5-substituted one as well. How can I improve regioselectivity?

Answer: The formation of regioisomers is a classic challenge in the synthesis of unsymmetrically substituted isoxazoles. [2]In the cycloaddition of a nitrile oxide (R-CNO) with a terminal alkyne, both 3,5-disubstituted and 3,4-disubstituted isoxazoles can form, but in your case, with a precursor like propargyl alcohol or similar, the key is controlling the orientation of the cycloaddition. The regioselectivity is governed by a combination of steric and electronic factors. [3][6] Causality & Troubleshooting:

  • Electronic & Steric Mismatch: The regiochemical outcome depends on the frontier molecular orbitals (HOMO/LUMO) of the nitrile oxide and the alkyne. Generally, the reaction is controlled by the interaction of the HOMO of one component with the LUMO of the other.

    • Solution: Modifying the electronic properties of the reactants can steer the reaction. For terminal alkynes, copper(I)-catalyzed cycloadditions often provide excellent regioselectivity for the 3,5-disubstituted product. [6]The use of a copper(I) acetylide intermediate reliably directs the regiochemistry. [6]

  • Reaction Conditions: pH and solvent can influence the outcome, though to a lesser extent than catalysts for this specific reaction. [2][6] * Solution: If a catalytic approach is not feasible, screen different solvents with varying polarities. Some literature suggests that Lewis acid catalysts can also influence regioselectivity. [2][7] Workflow for Addressing Regioisomer Formation

Caption: Decision workflow for troubleshooting regioisomer formation.

Problem 3: Cleavage of the isoxazole ring during the reduction step.

Question: I am attempting to reduce the nitrile/ester group on the side chain to the primary amine using catalytic hydrogenation (H₂/Pd-C), but I am seeing byproducts that suggest the isoxazole ring is opening. How can I prevent this?

Answer: This is a critical and common side reaction. The N-O bond in the isoxazole ring is susceptible to cleavage under various reductive conditions, most notably catalytic hydrogenation. [2][8]This reductive cleavage typically yields a β-amino enone, which is an undesired acyclic byproduct. [8] Causality & Troubleshooting:

  • Catalytic Hydrogenation: Standard catalysts like Palladium (Pd), Platinum (Pt), and Raney Nickel (Ra-Ni) are highly effective at cleaving the N-O bond. [8] * Solution: Avoid these catalysts if possible. If hydrogenation is necessary, carefully screen catalysts and conditions. Sometimes, using a poisoned catalyst (like Lindlar's catalyst) or a different catalyst such as Rhodium on alumina can provide better selectivity. Strict control of hydrogen pressure and temperature is crucial.

  • Alternative Reducing Agents: Chemical hydrides offer a safer alternative for preserving the isoxazole ring.

    • Solution: Use reducing agents that are selective for the nitrile or ester function. Borane complexes (e.g., BH₃·THF, BMS) or certain aluminum hydrides are often successful. For nitriles, Sodium Borohydride (NaBH₄) in the presence of a cobalt(II) chloride (CoCl₂) catalyst is a well-established method that typically preserves the isoxazole ring. For esters, Lithium Borohydride (LiBH₄) is often a good choice as it is less reactive than LiAlH₄ and less likely to attack the ring.

Table 1: Comparison of Reducing Agents for Side Chain Modification

Reagent ClassSpecific ExampleTarget GroupAdvantagesCommon Side Reactions/Issues
Catalytic Hydrogenation H₂ / Pd-C or Ra-NiNitrile, EsterHigh efficiency, clean workupHigh risk of N-O bond cleavage to form β-amino enones. [8]
Borohydrides NaBH₄ / CoCl₂NitrileGood selectivity, mild conditionsRequires careful control of stoichiometry and temperature.
Boranes BH₃·THFNitrile, EsterGood selectivity for N-O bondRequires anhydrous conditions and careful quenching.
Aluminum Hydrides LiAlH₄Nitrile, EsterVery powerful and fastHigh reactivity can lead to ring opening; strict anhydrous conditions needed.
Aluminum Hydrides DIBAL-HEster to AldehydeCan stop at aldehyde stageRequires low temperature (-78 °C) to control reactivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: How stable is the isoxazole ring to acidic and basic conditions during workup or salt formation? A1: The isoxazole ring is generally stable to moderately acidic and basic conditions. [8]However, it can be susceptible to ring-opening under strongly basic conditions, especially with heating. [9]For the final step of forming the hydrochloride salt, use of HCl in a non-aqueous solvent like ether, isopropanol, or ethyl acetate is recommended to precipitate the salt cleanly without promoting hydrolysis.

Q2: What are the best analytical methods to detect the common side products? A2: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring to check for the consumption of starting material and the appearance of new spots (products and byproducts).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The best method for identifying products and byproducts. It allows for the separation of isomers and provides the molecular weight of each component, which is invaluable for diagnosing issues like dimerization or ring cleavage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying regioisomers. The chemical shifts of the protons on the isoxazole ring are distinct and can be used to differentiate between the 3,5- and other substitution patterns.

Q3: Can I use photochemical methods in any of the synthetic steps? A3: It is strongly discouraged. The isoxazole ring is known to be photolabile and can undergo rearrangement or cleavage upon exposure to UV light. [2][10]All reactions should be protected from direct, strong light.

Section 3: Key Experimental Protocols

Protocol A: Optimized [3+2] Cycloaddition for 2-(1,2-Oxazol-3-yl)acetonitrile

This protocol is designed to minimize nitrile oxide dimerization.

  • To a stirred solution of 3-butynenitrile (1.0 eq) and the relevant hydroxamoyl chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq) dropwise over 1 hour using a syringe pump.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by LC-MS, checking for the disappearance of the hydroxamoyl chloride.

  • Upon completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the target isoxazole.

Protocol B: Selective Nitrile Reduction using NaBH₄/CoCl₂

This protocol is designed to preserve the isoxazole ring.

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(1,2-Oxazol-3-yl)acetonitrile (1.0 eq) in methanol.

  • Add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.2 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (3.0-4.0 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC/LC-MS indicates full conversion.

  • Carefully quench the reaction by the slow addition of 2M HCl.

  • Basify the mixture with aqueous NaOH or NH₄OH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

General Synthetic Pathway and Key Side Reactions

G SM Alkyne + Hydroxamoyl Chloride ISO 2-(1,2-Oxazol-3-yl)acetonitrile SM->ISO [3+2] Cycloaddition DIMER Furoxan Dimer SM->DIMER Dimerization Side Reaction ISOMER Regioisomer SM->ISOMER Isomerization Side Reaction AMINE 2-(1,2-Oxazol-3-yl)ethan-1-amine ISO->AMINE Selective Reduction OPEN β-Amino Enone (Ring-Opened) ISO->OPEN Reductive Cleavage Side Reaction HCL Final HCl Salt AMINE->HCL Salt Formation

Caption: Overview of the synthesis with potential side reactions.

References

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.).
  • Synthetic reactions using isoxazole compounds. (n.d.). Hiroshima University.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. (2025).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.).
  • 2-(Isoxazol-3-yl)ethanamine | High-Quality Research Chemical. (n.d.). BenchChem.
  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.).
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. (n.d.). BenchChem.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (n.d.). MDPI.
  • Reductive ring opening of isoxazoles with Mo(CO)
  • Jia, Q.-f., et al. (2013). Enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides. Synlett, 24, 79-84.
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2012). Thieme.
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (n.d.).

Sources

Technical Support Center: Characterization of Impurities in 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride Samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the characterization of impurities in 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity, safety, and quality of this active pharmaceutical ingredient (API).

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of any impurity present at or above specified thresholds.[1][2][3] This guide provides practical, in-depth advice, troubleshooting workflows, and validated protocols to address the specific challenges associated with this heterocyclic amine compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the impurity profile of this compound.

Q1: What are the likely sources and types of impurities I should expect?

Impurities can be introduced at various stages of the API's lifecycle. Understanding their origin is the first step in effective control. They are broadly classified into organic impurities, inorganic impurities, and residual solvents.[2][4]

  • Organic Impurities: These are the most common and structurally similar to the API.

    • Process-Related Impurities: Arise during the synthesis. These include unreacted starting materials , partially reacted intermediates , and by-products from competing or side reactions. For a molecule like 2-(1,2-Oxazol-3-yl)ethan-1-amine, this could involve precursors to the oxazole ring or reagents used to introduce the ethanamine side chain.

    • Degradation Products: Form during manufacturing or storage due to exposure to stress conditions like acid, base, heat, light, or oxygen.[5][6] The oxazole ring and the primary amine are potential sites for degradation.

  • Inorganic Impurities: These originate from the manufacturing process and include reagents, ligands, catalysts (e.g., heavy metals), and inorganic salts.[2]

  • Residual Solvents: These are organic volatile chemicals used during synthesis or purification. Their limits are strictly controlled based on their toxicity, as outlined in the ICH Q3C guidelines.[7][8]

API 2-(1,2-Oxazol-3-yl)ethan-1-amine HCl Source1 Synthesis Process Impurity1 Starting Materials & Intermediates Source1->Impurity1 Impurity2 By-Products Source1->Impurity2 Source2 Degradation Impurity3 Hydrolysis, Oxidation, Photolysis Products Source2->Impurity3 Source3 Manufacturing & Storage Impurity4 Reagents, Catalysts, Inorganic Salts Source3->Impurity4 Impurity5 Residual Solvents Source3->Impurity5 Impurity1->API Contaminate Impurity2->API Contaminate Impurity3->API Contaminate Impurity4->API Contaminate Impurity5->API Contaminate

Caption: Potential sources of impurities in the API lifecycle.

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[1] The action required depends on the maximum daily dose of the drug and the concentration of the impurity.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 1: ICH Q3A(R2) Thresholds for Impurities.[2][3][9]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A multi-technique approach is essential for comprehensive impurity profiling. No single method can detect and characterize all possible impurities.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary technique for separating and quantifying non-volatile and thermally unstable organic impurities.[10] A UV or Diode Array Detector (DAD) is standard, while coupling to a Mass Spectrometer (LC-MS) provides critical mass information for identification.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities, particularly residual solvents.[10] It can also be used for volatile process-related impurities, sometimes requiring derivatization for polar molecules like amines.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of unknown impurities, especially after they have been isolated (e.g., by preparative HPLC).[14][15] It provides detailed information about the molecule's carbon-hydrogen framework.

Section 2: Troubleshooting Guides

This section provides systematic solutions to common experimental challenges.

Guide 1: Unexpected Peaks in HPLC-UV Analysis

Problem: "I see an unexpected peak in my HPLC chromatogram that is not present in my reference standard. How do I proceed with its identification?"

Causality: An unexpected peak can originate from the sample (an actual impurity), the system (carryover, mobile phase contamination), or the injection solvent. A logical, stepwise elimination process is required to identify the source and structure.

Start Unexpected Peak Observed in HPLC Step1 Inject Blank Solvent & Mobile Phase Start->Step1 Decision1 Peak Present? Step1->Decision1 Result1 Source is System/ Solvent. Clean System. Decision1->Result1 Yes Step2 Perform Peak Purity Analysis (DAD) Decision1->Step2 No Decision2 Peak Pure? Step2->Decision2 Result2 Co-elution Occurring. Optimize Separation. Decision2->Result2 No Step3 Analyze by LC-MS for Mass Data (m/z) Decision2->Step3 Yes Step4 Compare m/z with Expected Impurities Step3->Step4 Decision3 Identity Hypothesized? Step4->Decision3 Step5 Synthesize or Procure Reference Standard Decision3->Step5 Yes Step7 Isolate by Prep-HPLC Decision3->Step7 No Step6 Confirm Identity by Co-injection Step5->Step6 Step8 Elucidate Structure by NMR Spectroscopy Step7->Step8

Caption: Troubleshooting workflow for an unknown HPLC peak.

Guide 2: Poor Peak Shape for the Main API Peak

Problem: "My 2-(1,2-Oxazol-3-yl)ethan-1-amine peak shows significant tailing on a C18 column. How can I improve the peak shape?"

Causality: Primary amines are basic and can interact strongly with acidic residual silanol groups (-Si-OH) on the surface of silica-based reversed-phase columns. This secondary interaction causes peak tailing. The goal is to minimize this interaction.

Solutions:

  • Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acid like formic acid or phosphoric acid. At this low pH, the amine will be fully protonated (R-NH3+), and the silanol groups will be largely non-ionized, minimizing the unwanted ionic interaction.

  • Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing amine, such as triethylamine (TEA), to the mobile phase.[16] The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte and improving peak shape.

  • Select an Appropriate Column:

    • End-Capped Columns: Use a high-quality, modern column with thorough end-capping, where the residual silanols are chemically bonded with a small silylating agent.

    • Alternative Stationary Phases: Consider columns designed for basic compounds, or phases that are less prone to silanol interactions, such as a phenyl or embedded polar group (EPG) column.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for method development. They must be fully validated for your specific application.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate the API from its potential degradation products.

Parameter Condition Rationale
Column Zorbax Eclipse Plus C8 (4.6 x 250 mm, 5 µm)C8 provides slightly less retention for polar compounds than C18, often yielding better peak shapes.
Mobile Phase A 0.05% Sodium Dodecyl Sulfate in WaterThe surfactant can help improve peak shape for basic analytes.[17]
Mobile Phase B MethanolA common organic modifier.
Elution Isocratic: 60% A : 40% BAn isocratic method is simpler and more robust for routine analysis once separation is achieved.[17]
Flow Rate 0.8 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.
Injection Vol. 20 µL
Detector DAD at 220 nmA lower wavelength is often suitable for heterocyclic compounds that may lack a strong chromophore.
Table 2: Starting HPLC-UV Method Parameters.
Protocol 2: Forced Degradation Studies

Forced degradation (stress testing) is essential to demonstrate the specificity of a stability-indicating method and to identify likely degradation products.[5][6][18] The goal is to achieve 5-20% degradation of the API.[18]

Stress Condition Methodology Termination
Acid Hydrolysis 1 mg/mL API in 0.1 M HCl at 60 °C for 24hNeutralize with an equimolar amount of 0.1 M NaOH.
Base Hydrolysis 1 mg/mL API in 0.1 M NaOH at 60 °C for 8hNeutralize with an equimolar amount of 0.1 M HCl.
Oxidation 1 mg/mL API in 3% H₂O₂ at room temp. for 24hDilute with mobile phase to stop the reaction.
Thermal Solid API powder at 80 °C / 75% RH for 7 daysDissolve in diluent for analysis.
Photolytic Solid API exposed to 1.2 million lux hours (visible) and 200 watt hours/m² (UV) as per ICH Q1BDissolve in diluent for analysis. Protect from light.
Table 3: Typical Forced Degradation Conditions.[5][19][20]
Protocol 3: Structure Elucidation by NMR Spectroscopy

Once an unknown impurity is isolated and exceeds the identification threshold, NMR is used for structural confirmation.

  • Sample Preparation: Dissolve ~1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via splitting patterns).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular structure, especially around quaternary carbons and heteroatoms.[21]

References
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

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Validation & Comparative

2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride vs. its free base form

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to 2-(1,2-Oxazol-3-yl)ethan-1-amine: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms

In the landscape of chemical research and drug development, the selection of the appropriate form of a molecule is a foundational decision with far-reaching implications. For 2-(1,2-Oxazol-3-yl)ethan-1-amine, a versatile building block in medicinal chemistry, the choice between its amorphous free base and its crystalline hydrochloride salt is not merely a matter of convenience. This decision profoundly impacts aqueous solubility, chemical stability, handling characteristics, and ultimately, its utility in both in vitro and in vivo applications.

This guide provides a comprehensive comparison of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride and its corresponding free base. We will dissect the fundamental physicochemical differences, provide validated experimental protocols for head-to-head comparison, and offer expert insights into selecting the optimal form for your specific research objectives.

The Fundamental Chemistry: An Equilibrium Dictated by pKa

The core difference between the two forms lies in the protonation state of the primary amine group. The free base possesses a neutral amine (-NH2), making it more lipophilic. In contrast, the hydrochloride salt form features a protonated amine (-NH3+), which forms an ionic bond with a chloride ion (Cl-). This conversion is a simple acid-base reaction, governed by the pKa of the conjugate acid and the pH of the environment.

G FB 2-(1,2-Oxazol-3-yl)ethan-1-amine (Free Base, -NH2) Lipophilic, Less Water Soluble HCL 2-(1,2-Oxazol-3-yl)ethan-1-amine HCl (Hydrochloride Salt, -NH3+Cl-) Hydrophilic, More Water Soluble FB->HCL + HCl (Protonation) (e.g., in organic solvent) HCL->FB + Base (Deprotonation) (e.g., NaOH, NaHCO3) pH > pKa

Figure 1: Acid-Base Equilibrium of the Amine Forms.

The primary amine of an ethylamine moiety typically has a pKa in the range of 9-10. This means that at physiological pH (~7.4), the compound will predominantly exist in its protonated, charged (hydrochloride) form. This has significant implications for its interaction with biological membranes and its solubility in aqueous buffers.

Comparative Physicochemical Properties

The choice of form directly influences key physical and chemical properties. The following table summarizes the expected differences based on established principles of pharmaceutical chemistry.

Property2-(1,2-Oxazol-3-yl)ethan-1-amine (Free Base)2-(1,2-Oxazol-3-yl)ethan-1-amine HCl (Salt)Rationale & Implication
Appearance Typically an oil or low-melting solid.Crystalline solid.Crystalline solids are generally easier to handle, weigh accurately, and purify via recrystallization.
Aqueous Solubility Low, especially at neutral to high pH.High, particularly at acidic to neutral pH (pH < pKa).Critical for Biological Assays: The salt form is superior for preparing aqueous stock solutions for cell-based assays or in vivo studies requiring administration in buffer.
Organic Solvent Solubility High in a wide range of organic solvents (DCM, EtOAc, etc.).Generally lower in non-polar organic solvents.The free base is preferred for organic synthesis, modifications, and purification by silica gel chromatography.
Melting Point Lower.Significantly higher.The ionic lattice of the salt requires more energy to disrupt. A sharp melting point is also an indicator of purity.
Chemical Stability Potentially more susceptible to oxidative or atmospheric degradation.Generally more stable due to the formation of a stable crystal lattice. The protonated amine is less nucleophilic and less prone to certain side reactions.The salt form typically offers a longer shelf life and more consistent performance over time.
Hygroscopicity Lower.Can be moderate to high depending on crystalline form.While stable, salts can absorb atmospheric moisture, which can affect accurate weighing and may lead to physical instability (deliquescence). This must be experimentally verified.

Experimental Protocols for Head-to-Head Evaluation

To empower researchers to make data-driven decisions, we provide the following validated protocols for direct comparison.

G cluster_0 Comparative Workflow start Obtain Samples: Free Base & HCl Salt sol Protocol 1: Aqueous Solubility (Shake-Flask @ pH 7.4) start->sol hygro Protocol 2: Hygroscopicity (Static Desiccator Method) start->hygro stab Protocol 3: Accelerated Stability (HPLC Analysis @ 40°C) start->stab decision Select Optimal Form Based on Data sol->decision hygro->decision stab->decision

Figure 2: Experimental Workflow for Form Selection.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility in a biologically relevant buffer.

Objective: To quantify and compare the aqueous solubility of the free base and HCl salt at physiological pH.

Materials:

  • 2-(1,2-Oxazol-3-yl)ethan-1-amine (Free Base)

  • 2-(1,2-Oxazol-3-yl)ethan-1-amine HCl (Salt)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a suitable C18 column

  • 0.22 µm syringe filters

  • Orbital shaker at 25°C

Methodology:

  • Preparation: Add an excess amount of each compound (e.g., 10-20 mg, accurately weighed) to separate 2 mL vials. Ensure solid is visible.

  • Incubation: Add 1.0 mL of PBS (pH 7.4) to each vial.

  • Equilibration: Place the vials on an orbital shaker at 25°C for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Sampling: Allow the vials to stand for 30 minutes. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method with a standard calibration curve.

  • Comparison: Report the solubility in mg/mL or µg/mL. The salt form is expected to show significantly higher solubility.

Protocol 2: Hygroscopicity Assessment (Static Method)

This protocol provides a straightforward assessment of moisture uptake.

Objective: To determine the tendency of each form to absorb atmospheric moisture.

Materials:

  • Both forms of the compound

  • Two sealed desiccators

  • Saturated solution of potassium nitrate (KNO₃) to maintain ~93% relative humidity (RH)

  • Saturated solution of magnesium chloride (MgCl₂) to maintain ~33% RH (as a control)

  • Analytical balance

Methodology:

  • Initial Weighing: Accurately weigh ~50 mg of each compound into separate, pre-weighed glass weighing dishes.

  • Exposure: Place one sample of each form into the high-humidity (KNO₃) desiccator and the other set into the control-humidity (MgCl₂) desiccator.

  • Monitoring: Re-weigh the samples at set time points (e.g., 24, 48, 72 hours).

  • Calculation: Calculate the percentage weight gain using the formula: ((Weight_final - Weight_initial) / Weight_initial) * 100.

  • Interpretation: A weight gain of >2% typically indicates that a compound is hygroscopic. The salt form may show higher moisture uptake than the free base.

Application-Specific Recommendations

Application ScenarioRecommended FormJustification
Organic Synthesis / Derivatization Free Base The neutral amine is the required nucleophile for reactions like amide couplings or reductive aminations. The free base also has better solubility in common organic reaction solvents.
Preparing Aqueous Stock Solutions Hydrochloride Salt Dramatically superior aqueous solubility ensures a homogenous, high-concentration stock solution for dilution into cell culture media or assay buffers, avoiding precipitation.
In Vivo Dosing (e.g., Oral Gavage, IV) Hydrochloride Salt High aqueous solubility is essential for preparing dosing solutions in acceptable vehicles like saline or PBS. This can directly impact bioavailability from solution formulations.
Long-Term Storage Hydrochloride Salt The crystalline, non-volatile nature of the salt provides superior chemical and physical stability, ensuring the integrity of the compound over months or years when stored properly (cool, dry, dark).
Formulation Development (e.g., Tablets) Hydrochloride Salt Crystalline solids have better flow and compression properties than oils or amorphous materials, making them far more suitable for solid dosage form manufacturing.

Conclusion: A Data-Driven Decision

While the hydrochloride salt of 2-(1,2-Oxazol-3-yl)ethan-1-amine is the superior choice for the vast majority of biological and pharmaceutical applications due to its enhanced aqueous solubility and stability, the free base remains indispensable for synthetic modifications. The decision should not be based on assumption but on the specific demands of the experiment. By employing the straightforward comparative protocols outlined in this guide, researchers can generate the necessary data to confidently select the optimal form, ensuring the reproducibility and success of their scientific endeavors.

References

  • P. H. Stahl, C. G. Wermuth. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[Link]

  • S. H. Yalkowsky, Y. He. (2003). Handbook of Aqueous Solubility Data. CRC Press.[Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[Link]

  • A. T. M. Serajuddin. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

Comparing the bioactivity of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride with other oxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Bioactivity of Isoxazole-Based GABAergic Modulators

This guide provides an in-depth comparison of the bioactivity of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride and related isoxazole derivatives, with a focus on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. The isoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the endogenous neurotransmitter GABA and modulate inhibitory neurotransmission.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and experimental validation of these potent neurological compounds.

Introduction: The Isoxazole Scaffold as a GABA Analogue

The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory signaling. GABA is the primary inhibitory neurotransmitter, acting through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[4] GABA-A receptors, which are ligand-gated chloride ion channels, are major targets for therapeutic agents aimed at treating conditions like anxiety, epilepsy, and sleep disorders.[5][6][7]

The isoxazole ring, particularly in a 3-hydroxyisoxazole configuration, serves as a bioisostere of the carboxylate group of GABA, while the side chain mimics GABA's flexible ethylamine backbone. This structural similarity allows isoxazole derivatives to bind with high affinity to the GABA-A receptor's orthosteric site, the same site that binds GABA.[6][8][9] This guide will compare the prototypical GABA-A agonist, muscimol, with the titular compound, 2-(1,2-Oxazol-3-yl)ethan-1-amine, and other key derivatives to elucidate how subtle structural modifications impact receptor affinity and functional efficacy.

Comparative Analysis of Key Isoxazole Derivatives

The bioactivity of isoxazole derivatives at the GABA-A receptor is highly dependent on their specific chemical structure. Here, we compare the subject compound with muscimol, a potent and well-characterized natural product, and 4-PIOL, a synthetic derivative that exhibits partial agonism.

Table 1: Structures and Bioactivity of Selected Isoxazole Derivatives at GABA-A Receptors
Compound Name Structure Primary Bioactivity Reported Affinity (IC50/Ki)
This compoundGABA-A Receptor Agonist (presumed)Data not widely published; structural similarity to muscimol suggests agonist activity.
Muscimol (5-(Aminomethyl)-3-hydroxyisoxazole)Potent, selective GABA-A Receptor Agonist[1][8][9]High affinity, with reported Ki values in the low nanomolar range for certain receptor subtypes.[2]
4-PIOL (5-(4-Piperidyl)isoxazol-3-ol)Low-efficacy partial GABA-A Receptor Agonist[10][11]IC50 = 9.3 ± 2.6 µM[10]
Gaboxadol (THIP)GABA-A Receptor Agonist, particularly at extrasynaptic δ-containing receptors[1][6]Sub-µM to low µM range affinity.[2]

Structure-Activity Relationship (SAR) Insights:

  • The 3-Hydroxy Group: The hydroxyl group at the 3-position of the isoxazole ring is critical for activity, acting as a bioisosteric replacement for the carboxylic acid in GABA. Its acidity and ability to form hydrogen bonds are essential for anchoring the ligand in the receptor's binding pocket.

  • The Aminomethyl Side Chain: The ethylamine side chain at the 5-position mimics the flexible backbone of GABA. The primary amine is crucial for interacting with key residues in the binding site. As seen with 2-(1,2-Oxazol-3-yl)ethan-1-amine, the positioning of this side chain relative to the isoxazole core dictates the compound's interaction with the receptor.

  • Ring Substitutions: As demonstrated by 4-PIOL, adding bulky or rigidifying groups, such as the piperidyl ring, can dramatically alter efficacy. While 4-PIOL retains binding affinity, its ability to activate the receptor is diminished, resulting in partial agonism.[10][11] This highlights the sensitivity of the GABA-A receptor to the steric and electronic properties of its ligands. Further substitutions can even convert agonists into antagonists.[12][13]

Mechanism of Action: GABA-A Receptor Modulation

GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ), which form a central chloride (Cl⁻) ion pore.[6][7] The binding of an agonist like GABA or muscimol to the orthosteric site, located at the interface between α and β subunits, triggers a conformational change.[7] This change opens the channel, allowing Cl⁻ ions to flow into the neuron, leading to hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.[14]

GABA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD (Decarboxylase) Glutamate->GAD Precursor GABA_Pre GABA GAD->GABA_Pre Synthesizes GABA_Vesicle GABA Vesicle GABA_Cleft GABA GABA_Vesicle->GABA_Cleft Exocytosis GABA_Pre->GABA_Vesicle Packaged by vGAT GABA_A_Receptor GABA-A Receptor (Ligand-Gated Cl- Channel) Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Causes GABA_Cleft->GABA_A_Receptor Binds Isoxazole Isoxazole Agonist (e.g., Muscimol) Isoxazole->GABA_A_Receptor Binds & Activates BindingAssay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Brain Membranes B1 Incubate Membranes with [3H]Muscimol & Competitor A1->B1 A2 Prepare Reagents: [3H]Muscimol, Test Compounds A2->B1 B2 Separate Bound/Free Ligand (Vacuum Filtration) B1->B2 B3 Quantify Radioactivity (Scintillation Counting) B2->B3 C1 Calculate Specific Binding B3->C1 C2 Plot Competition Curve C1->C2 C3 Determine IC50 & Ki C2->C3

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the functional effect of a compound on the GABA-A receptor by recording the ion currents flowing through the channel in response to agonist application. [11][15][16] Objective: To determine the efficacy (agonist, partial agonist, antagonist) and potency (EC50) of the test compounds.

Methodology:

  • Cell Preparation: Use cultured cells (e.g., HEK293 cells or neurons) expressing specific recombinant GABA-A receptor subtypes. [15][17]2. Patching: Form a high-resistance "gigaseal" between a glass micropipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of total ion flow across the membrane.

  • Voltage Clamp: Clamp the cell's membrane potential at a fixed value (e.g., -60 mV) to measure the current that flows in response to receptor activation.

  • Compound Application: Apply a known concentration of GABA or the test compound to the cell using a rapid perfusion system. For antagonists, co-apply with a fixed concentration of GABA. [17][18]5. Recording: Record the inward chloride current elicited by the compound.

  • Data Analysis:

    • Measure the peak amplitude of the current at various compound concentrations.

    • Plot the normalized current response against the logarithm of the agonist concentration.

    • Fit the data to a dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the maximum response (Emax).

    • Compare the Emax of a test compound to that of a full agonist (like GABA) to classify it as a full or partial agonist.

Discussion and Future Perspectives

The comparison between this compound, muscimol, and other derivatives underscores the chemical tractability and therapeutic potential of the isoxazole scaffold. While muscimol remains a benchmark for potent GABA-A agonism, its psychoactive properties limit its clinical use. [8][9]The development of derivatives like 4-PIOL and Gaboxadol demonstrates that modifying the core structure can fine-tune the pharmacological profile, leading to partial agonists or compounds with selectivity for specific GABA-A receptor subtypes (e.g., extrasynaptic receptors). [1][10] Future research should focus on:

  • Subtype Selectivity: Systematically evaluating new derivatives against a panel of different GABA-A receptor subunit combinations to identify compounds with improved therapeutic windows and fewer side effects. [6][19]* Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they can effectively reach their target in the CNS. [8]* In Vivo Efficacy: Validating the therapeutic potential of novel compounds in preclinical animal models of relevant neurological and psychiatric disorders. [20] By integrating rational drug design with robust experimental validation as outlined in this guide, the isoxazole scaffold will continue to be a valuable source of novel modulators of the GABAergic system.

References

  • Muscimol and Its Pharmacokinetics in the Human Body. (2025). Google AI Test Kitchen.
  • Frølund, B., et al. (1995). Partial GABAA Receptor Agonists. Synthesis and in Vitro Pharmacology of a Series of Nonannulated Analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. PubMed.
  • Biochemical Assessment of Muscimol's Pharmacological Actions. (2025). Google AI Test Kitchen.
  • Enna, S. J., & Möhler, H. (2007).
  • Muscimol. Wikipedia.
  • Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. (2025). PubMed Central.
  • Johnston, G. A. (2014). Muscimol as an ionotropic GABA receptor agonist. PubMed.
  • Gabra, M., et al. (2023). Muscimol as a treatment for nerve injury-related neuropathic pain: a systematic review and meta-analysis of preclinical studies. PubMed Central.
  • Sigel, E., & Steinmann, M. E. (2012).
  • Liu, J., et al. (2020).
  • Kristiansen, U., et al. (1998). Effects of 5-(4-piperidyl) isoxazol-3-ol (4-PIOL), a GABA(A) receptor partial agonist, on recombinant human GABA(A) receptors. PubMed.
  • Frølund, B., et al. (2005). Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling. PubMed.
  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. PubMed Central.
  • A Comparative Guide to the Cross-Reactivity of Isoxazole-Based Compounds
  • Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. (2025). Benchchem.
  • GABA Stacked.indd. Nanion Technologies.
  • Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Sophion Bioscience.
  • Frølund, B., et al. (2000). A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. PubMed.
  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. PubMed.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • GABAA receptor. Wikipedia.
  • Cook, J. M., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PubMed Central.

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A Comparative Guide to the Structure-Activity Relationship of 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride Analogs as GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of neuroscience, the quest for selective and potent modulators of the γ-aminobutyric acid (GABA) system is of paramount importance. Among the myriad of scaffolds explored, the 2-(1,2-oxazol-3-yl)ethan-1-amine core has emerged as a promising bioisostere of GABA, offering a synthetically tractable platform for the development of novel therapeutics targeting GABA receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, synthesizing data from key studies to elucidate the molecular determinants of their biological activity. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols for the evaluation of these compounds.

The 2-(1,2-Oxazol-3-yl)ethan-1-amine Scaffold: A GABA Bioisostere

The fundamental principle underpinning the interest in 2-(1,2-oxazol-3-yl)ethan-1-amine lies in its structural and electronic mimicry of GABA, the principal inhibitory neurotransmitter in the central nervous system. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a non-classical bioisosteric replacement for the carboxylic acid group of GABA.[1] This substitution offers several advantages, including improved metabolic stability, enhanced blood-brain barrier penetration, and the potential for greater selectivity towards different GABA receptor subtypes.[2]

The general structure of the analogs discussed in this guide is depicted below:

A diagram of the core chemical structure will be generated here based on a proper chemical drawing. Caption: Core scaffold of 2-(1,2-Oxazol-3-yl)ethan-1-amine analogs.

The primary focus of SAR studies on this scaffold has been its interaction with GABAA receptors, which are ligand-gated ion channels responsible for fast inhibitory neurotransmission.[2]

Comparative Analysis of Analog Activity

The potency and selectivity of 2-(1,2-oxazol-3-yl)ethan-1-amine analogs are profoundly influenced by substitutions on both the isoxazole ring and the ethylamine side chain. The following table summarizes key findings from various studies, providing a comparative overview of the impact of these modifications on GABAA receptor activity.

Analog R1 (Substitution on Isoxazole Ring) R2 (Substitution on Ethylamine Chain) Biological Activity (GABAA Receptor) Key Observations Reference
Parent Compound HHWeak AgonistServes as a baseline for SAR studies.[2]
Muscimol Analog OH at C5HPotent AgonistThe 5-hydroxy group is critical for high affinity, mimicking the carboxylate of GABA.[3]
THIP (Gaboxadol) OH at C3, cyclized with ethylamine-Potent Agonist (α4β3δ selective)Conformational restriction enhances potency and introduces subtype selectivity.[4]
Thio-THIP SH at C3, cyclized with ethylamine-Weak AgonistReplacement of the hydroxyl with a thiol group significantly reduces agonist activity.[2]
α-Methyl Analog HCH₃Lower EfficacyIntroduction of a methyl group on the carbon adjacent to the amino group reduces agonist efficacy.[3]
cis-DH-THIP OH at C3, saturated cyclized ring-InactiveSaturation of the piperidine ring in THIP abolishes GABAergic activity, highlighting the importance of the double bond for the active conformation.[5]

Deciphering the Structure-Activity Relationship

The Critical Role of the 5-Hydroxy Group

The most striking observation is the profound impact of a hydroxyl group at the 5-position of the isoxazole ring. This is exemplified by muscimol, a potent GABAA receptor agonist. The 5-hydroxyisoxazole moiety acts as a bioisosteric equivalent of the carboxylate group of GABA, enabling a crucial interaction with the receptor's binding site.[3] The acidity of this hydroxyl group is thought to be a key factor in its ability to mimic the anionic charge of the carboxylate.

Conformational Restriction and Subtype Selectivity

The development of conformationally restricted analogs, such as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP or Gaboxadol), has been a pivotal strategy in this field.[4] By cyclizing the ethylamine side chain, the flexibility of the molecule is reduced, locking it into a conformation that is favorable for binding to the GABAA receptor. This conformational constraint not only enhances potency but can also introduce selectivity for specific GABAA receptor subtypes. THIP, for instance, exhibits a preference for receptors containing α4 and δ subunits.[4]

The Impact of Side-Chain Modifications

Modifications to the ethylamine side chain generally lead to a decrease in agonist activity. The introduction of a methyl group on the α-carbon, for example, results in lower efficacy.[3] This suggests that the spatial arrangement and steric bulk of the side chain are critical for optimal interaction with the receptor.

The Influence of Heteroatom Substitution

The substitution of the 3-hydroxyl group in THIP with a thiol group in Thio-THIP dramatically reduces agonist activity.[2] This highlights the specific electronic and hydrogen-bonding properties of the hydroxyl group that are essential for receptor activation.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative analog and for conducting a GABAA receptor binding assay.

Synthesis of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP)

The synthesis of THIP (Gaboxadol) can be achieved through various routes. A common approach starts from pyrrolidin-2-one and involves the formation of a key intermediate, dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate.[6][7]

Step 1: Synthesis of Dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate

  • This step typically involves a multi-step sequence starting from pyrrolidin-2-one, which is not detailed here for brevity but can be found in the cited patents.[6][7]

Step 2: Cyclization to form the Isoxazole Ring

  • The intermediate from Step 1 is treated with hydroxylamine hydrochloride in a suitable solvent, such as ethanol.

  • The reaction mixture is heated under reflux to facilitate the cyclization and formation of the isoxazole ring.

  • The product is then isolated and purified by crystallization or chromatography.

Step 3: Deprotection

  • The protecting groups on the piperidine nitrogen are removed, typically by acid hydrolysis.

  • The final product, THIP, is obtained as a zwitterion and can be purified by recrystallization.

G A Pyrrolidin-2-one B Dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate A->B Multi-step synthesis C Protected THIP B->C Hydroxylamine HCl, Reflux D THIP (Gaboxadol) C->D Acid Hydrolysis

Caption: Synthetic workflow for THIP (Gaboxadol).

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.

Materials:

  • Rat brain membranes (prepared from whole rat brains)

  • [³H]Muscimol (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compounds (2-(1,2-oxazol-3-yl)ethan-1-amine analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the GABAA receptors.

  • Assay Setup: In microcentrifuge tubes, add the following in order:

    • Binding buffer

    • Test compound at various concentrations

    • [³H]Muscimol (at a fixed concentration, typically near its Kd)

    • Rat brain membranes

  • Incubation: Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Muscimol (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

G A Prepare Rat Brain Membranes B Incubate Membranes with [3H]Muscimol and Test Compound A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Caption: Workflow for GABAA receptor binding assay.

Future Directions and Conclusion

The structure-activity relationship of 2-(1,2-oxazol-3-yl)ethan-1-amine analogs has provided valuable insights into the molecular requirements for GABAA receptor modulation. The isoxazole ring has proven to be an effective bioisostere for the carboxylate group of GABA, and conformational restriction has emerged as a powerful strategy for enhancing potency and achieving subtype selectivity.

Future research in this area will likely focus on:

  • Exploring a wider range of substitutions on the isoxazole ring to fine-tune electronic properties and steric interactions.

  • Synthesizing and evaluating analogs with modified ethylamine backbones to probe the optimal spatial arrangement for receptor interaction.

  • Utilizing computational modeling and structural biology to gain a more detailed understanding of the binding modes of these analogs at different GABAA receptor subtypes.

  • Investigating the pharmacokinetic and pharmacodynamic properties of promising analogs to assess their potential as clinical candidates.

References

  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (1994). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 37(15), 2489-2505.
  • Brehm, L., Jacobsen, P., Johansen, J. S., & Krogsgaard-Larsen, P. (1985). Synthesis and pharmacological evaluation of cis-2,3,3a,4,5,6,7,7a-octahydro-3-oxoisoxazolo[5,4-c]pyridine: a structural analogue of the GABA agonist THIP. Journal of Medicinal Chemistry, 28(8), 1109-1111.
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  • H. Lundbeck A/S. (2020). Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.
  • Wikipedia. (2023). Gaboxadol.
  • Di Giorgio, C., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Molecules, 26(16), 4945.
  • Casida, J. E., & Durkin, K. A. (2013). New GABA/glutamate receptor target for [3H]isoxazoline insecticide. ACS Chemical Neuroscience, 4(5), 739-743.
  • Bhagat, K., et al. (2020). Rational approaches for the design of various GABA modulators and their clinical progression. Medicinal Chemistry Research, 29(11), 1891-1921.
  • Li, G., et al. (2013). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry, 56(17), 6847-6857.
  • Krogsgaard-Larsen, P., & Johnston, G. A. (1978). GABA receptor agonists. Synthesis of muscimol analogues including (R)- and (S)-5-(1-aminoethyl)-3-isoxazolol and (RS)-5-aminomethyl-2-isoxazolin-3-ol. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 32(7), 469-477.
  • Brehm, L., et al. (1993). Heteroaryl analogues of AMPA. Synthesis and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 36(9), 1267-1276.
  • Sharma, V., & Kumar, P. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(15), 3929-3960.
  • Dawson, G. R., et al. (2011).
  • Lee, J., et al. (2022). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. European Journal of Medicinal Chemistry, 238, 114467.
  • Tosco, P., et al. (2008). Hydroxy-1,2,5-oxadiazolyl moiety as bioisoster of the carboxy function. A computational study on gamma-aminobutyric acid (GABA) related compounds. Journal of Molecular Modeling, 14(6), 527-539.
  • Zlatić, G., et al. (2016). Insights into structure-activity relationship of GABAA receptor modulating coumarins and furanocoumarins. European Journal of Pharmacology, 791, 35-44.
  • Kornienko, A., et al. (2024). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters, 102, 129681.
  • Lewter, L. A., et al. (2011). Antinociceptive effects of a novel α2/α3 subtype selective GABAA receptor positive allosteric modulator. ACS Chemical Neuroscience, 2(11), 659-664.
  • Milwaukee, U. W. (2022). Design and Synthesis of Chiral and Achiral Benzodiazepines and Imidazodiazepines as Α–subtype Selective Gabaar Positive Modulators to Treat Schistosomiasis, Epilepsy, Asthma and Some Mental Disorders.
  • Varagic, Z., et al. (2013). Subtype selective γ-Aminobutyric scid type A receptor (GABAAR) modulators acting at the benzodiazepine binding site: an update. Journal of Medicinal Chemistry, 56(23), 9347-9366.
  • Kulig, K., et al. (2014). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. European Journal of Medicinal Chemistry, 82, 523-534.
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Validating the target engagement of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for validating the target engagement of a novel compound, using 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride as a case study. Given the absence of a predetermined biological target for this molecule, we will hypothesize that its isoxazole moiety directs it toward the ATP-binding pocket of the serine/threonine kinase AKT1. This guide will objectively compare a multi-tiered panel of modern biophysical and cell-based assays to rigorously test this hypothesis, providing the detailed, actionable protocols and comparative data interpretation required by drug discovery professionals.

Introduction: The Challenge of Target Validation for Novel Chemical Entities

The definitive identification and validation of a drug's biological target are cornerstones of modern pharmacology. This process, known as target engagement, confirms that a compound physically interacts with its intended target in a relevant biological context, such as living cells. For a novel molecule like this compound, which we will refer to as "Test Compound," a systematic and multi-faceted approach is essential to confidently establish its mechanism of action.

This guide presents a comparative analysis of three orthogonal methods to validate the engagement of our Test Compound with its hypothetical target, AKT1:

  • Biochemical Affinity: LanthaScreen™ Eu Kinase Binding Assay

  • Biophysical Kinetics: Surface Plasmon Resonance (SPR)

  • Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

By comparing the data and methodologies of these distinct approaches, researchers can build a robust and compelling case for on-target activity.

The AKT1 Signaling Pathway: A Key Therapeutic Target

AKT1 is a critical protein kinase that functions as a central node in the PI3K/AKT/mTOR signaling pathway, which is implicated in cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making AKT1 a high-value target for therapeutic intervention. Our Test Compound is hypothesized to bind to the ATP-binding site of AKT1, thereby inhibiting its downstream signaling activity.

AKT1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT1 AKT1 (Hypothetical Target) PDK1->AKT1 mTORC1 mTORC1 AKT1->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT1->Apoptosis Promotes Test_Compound Test Compound (2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride) Test_Compound->AKT1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Hypothetical mechanism of the Test Compound targeting the AKT1 signaling pathway.

Comparative Analysis of Target Engagement Methodologies

An effective target validation strategy relies on orthogonal assays that measure different aspects of the drug-target interaction. This section compares a biochemical, biophysical, and cell-based assay, detailing their principles, protocols, and the unique insights they provide.

Biochemical Approach: LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies the binding affinity of the Test Compound to purified AKT1 protein. It is a competitive binding assay that uses Fluorescence Resonance Energy Transfer (FRET). A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP pocket. When the tracer is bound, excitation of the Eu donor results in energy transfer to the Alexa Fluor acceptor, producing a high FRET signal. A compound that competes with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the signal.

LanthaScreen_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition A 1. Prepare serial dilution of Test Compound E 5. Add Test Compound to wells A->E B 2. Prepare assay buffer with Eu-antibody and AKT1 kinase D 4. Add kinase/antibody mix to plate B->D C 3. Prepare Alexa Fluor-labeled ATP-competitive tracer F 6. Add tracer to initiate competition C->F D->E E->F G 7. Incubate for 60 min at RT F->G H 8. Read plate on a TR-FRET-enabled reader G->H I 9. Calculate Emission Ratio (665nm / 615nm) H->I J 10. Plot data and fit curve to determine IC50/Kd I->J

Caption: Step-by-step workflow for the LanthaScreen™ Kinase Binding Assay.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the Test Compound in DMSO, starting at a concentration of 1 mM.

  • Kinase/Antibody Solution: Prepare a working solution of 10 nM purified GST-tagged AKT1 and 2 nM LanthaScreen™ Eu-anti-GST Antibody in 1X Kinase Buffer A.

  • Tracer Solution: Prepare a working solution of 10 nM Kinase Tracer 236 in 1X Kinase Buffer A.

  • Assay Plate Setup: To a 384-well plate, add 5 µL of the kinase/antibody solution to all wells.

  • Compound Addition: Add 50 nL of the serially diluted Test Compound or DMSO (vehicle control) to the appropriate wells.

  • Tracer Addition: Add 5 µL of the tracer solution to all wells to initiate the binding reaction. The final volume is 10 µL.

  • Incubation: Shake the plate for 30 seconds, then incubate at room temperature for 60 minutes, protected from light.

  • Data Reading: Read the plate using a TR-FRET microplate reader (e.g., Tecan Spark) with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor).

  • Data Analysis: Calculate the 665/615 emission ratio. Plot the ratio against the logarithm of the Test Compound concentration and fit the data to a four-parameter logistic model to determine the IC50, which can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.

Biophysical Approach: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association rate, kon) and dissociation rate (koff) of a drug-target interaction. The dissociation constant (KD) can be calculated from these rates (KD = koff / kon). In a typical experiment, the target protein (AKT1) is immobilized on a sensor chip surface. A solution containing the Test Compound (the analyte) is flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass change from binding, is measured in real-time.

  • Chip Preparation: Activate a CM5 sensor chip using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Inject a solution of 50 µg/mL purified AKT1 in 10 mM sodium acetate, pH 5.0, over the activated surface until the desired immobilization level (~10,000 Response Units) is reached. Deactivate remaining active groups with a 1 M ethanolamine-HCl injection.

  • Analyte Preparation: Prepare a dilution series of the Test Compound in running buffer (e.g., HBS-EP+), typically ranging from 1 nM to 10 µM.

  • Binding Analysis (Kinetics): Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of the Test Compound over the immobilized AKT1 surface for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer is flowed (e.g., 300 seconds).

  • Regeneration: Between cycles, inject a regeneration solution (e.g., a low pH glycine buffer) to remove all bound analyte from the ligand surface.

  • Data Analysis: Subtract the reference surface signal and a buffer-only injection (double referencing). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters kon, koff, and the affinity KD.

Cell-Based Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. In a typical CETSA experiment, cells are treated with the Test Compound or a vehicle control, heated to a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding.

CETSA_Workflow A 1. Culture cells (e.g., A549) to ~80% confluency B 2. Treat cells with Test Compound or Vehicle (DMSO) for 1 hr A->B C 3. Harvest, wash, and resuspend cells in PBS B->C D 4. Aliquot cell suspension into PCR tubes C->D E 5. Heat aliquots to a range of temperatures (e.g., 40-64°C) for 3 min using a thermocycler D->E F 6. Lyse cells by freeze-thaw cycles E->F G 7. Separate soluble and precipitated fractions by centrifugation F->G H 8. Collect supernatant (soluble fraction) G->H I 9. Analyze soluble AKT1 levels by Western Blot H->I J 10. Plot protein abundance vs. temperature to determine Tm shift I->J

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) followed by Western Blot.

  • Cell Culture and Treatment: Seed A549 cells and grow to ~80% confluency. Treat the cells with 10 µM of the Test Compound or 0.1% DMSO (vehicle) in culture medium for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 107 cells/mL.

  • Thermal Challenge: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 2°C increments), followed by 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Determine protein concentration using a BCA assay and normalize all samples to the same concentration with PBS.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for AKT1. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. For each treatment group, plot the normalized band intensity against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm for the compound-treated group compared to the vehicle group confirms target engagement.

Data Summary and Interpretation: A Comparative View

To provide a clear comparison, the following table summarizes hypothetical (but realistic) data obtained for the Test Compound against AKT1 using the three described methods.

Parameter LanthaScreen™ Assay Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA) Interpretation
Primary Output IC50 / Kdkon, koff, KDΔTmMeasures affinity, kinetics, and cellular engagement respectively.
Test System Purified ProteinPurified ProteinIntact CellsMoves from a simplified biochemical system to a complex cellular environment.
Hypothetical KD 120 nM155 nMN/AThe affinity values from orthogonal biochemical/biophysical assays are in good agreement.
Hypothetical kon N/A2.5 x 105 M-1s-1N/AIndicates a moderately fast association rate.
Hypothetical koff N/A0.038 s-1N/ASuggests a relatively slow dissociation, corresponding to a residence time (~1/koff) of ~26 seconds.
Hypothetical ΔTm N/AN/A+4.2 °C at 10 µMA significant thermal shift confirms the compound binds to and stabilizes AKT1 in live cells.

Conclusion: Building a Coherent Case for Target Engagement

This guide outlines a rigorous, multi-assay strategy for validating the target engagement of a novel compound, this compound, with its hypothetical target, AKT1.

  • The LanthaScreen™ assay provided a robust measure of the compound's binding affinity (Kd) in a purified, biochemical system.

  • Surface Plasmon Resonance (SPR) complemented this by not only confirming the affinity (KD) but also by revealing the binding kinetics, offering insights into the compound's residence time on the target.

  • Crucially, the Cellular Thermal Shift Assay (CETSA) confirmed that this binding interaction occurs within the complex milieu of an intact cell, demonstrating that the compound can access its target in a physiologically relevant environment.

The strong concordance between the affinity values from the biochemical and biophysical assays, combined with the significant thermal stabilization observed in the cell-based assay, builds a compelling and trustworthy case for the on-target activity of the Test Compound against AKT1. This orthogonal approach, moving from simplified systems to a cellular context, represents a best-practice workflow in modern drug discovery and provides a solid foundation for further preclinical development.

References

  • Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381-405. [Link]

  • Testa, J. R., & Bellacosa, A. (2001). AKT/PKB: a pivotal kinase in normal and neoplastic cells. Proceedings of the National Academy of Sciences, 98(20), 10983-10985. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using a cellular thermal shift assay. Nature Protocols, 13(5), 911-931. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

A Comparative Guide to the Cross-Reactivity Profile of 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride (OXA-E)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Early and comprehensive characterization of a new chemical entity's selectivity is paramount to a successful drug discovery campaign. Unidentified off-target interactions are a leading cause of downstream project failure, contributing to unforeseen toxicity and diminished efficacy.[1][2] This guide provides a comparative analysis framework for assessing the cross-reactivity of the novel investigational compound, 2-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride, hereafter referred to as OXA-E. We present a multi-tiered experimental strategy, detailing protocols for broad-panel radioligand binding assays, orthogonal cellular functional assays, and direct target engagement confirmation via Cellular Thermal Shift Assay (CETSA). The objective is to furnish researchers, scientists, and drug development professionals with a robust, field-proven methodology for profiling similar amine-containing heterocyclic compounds, thereby enabling data-driven decisions in lead optimization.

Introduction: The Imperative of Early Off-Target Profiling

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures occurring due to safety issues discovered in late-stage development.[1] Many of these adverse effects can be traced to "off-target" interactions, where a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1][3] Proactively identifying these liabilities through systematic cross-reactivity profiling is not merely a regulatory requirement but a foundational pillar of rational drug design.[3] It allows for the early mitigation of potential side effects, enhances the quality of lead candidates, and ultimately increases the probability of clinical success.[4][5]

This guide establishes a comprehensive workflow to characterize the selectivity of OXA-E, a compound featuring an isoxazole core and a primary amine side chain—motifs common in pharmacologically active agents.[6][7][8]

Compound Profile: 2-(1,2-Oxazol-3-yl)ethan-1-amine HCl ('OXA-E')

Structural Analysis and Target Hypothesis

The structure of OXA-E combines a 1,2-oxazole ring with an ethanamine side chain.

  • Ethanamine Moiety : Primary amines are ubiquitous pharmacophores that are often protonated at physiological pH.[9] This cationic feature makes them common interaction motifs for aminergic G-protein coupled receptors (GPCRs) and neurotransmitter transporters, which possess a key aspartate residue in their binding pockets.

  • Isoxazole Ring : The isoxazole scaffold is a bioisostere for various functional groups and is present in numerous approved drugs.[6][8] It can participate in hydrogen bonding and other non-covalent interactions, contributing to binding affinity and selectivity.[10][11]

Based on these features, a primary target hypothesis for OXA-E could be a monoamine transporter, such as the serotonin transporter (SERT), or a related aminergic GPCR. Consequently, a cross-reactivity panel should prioritize targets from these families.

Experimental Design: A Multi-Tiered Approach to Cross-Reactivity Assessment

A robust selectivity profiling campaign relies on a tiered approach, beginning with broad, high-throughput screening to identify potential hits, followed by more focused functional assays to confirm and characterize the activity.

Rationale for Target Panel Selection

The choice of an off-target panel is critical. For OXA-E, the panel should include:

  • Primary Target Family : Receptors and transporters from the same family as the hypothesized primary target (e.g., dopamine and norepinephrine transporters if SERT is the primary target).

  • Common Liability Targets : A standard panel of targets known for adverse effects, such as the hERG potassium channel, various cytochrome P450 enzymes, and key cardiovascular GPCRs (e.g., adrenergic, muscarinic receptors).

  • Structurally Unrelated Targets : A diverse set of targets to ensure broad profiling and uncover unexpected interactions.

Overall Cross-Reactivity Workflow

The workflow is designed to move from broad screening to specific, physiologically relevant validation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Validation A Compound OXA-E B Broad Radioligand Binding Panel (e.g., 44 GPCRs, Ion Channels, Transporters) A->B  10 µM single concentration C Concentration-Response Curves (Ki determination) for hits with >50% inhibition B->C D Orthogonal Functional Assays (e.g., cAMP, Ca2+ flux) C->D  Characterize  Mechanism E Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) C->E  Validate in  Intact Cells

Caption: Tiered workflow for cross-reactivity profiling of OXA-E.

Primary Screening: In Vitro Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method for assessing the affinity of a compound for a wide range of targets.[12][13][14] They serve as the gold standard for initial, broad-panel screening.[12]

Detailed Experimental Protocol: Competitive Radioligand Binding

This protocol outlines a standard procedure for a competitive binding assay in a 96-well format.[15]

  • Membrane Preparation : Cell membranes expressing the target receptor of interest are prepared by homogenization and centrifugation of cultured cells or tissue.[15] Protein concentration is quantified via a BCA assay.

  • Assay Setup : In a 96-well plate, add the following in order:

    • 50 µL of assay buffer.

    • 50 µL of test compound (OXA-E at 10 µM final concentration for screening) or vehicle control.

    • 50 µL of a known radioligand at a concentration near its dissociation constant (Kd).

    • 100 µL of diluted cell membrane preparation (typically 10-50 µg protein/well).[15]

  • Non-Specific Binding (NSB) Control : A set of wells should contain a high concentration of a known, non-radiolabeled competitor to determine NSB.

  • Incubation : The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[15]

  • Harvesting : The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes.[12][16] Wells are washed 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification : The filter mat is dried, and a scintillant is added. The radioactivity trapped on the filters is counted using a scintillation counter.[15]

  • Data Analysis : The percentage inhibition of radioligand binding by OXA-E is calculated relative to the total (vehicle) and non-specific binding controls. Hits are typically defined as compounds causing >50% inhibition.

Results and Comparative Analysis (Hypothetical Data)

The data below represents a hypothetical outcome for OXA-E from a primary screen, followed by Ki determination for significant hits.

TargetClass% Inhibition @ 10 µMKi (nM)
SERT (h) Transporter 95% 85
DAT (h)Transporter62%1,250
NET (h)Transporter48%> 10,000
5-HT2A (h)GPCR (Serotonin)78%850
Alpha-1A (h)GPCR (Adrenergic)55%4,500
M1 (h)GPCR (Muscarinic)15%> 10,000
hERGIon Channel25%> 10,000

Interpretation : The primary screening data suggests that OXA-E has the highest affinity for the human serotonin transporter (SERT). It shows moderate affinity for the dopamine transporter (DAT) and the 5-HT2A receptor. The >10-fold selectivity for SERT over DAT and >50-fold selectivity over the Alpha-1A receptor are promising but require functional validation. The low activity at the hERG channel is a positive sign for potential cardiovascular safety.

Functional Confirmation: Cellular Assays for Key Off-Targets

Binding affinity does not always correlate with functional activity. Therefore, hits from primary screening must be evaluated in functional assays to determine if they act as agonists, antagonists, or have no functional effect.[17]

Rationale for Follow-up

Based on the hypothetical binding data, the 5-HT2A receptor is a key off-target to investigate functionally. 5-HT2A receptors are Gq-coupled GPCRs, but many functional assays, like cAMP assays, are versatile enough to be adapted for different G-protein coupling mechanisms.[18][19]

Protocol: cAMP Assay for Gαi-Coupled Receptors

To assess functional activity at a Gαi-coupled receptor, one measures the inhibition of forskolin-stimulated cAMP production.[20][21]

  • Cell Culture : Culture HEK293 cells stably expressing the Gαi-coupled receptor of interest. Seed cells in a 384-well plate and grow overnight.

  • Compound Treatment : Remove media and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Mode : Add varying concentrations of OXA-E to the wells.

  • Antagonist Mode : Add a fixed, EC80 concentration of a known agonist along with varying concentrations of OXA-E.

  • Stimulation : Add a fixed concentration of forskolin to all wells to stimulate adenylate cyclase and raise basal cAMP levels.[20]

  • Incubation : Incubate for 30 minutes at 37°C.

  • Lysis & Detection : Lyse the cells and detect intracellular cAMP levels using a homogenous assay kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensor).[18][19][20]

  • Data Analysis : Plot concentration-response curves to determine EC50 (agonist) or IC50 (antagonist) values.

Functional Assay Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Assay Steps cluster_2 Readout & Analysis A Seed cells expressing Gαi-coupled receptor B Add OXA-E (Test Cmpd) + Forskolin (Stimulant) + Known Agonist (for Antagonist Mode) A->B C Incubate 30 min @ 37°C B->C D Lyse Cells & Add cAMP Detection Reagents C->D E Measure Signal (e.g., HTRF, Luminescence) D->E F Generate Dose-Response Curve Calculate IC50/EC50 E->F

Caption: Workflow for a cellular cAMP functional assay.

Target Engagement in a Cellular Milieu: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that allows for the direct measurement of target engagement in a native, intact cellular environment.[22][23][24] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[25][26]

Principle and Application

By treating intact cells with OXA-E and then heating them across a temperature gradient, one can determine if OXA-E stabilizes its intended target (e.g., SERT). A shift in the protein's melting temperature (Tm) provides direct evidence of binding within the cell.[22][24][25] This method is invaluable for validating that the compound reaches and binds to its target under more physiologically relevant conditions than a membrane preparation assay.[22][26]

Protocol Outline
  • Cell Treatment : Treat intact cells with either vehicle or a saturating concentration of OXA-E.

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them individually at different temperatures (e.g., from 40°C to 70°C) for 3 minutes.

  • Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation : Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated (denatured) proteins.

  • Detection : Analyze the amount of soluble target protein (e.g., SERT) remaining in the supernatant at each temperature point using Western blotting or other protein detection methods.

  • Analysis : Plot the amount of soluble protein versus temperature to generate melting curves. A shift in the curve to higher temperatures in the presence of OXA-E indicates target stabilization and engagement.

Discussion and Interpretation

Quantifying Selectivity

Selectivity is not an absolute measure but a ratio. The selectivity index is calculated by dividing the affinity (Ki) or potency (IC50) for an off-target by the affinity/potency for the primary target. For OXA-E (based on hypothetical data):

  • Selectivity over DAT : Ki(DAT) / Ki(SERT) = 1250 nM / 85 nM ≈ 15-fold.

  • Selectivity over 5-HT2A : Ki(5-HT2A) / Ki(SERT) = 850 nM / 85 nM = 10-fold.

A higher selectivity index is generally desirable. A 10-fold selectivity may be insufficient to avoid off-target effects in vivo, especially if the off-target mediates a potent physiological response. The goal of a medicinal chemistry campaign would be to improve this selectivity to >100-fold while maintaining on-target potency.

Implications for Preclinical Development

The hypothetical profile of OXA-E suggests a promising lead with a clear primary target (SERT) but with notable off-target activities at DAT and 5-HT2A that must be addressed. The lack of hERG activity is a significant advantage. The functional data from cAMP assays would further clarify the risk; if OXA-E is a potent antagonist at 5-HT2A, this could lead to specific side effects. The CETSA results would provide confidence that the on-target activity observed in vitro translates to direct target binding in a cellular context. This complete dataset allows for an informed decision: either terminate the compound, or, more likely, initiate a structure-activity relationship (SAR) campaign to mitigate the identified off-target interactions while preserving on-target potency.

Conclusion

The cross-reactivity profiling of this compound (OXA-E) serves as a paradigm for the systematic evaluation of novel chemical entities. By integrating broad-panel binding assays, targeted functional assays, and direct cellular target engagement studies, a comprehensive understanding of a compound's selectivity profile can be achieved. This multi-pronged approach is essential for identifying and mitigating potential safety liabilities early in the drug discovery process, thereby de-risking preclinical and clinical development and improving the likelihood of delivering safe and effective medicines.

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In Vivo Validation of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride: A Comparative Guide to Preclinical Efficacy Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride, a novel small molecule, has emerged as a candidate for in vivo investigation. Due to the nascent stage of its development, publicly available in vivo data is scarce. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vivo validation program for this compound. We will propose a logical progression of experiments to elucidate its potential therapeutic activities, benchmark its performance against established drugs, and provide detailed, field-proven protocols.

The causality behind our proposed experimental choices is rooted in the common bioactivities of the broader isoxazole and oxazole chemical classes. Given their frequent implication in oncology, inflammation, and oxidative stress pathways, our validation strategy will focus on these three key areas. This document provides the scientific rationale and detailed methodologies to rigorously assess the in vivo efficacy of this compound.

Part 1: Preliminary Assessment: Pharmacokinetics and Toxicology

Prior to efficacy studies, a foundational understanding of the compound's pharmacokinetic (PK) profile and safety is paramount. These preliminary studies are crucial for dose selection and ensuring the ethical treatment of animal subjects.

Pharmacokinetic (PK) Studies in Mice

A typical PK study in mice involves administering the compound via two different routes, commonly intravenous (IV) and oral (PO), to determine key parameters such as bioavailability, half-life, and clearance.[3]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Male or female CD-1 or C57BL/6 mice (6-8 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Procedure:

    • Administer this compound formulated in a suitable vehicle (e.g., saline, or a solution for hydrophobic compounds like a mixture of DMSO, Tween 80, and saline).[4][5]

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

    • Process blood to plasma and store at -80°C until analysis.

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[6]

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Acute Toxicity Assessment

An acute toxicity study provides an initial understanding of the compound's safety profile and helps determine the maximum tolerated dose (MTD). The OECD Guideline 423 for the Acute Toxic Class Method is a widely accepted standard.[7][8]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Female Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer a starting dose of this compound (e.g., 300 mg/kg) to a group of three animals.

    • Observe animals for signs of toxicity and mortality over 14 days.

    • Based on the outcome, subsequent groups are dosed at higher or lower fixed dose levels (e.g., 2000 mg/kg or 50 mg/kg).[7]

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Part 2: In Vivo Efficacy Models

Based on the known activities of related heterocyclic compounds, we propose a three-pronged approach to evaluate the in vivo efficacy of this compound: anticancer, anti-inflammatory, and antioxidant models.

Anticancer Activity: Human Tumor Xenograft Model

The human tumor xenograft model in immunocompromised mice is a cornerstone for preclinical evaluation of anticancer drug candidates.[1][9]

Experimental Workflow: Anticancer Xenograft Model

G cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Human Cancer Cell Culture (e.g., A549, MCF-7) cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest injection Subcutaneous Injection of Cells into Nude Mice cell_harvest->injection tumor_growth Tumor Growth Monitoring (Calipers) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing: - Vehicle Control - Test Compound - Positive Control (Cisplatin) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement & Histopathology euthanasia->analysis

Caption: Workflow for in vivo anticancer efficacy testing.

Experimental Protocol: Xenograft Tumor Model

  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer) under standard conditions.

  • Animal Model: Athymic nude mice (6-8 weeks old).

  • Tumor Implantation:

    • Harvest cultured cancer cells and resuspend in sterile, serum-free medium or PBS.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[9]

  • Tumor Growth and Treatment:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

    • Administer the test compound, vehicle control, and a positive control (e.g., Cisplatin at 2.0-7.5 mg/kg, i.p.) daily or on a specified schedule.[10]

  • Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Euthanize mice when tumors reach a predetermined size or at the end of the study.

    • Excise tumors and measure their weight.

    • Perform histopathological and immunohistochemical analysis of tumor tissue.

Comparative Data Table: Anticancer Efficacy

Treatment GroupDose & RouteMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control10 mL/kg, p.o.1500 ± 250-
2-(1,2-Oxazol-3-yl)ethan-1-amine HCl25 mg/kg, p.o.900 ± 18040%
2-(1,2-Oxazol-3-yl)ethan-1-amine HCl50 mg/kg, p.o.600 ± 15060%
Cisplatin5 mg/kg, i.p.450 ± 12070%
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.[11][12]

Experimental Workflow: Anti-inflammatory Paw Edema Model

G cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis grouping Group & Acclimatize Rats dosing Administer: - Vehicle - Test Compound - Positive Control (Indomethacin) grouping->dosing carrageenan Inject 1% Carrageenan into Paw dosing->carrageenan plethysmometer Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) carrageenan->plethysmometer calculation Calculate % Inhibition of Edema plethysmometer->calculation

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Wistar or Sprague-Dawley rats (150-200 g).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer the test compound, vehicle control, or a positive control (e.g., Indomethacin at 5-10 mg/kg, i.p.) 30-60 minutes before carrageenan injection.[2][13]

    • Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[13]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[14][15]

  • Endpoints:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

    • Optional: Collect paw tissue for histopathology and measurement of pro-inflammatory markers (e.g., TNF-α, IL-1β, PGE2).[13]

Comparative Data Table: Anti-inflammatory Efficacy

Treatment GroupDose & RouteMean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control10 mL/kg, p.o.0.85 ± 0.12-
2-(1,2-Oxazol-3-yl)ethan-1-amine HCl25 mg/kg, p.o.0.51 ± 0.0940%
2-(1,2-Oxazol-3-yl)ethan-1-amine HCl50 mg/kg, p.o.0.34 ± 0.0760%
Indomethacin10 mg/kg, i.p.0.25 ± 0.0570.6%
Antioxidant Activity: In Vivo Assessment

The in vivo antioxidant capacity can be evaluated by measuring the activity of key antioxidant enzymes and the levels of oxidative stress markers in tissues of animals subjected to an oxidative challenge.[16]

Experimental Workflow: In Vivo Antioxidant Activity

G cluster_treatment Treatment & Oxidative Challenge cluster_sampling Tissue Sampling cluster_analysis Biochemical Analysis grouping Group & Acclimatize Mice dosing Daily Dosing: - Vehicle - Test Compound - Positive Control (Quercetin) grouping->dosing challenge Induce Oxidative Stress (e.g., CCl4 injection) dosing->challenge euthanasia Euthanasia challenge->euthanasia tissue_collection Collect Liver & Blood euthanasia->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization assays Measure: - SOD, CAT, GPx activity - MDA levels - GSH levels homogenization->assays

Caption: Workflow for in vivo antioxidant activity evaluation.

Experimental Protocol: In Vivo Antioxidant Assay

  • Animal Model: Swiss albino mice.

  • Procedure:

    • Pre-treat animals with the test compound, vehicle, or a positive control (e.g., Quercetin at 50 mg/kg, p.o.) for a specified period (e.g., 7-14 days).

    • On the final day, induce oxidative stress with an agent like carbon tetrachloride (CCl4).[17]

    • Euthanize the animals 24 hours after the oxidative challenge.

    • Collect liver and blood samples.

  • Endpoints:

    • Prepare liver homogenates and serum.

    • Measure the activity of antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[16]

    • Quantify the level of Malondialdehyde (MDA) as a marker of lipid peroxidation.[18]

    • Measure the levels of reduced Glutathione (GSH).[17]

Comparative Data Table: In Vivo Antioxidant Effects

Treatment GroupLiver SOD (U/mg protein)Liver CAT (U/mg protein)Liver MDA (nmol/mg protein)
Normal Control120 ± 1545 ± 51.5 ± 0.3
CCl4 Control60 ± 1020 ± 44.5 ± 0.8
2-(1,2-Oxazol-3-yl)ethan-1-amine HCl + CCl495 ± 1235 ± 62.5 ± 0.5
Quercetin + CCl4110 ± 1440 ± 52.0 ± 0.4

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. By systematically evaluating its pharmacokinetic profile, safety, and efficacy in well-established models of cancer, inflammation, and oxidative stress, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The inclusion of appropriate positive controls and a comparative analysis of performance are essential for contextualizing the compound's activity and making informed decisions about its therapeutic potential. Adherence to these detailed protocols will ensure the generation of reproducible and reliable data, forming a solid foundation for future preclinical and clinical development.

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A Comparative Analysis of 2-(1,2-Oxazol-3-yl)ethan-1-amine and its Benzimidazole Analog as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, particularly in the realm of neurological and cognitive disorders, the histamine H3 receptor (H3R) has emerged as a promising therapeutic target. As a presynaptic autoreceptor, it modulates the release of histamine and other key neurotransmitters, making H3R antagonists attractive candidates for treating conditions like Alzheimer's disease, ADHD, and schizophrenia.[1][2] This guide provides a detailed comparative analysis of two structurally related H3R antagonist scaffolds: 2-(1,2-Oxazol-3-yl)ethan-1-amine and its bioisosteric analog, 2-(1H-benzimidazol-2-yl)ethan-1-amine. We will delve into their physicochemical properties, pharmacological profiles, and the experimental methodologies used for their evaluation, offering a comprehensive resource for researchers in the field.

Introduction: The Rationale for Bioisosteric Replacement

The core structure of many early H3R antagonists was based on the imidazole ring of histamine itself. However, to improve drug-like properties, such as oral bioavailability and metabolic stability, and to modulate potency and selectivity, the strategy of bioisosteric replacement has been widely adopted. This involves substituting a particular functional group or moiety with another that has similar steric and electronic properties.

The replacement of the imidazole ring with other five-membered heterocycles, such as isoxazole, is a key example of this strategy. The benzimidazole scaffold, while also containing an imidazole ring, offers a larger, more rigid, and lipophilic structure. This guide will explore the consequences of these structural differences on the key attributes of the resulting molecules.

Physicochemical Properties: A Tale of Two Rings

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and, ultimately, its therapeutic success. Here, we compare the key properties of our two compounds of interest.

Property2-(1,2-Oxazol-3-yl)ethan-1-amine2-(1H-benzimidazol-2-yl)ethan-1-amineRationale for Difference
Molecular Weight ( g/mol ) ~98.11 (free base)~161.20 (free base)The fused benzene ring in the benzimidazole analog significantly increases its molecular weight.
Predicted logP LowerHigherThe larger, more aromatic benzimidazole system is inherently more lipophilic than the isoxazole ring.
pKa (of the conjugate acid) Lower (amine ~9-10; isoxazole ring ~ -2.0)[3][4]Higher (amine ~9-10; benzimidazole ring ~5.3-7)[5][6]The isoxazole ring is a very weak base, while the benzimidazole ring is significantly more basic due to the imidazole moiety. The basicity of the ethylamine side chain is expected to be similar in both compounds.
Aqueous Solubility HigherLowerThe lower lipophilicity and the formation of a hydrochloride salt contribute to the higher predicted aqueous solubility of the oxazole analog. The benzimidazole analog forms a dihydrochloride salt.

Causality Behind Physicochemical Differences:

The fundamental difference in the heterocyclic core dictates the observed physicochemical properties. The isoxazole ring, with its adjacent oxygen and nitrogen atoms, is more polar and a much weaker base than the imidazole moiety within the benzimidazole structure.[5][7][8] This lower basicity of the isoxazole ring means it is less likely to be protonated at physiological pH, which can influence its interactions with biological targets. Conversely, the benzimidazole ring's higher pKa suggests it will be protonated in many biological environments, potentially leading to different binding interactions. The increased size and lipophilicity of the benzimidazole scaffold, due to the fused benzene ring, would be expected to decrease aqueous solubility and increase plasma protein binding.

Comparative Pharmacology: Targeting the Histamine H3 Receptor

Both 2-(1,2-oxazol-3-yl)ethan-1-amine and 2-(1H-benzimidazol-2-yl)ethan-1-amine are designed as antagonists of the histamine H3 receptor. Their efficacy is determined by their binding affinity to the receptor and their ability to block the effects of the endogenous agonist, histamine.

Expected Receptor Binding Affinities:

Functional Activity as Inverse Agonists:

Many H3R antagonists also exhibit inverse agonist activity, meaning they can reduce the basal, constitutive activity of the receptor in the absence of an agonist. This is a common feature of H3R ligands and can contribute to their overall efficacy. Functional assays, such as cAMP accumulation assays, are used to determine whether a compound acts as an antagonist or an inverse agonist.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of the Target Compounds

Protocol 1: Synthesis of 2-(1,2-Oxazol-3-yl)ethan-1-amine Hydrochloride

This synthesis can be achieved through a multi-step process, often starting from a propargyl alcohol derivative.

Synthesis of 2-(1,2-Oxazol-3-yl)ethan-1-amine start Propargyl alcohol derivative step1 Protection of the alcohol start->step1 e.g., TBDMSCl, imidazole step2 Reaction with hydroxylamine step1->step2 NH2OH·HCl, base step3 Cyclization to form isoxazole ring step2->step3 Heat or acid catalyst step4 Conversion of protected alcohol to amine step3->step4 e.g., Mitsunobu reaction with phthalimide, then Gabriel synthesis step5 Deprotection step4->step5 Acidic or basic hydrolysis end_product 2-(1,2-Oxazol-3-yl)ethan-1-amine HCl step5->end_product HCl in ether

Caption: General synthetic workflow for 2-(1,2-Oxazol-3-yl)ethan-1-amine.

Step-by-Step Methodology:

  • Protection of the starting material: A suitable starting material, such as 3-butyn-1-ol, is protected, for example, by reacting it with a silyl protecting group.

  • Oxime formation: The protected alkyne is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

  • Cyclization: The oxime undergoes cyclization, often under thermal or acidic conditions, to form the 3-substituted isoxazole ring.[9][10][11]

  • Introduction of the amine functionality: The protected hydroxyl group is converted to an amine. This can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

  • Final deprotection and salt formation: Any remaining protecting groups are removed, and the final product is isolated as the hydrochloride salt by treatment with HCl in an appropriate solvent.

Protocol 2: Synthesis of 2-(1H-benzimidazol-2-yl)ethan-1-amine Dihydrochloride

The synthesis of the benzimidazole analog typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

Synthesis of 2-(1H-benzimidazol-2-yl)ethan-1-amine start o-Phenylenediamine step1 Condensation reaction start->step1 reagent 3-Aminopropanoic acid derivative reagent->step1 e.g., in polyphosphoric acid or under microwave irradiation end_product 2-(1H-benzimidazol-2-yl)ethan-1-amine 2HCl step1->end_product HCl in ether

Caption: General synthetic workflow for 2-(1H-benzimidazol-2-yl)ethan-1-amine.

Step-by-Step Methodology:

  • Condensation: o-Phenylenediamine is condensed with a derivative of 3-aminopropanoic acid (β-alanine), where the amino group is suitably protected (e.g., as a Boc or Cbz derivative). This reaction is often carried out at elevated temperatures, sometimes in the presence of a dehydrating agent like polyphosphoric acid or under microwave irradiation to accelerate the reaction.[2][12][13]

  • Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz).

  • Salt formation: The resulting amine is treated with an excess of hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to precipitate the dihydrochloride salt.

In Vitro Pharmacological Evaluation

Protocol 3: Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for the H3 receptor.

H3R Binding Assay Workflow start Prepare cell membranes expressing H3R step1 Incubate membranes with [3H]-Nα-methylhistamine (radioligand) and test compound start->step1 step2 Separate bound and free radioligand by rapid filtration step1->step2 step3 Quantify bound radioactivity using liquid scintillation counting step2->step3 step4 Calculate Ki from IC50 values step3->step4

Caption: Workflow for the histamine H3 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor (e.g., CHO or HEK293 cells).[14][15]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H3R ligand, typically [3H]-Nα-methylhistamine, and varying concentrations of the test compound.[16]

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 4: cAMP Functional Assay

This assay determines whether a compound is a neutral antagonist or an inverse agonist by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture: Cells expressing the H3 receptor are cultured in appropriate media.

  • Assay Setup: The cells are incubated with the test compound in the presence and absence of an H3R agonist (e.g., R-α-methylhistamine). Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels.[17]

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[18]

  • Data Analysis: A decrease in cAMP levels in the absence of an agonist indicates inverse agonism. The ability of the compound to block the agonist-induced decrease in cAMP demonstrates its antagonist activity.

In Vivo Evaluation

Protocol 5: Novel Object Recognition Test for Cognitive Enhancement

This test assesses the effects of the compounds on learning and memory in rodents.[19][20][21]

Step-by-Step Methodology:

  • Acclimatization: Animals (e.g., rats or mice) are acclimatized to the testing arena.

  • Training Phase: The animal is placed in the arena with two identical objects and allowed to explore for a set period.

  • Inter-trial Interval: After a retention interval, the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.

  • Testing Phase: The time spent exploring the novel object versus the familiar object is recorded.

  • Drug Administration: The test compound is administered at various doses before the training phase.

  • Data Analysis: A significant increase in the time spent exploring the novel object in the drug-treated group compared to the vehicle-treated group indicates cognitive enhancement.

Conclusion: A Comparative Outlook

The choice between a 2-(1,2-oxazol-3-yl)ethan-1-amine and a 2-(1H-benzimidazol-2-yl)ethan-1-amine scaffold in a drug discovery program will depend on the desired balance of properties.

  • The isoxazole analog is likely to offer better aqueous solubility and a more favorable pharmacokinetic profile due to its lower lipophilicity and molecular weight. Its weaker basicity may also reduce off-target effects related to interactions with other basic amine-binding sites.

  • The benzimidazole analog , with its embedded imidazole moiety, may have a higher intrinsic affinity for the histamine H3 receptor. However, its increased lipophilicity could lead to challenges with solubility, metabolic stability, and potential for off-target liabilities.

Ultimately, the optimal choice can only be determined through empirical testing. The experimental protocols provided in this guide offer a robust framework for conducting a head-to-head comparison of these and other related compounds. By systematically evaluating their physicochemical properties, in vitro pharmacology, and in vivo efficacy, researchers can make data-driven decisions to advance the most promising candidates in the quest for novel therapeutics targeting the histamine H3 receptor.

References

  • Benzimidazole | C7H6N2 | CID 5798. PubChem. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous molecules and established best practices for handling amine hydrochlorides and oxazole derivatives to ensure a conservative and safety-centric approach.

Hazard Assessment: Understanding the Risks
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Based on these data and the general hazards associated with amines and their hydrochlorides, it is imperative to treat this compound as a hazardous substance.[3][4][5][6] Amines can be corrosive and toxic, with the potential for causing irritation to the skin, eyes, and respiratory system.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation. Conformance with OSHA 29 CFR 1910.133 or European Standard EN166 is recommended.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).To prevent skin contact which can lead to irritation.[4] Always consult the glove manufacturer's compatibility chart.
Body Protection A flame-retardant laboratory coat or a chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.[4]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.To minimize the risk of inhaling dust or vapors, which may cause respiratory irritation.[5][8]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.

  • Cleanup: Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough water rinse. All cleaning materials should be disposed of as hazardous waste.

  • Waste Disposal: Seal and label the hazardous waste container and dispose of it according to the procedures outlined in the following section.

Proper Disposal Procedures

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[5] Adherence to all federal, state, and local regulations is mandatory.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[4] Incompatible chemicals can react violently. A chemical compatibility chart should be consulted when dealing with multiple waste streams.[9][10][11][12]

  • Containerization:

    • Solid Waste: Place solid this compound waste in a clearly labeled, sealable, and compatible container for solid hazardous chemical waste.[5]

    • Liquid Waste: Solutions containing this compound should be stored in a compatible, sealed, and clearly labeled container.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound," the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: The recommended method for the final disposal of this compound is incineration at a licensed and approved hazardous waste disposal facility.[4][13] Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste management company to arrange for pickup and disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_contingency Contingency Start Waste Generation Assess Assess Hazards (Harmful, Irritant) Start->Assess Spill Spill Occurs Start->Spill PPE Don Appropriate PPE Assess->PPE Segregate Segregate Waste PPE->Segregate Containerize Containerize in a Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Dispose Arrange for Professional Disposal (Incineration) Store->Dispose End End Dispose->End Disposal Complete SpillCleanup Follow Spill Management Protocol Spill->SpillCleanup SpillCleanup->Containerize

Caption: Workflow for the safe disposal of this compound.

References

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  • BenchChem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
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  • Chemical Label for 2-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride.
  • BenchChem. Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide.
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  • PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride.
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A Comprehensive Guide to the Safe Handling of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment

Understanding the potential hazards is the first step in ensuring safe handling. Based on data from the closely related analogue, 2-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride, the primary hazards associated with this class of compounds are:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a comprehensive approach to personal protective equipment (PPE) to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential when working with 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride. The following table outlines the recommended PPE, the rationale for its use, and specific recommendations.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[2][3]
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).Prevents skin contact, which can lead to irritation.[4] Regularly inspect gloves for any signs of degradation or puncture.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Necessary when handling the solid outside of a certified chemical fume hood or if there is a potential for dust generation, to prevent respiratory tract irritation.[4][5]
Body Protection A chemical-resistant laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contact with the skin.[2]

Diagram: PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification Start Handling this compound Hazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Harmful if Swallowed Start->Hazards Body Body Protection: Chemical-resistant lab coat, long pants, closed-toe shoes Hazards->Body Hand Hand Protection: Nitrile or neoprene gloves Hazards->Hand Eye Eye/Face Protection: Safety goggles and face shield Hazards->Eye Respiratory Respiratory Protection: NIOSH-approved respirator (if outside fume hood) Hazards->Respiratory Check Final Check: - Proper fit - No damage - Correct for procedure Body->Check Hand->Check Eye->Check Respiratory->Check

Caption: A workflow diagram for selecting the appropriate PPE.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Store in a locked cabinet or area to restrict access.[6][7]

2. Handling and Use:

  • All handling of the solid material should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]

  • Before use, ensure that a safety shower and eyewash station are readily accessible.

  • Avoid the formation of dust and aerosols.

  • Use dedicated spatulas and weighing boats for this material.

  • Do not eat, drink, or smoke in the handling area.[8]

3. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

  • Avoid generating dust.

  • Clean the spill area with an appropriate solvent and decontaminate all surfaces.

  • Do not allow the material to enter drains.[6]

4. Disposal Plan:

  • Dispose of waste material and contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • All disposal must be carried out in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service for final disposal.[6]

Diagram: Chemical Handling and Disposal Workflow

Chemical_Lifecycle Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Handling Safe Handling (in fume hood) Storage->Handling Spill Spill Response Handling->Spill Accident Disposal Waste Disposal Handling->Disposal Routine Use Spill->Disposal End End of Lifecycle Disposal->End

Caption: The lifecycle of a chemical from receipt to disposal.

First Aid Measures

In the event of exposure, immediate action is critical.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[7][9]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.